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Core Science & Biosynthesis

Foundational

Verucopeptin: A Technical Guide to its Complex Chemical Structure and Elucidation

Executive Summary: Verucopeptin is a structurally intricate natural product isolated from the actinomycete Actinomadura verrucosospora.[1][2] It is a potent biological agent, demonstrating significant antitumor activity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Verucopeptin is a structurally intricate natural product isolated from the actinomycete Actinomadura verrucosospora.[1][2] It is a potent biological agent, demonstrating significant antitumor activity through the inhibition of Hypoxia-Inducible Factor-1 (HIF-1) and vacuolar-type H+-ATPase (v-ATPase).[3][4] This activity positions Verucopeptin as a promising lead compound for cancer chemotherapy, particularly against multidrug-resistant (MDR) cancers.[2][4][5] Its molecular architecture is a fascinating hybrid of a 19-membered cyclodepsipeptide core and a complex 22-carbon polyketide side chain.[1][5] A unique characteristic of this side chain is its existence in a dynamic equilibrium between a cyclic hemiketal (acetal) form and a linear keto form.[5][6] This guide provides an in-depth analysis of Verucopeptin's chemical structure, the sophisticated, multi-faceted methodologies required for its complete stereochemical elucidation, and the relationship between its structure and its biological mechanism of action.

Introduction to Verucopeptin

Discovery and Biological Significance

Verucopeptin was first isolated in 1993 from Actinomadura verrucosospora and was noted for its therapeutic potential in mice with transplanted B16 melanoma.[1] Later research re-identified it as a potent inhibitor of the HIF-1 signaling pathway, a critical regulator for tumor survival and adaptation to hypoxic environments.[5][7][8] Further investigation revealed its mechanism involves the direct targeting of the ATP6V1G subunit of v-ATPase, leading to the suppression of lysosomal acidification and subsequent attenuation of the mTORC1 signaling pathway.[3][4] This dual inhibition of HIF-1 and v-ATPase makes it a molecule of significant interest for overcoming multidrug resistance in various cancer cell lines.[3][4]

Classification: A Polyketide-Peptide Hybrid

Verucopeptin belongs to the class of pyranylated cyclodepsipeptides.[1] Its structure is a conjugate of two distinct biosynthetic pathways:

  • A cyclic depsipeptide core: Formed from non-ribosomal peptide synthesis.

  • A polyketide side chain: Assembled by polyketide synthases.

This hybrid nature results in a molecule of considerable complexity, featuring numerous stereogenic centers and unique functional groups that dictate its biological activity.

The Molecular Architecture of Verucopeptin

The chemical formula of Verucopeptin is C₄₃H₇₃N₇O₁₃, with a molecular weight of approximately 896.1 g/mol .[9][10] Its structure is best understood by examining its two primary components.

Verucopeptin Verucopeptin Core 19-Membered Cyclodepsipeptide Core Verucopeptin->Core Composed of SideChain 22-Carbon Polyketide Side Chain Verucopeptin->SideChain Composed of

Caption: High-level overview of Verucopeptin's hybrid structure.

The 19-Membered Cyclodepsipeptide Core

The macrocycle is a 19-membered ring containing both amide and ester (depsi) linkages.[5] It is constructed from six distinct amino acid residues, whose absolute stereochemistries have been rigorously determined:

  • D-Piperazic Acid: An unusual non-proteinogenic amino acid.

  • L-erythro-β-hydroxy Leucine

  • Glycine

  • N-hydroxy Glycine

  • N-methyl Glycine (two residues)

The specific sequence and chirality of these residues are critical for maintaining the conformation necessary for biological activity.

The Polyketide Side Chain

Attached to the peptide core is a long polyketide chain characterized by:

  • A 1,3,5-trimethyl-substituted alkyl system: The specific stereochemistry of these methyl groups was a significant challenge in the structural elucidation process.[1][11]

  • A Tetrahydropyran (THP) Ring: This ring is not static. It is part of a hemiketal functional group that exists in equilibrium with an open-chain keto form.[1][8]

The Hemiketal-Keto Equilibrium

A key feature of Verucopeptin is the dynamic equilibrium of its side chain. In solution (e.g., CDCl₃), the molecule exists as a mixture of a cyclic acetal form and a linear keto form, with the keto form being the major component (ratio of approximately 3:1).[5] This equilibrium complicates spectroscopic analysis but is also a key feature of its chemical reactivity.[1]

Cyclic Cyclic Acetal Form (Hemiketal) Linear Linear Keto Form Cyclic->Linear Equilibrium in Solution

Caption: The dynamic equilibrium of the Verucopeptin side chain.

Complete Absolute Stereochemistry

The complete and unambiguous absolute stereochemistry of Verucopeptin was determined through extensive chemical and spectroscopic analysis to be 10R, 15S, 16S, 23S, 27S, 28R, 31S, 33S, 35R .[5][6][7]

StereocenterConfigurationLocation
C10RDepsipeptide Core
C15SDepsipeptide Core
C16SDepsipeptide Core
C23SPolyketide Side Chain
C27SPolyketide Side Chain
C28RPolyketide Side Chain
C31SPolyketide Side Chain
C33SPolyketide Side Chain
C35RPolyketide Side Chain
Table 1: Summary of Assigned Stereocenters in Verucopeptin.

Methodologies for Structural Elucidation

Solving the complex structure of Verucopeptin required a multi-pronged approach that combined modern spectroscopy with classical chemical degradation, chiral analysis, and ultimately, total synthesis for confirmation.

cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Stereochemical Determination cluster_2 Phase 3: Final Confirmation A Isolation from Actinomadura verrucosospora B Spectroscopic Analysis (NMR, MS) A->B Yields C Structural Hypothesis B->C Generates D Chemical Degradation C->D E Fragment 1: Peptide Core D->E F Fragment 2: Polyketide Chain D->F G Advanced Marfey's Method E->G H Oxidative Cleavage & 'Geminal Proton Rule' F->H I Definitive Stereochemistry of Fragments G->I H->I J Total Synthesis I->J Guides K Final Structure Confirmed J->K

Caption: Integrated workflow for the structural elucidation of Verucopeptin.

Spectroscopic Analysis

Initial structural hypotheses were formulated using high-resolution mass spectrometry (HRMS) to determine the molecular formula and various 1D and 2D Nuclear Magnetic Resonance (NMR) techniques.

  • Causality: Techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) were indispensable.[5] They allowed for the determination of the relative stereochemistry of C27 and C28 by observing through-space correlations between protons, which is not possible with techniques that only measure through-bond coupling.[5]

Chemical Degradation and Chiral Analysis

Rationale: To overcome the complexity of the intact molecule and the ambiguity caused by its side-chain equilibrium, a chemical degradation strategy was essential. By breaking the molecule into its constituent peptide and polyketide parts, each could be analyzed independently.

Protocol: Acid Hydrolysis and Advanced Marfey's Analysis [5][6]

  • Hydrogenolysis: The intact Verucopeptin is first subjected to hydrogenolysis (H₂/Pt₂O) to cleave specific bonds without degrading the amino acid cores.[5]

  • Acid Hydrolysis: The product is then hydrolyzed with strong acid (e.g., 6N HCl) at high temperature to break all amide and ester bonds, yielding a mixture of free amino acids.

  • Derivatization: The amino acid mixture is reacted with L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), also known as Marfey's reagent. This creates diastereomeric adducts for each amino acid.

  • LC-MS Analysis: The resulting mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The retention times of the L-FDAA derivatives are compared with those of authentic L- and D-amino acid standards similarly derivatized.

  • Validation: This method is self-validating because L- and D-amino acid derivatives will have distinct, predictable retention times, allowing for unambiguous assignment of the absolute stereochemistry of each amino acid in the original peptide. This revealed the presence of D-piperazic acid and L-erythro-β-hydroxy leucine.[6]

The "Geminal Proton Rule" and Side Chain Synthesis

The 1,3,5-trimethyl-substituted alkyl chain presented a unique stereochemical puzzle.[1]

  • Causality: To simplify this problem, an empirical ¹H NMR-based approach known as the "geminal proton rule" was applied.[11] This rule uses the chemical shift differences (Δδ) of methylene protons located between two methyl-substituted carbons to predict their relative stereochemistry (syn or anti). This approach correctly predicted the relative stereochemistry as 31S, 33S, 35R*.[1][11] To definitively confirm this prediction, the four possible diastereomers of the corresponding carboxylic acid (obtained by oxidative cleavage of the side chain) were synthesized and their NMR spectra were compared to the natural fragment.[11]

Confirmation by Total Synthesis

The ultimate proof of any proposed natural product structure is its recreation in the laboratory through total synthesis. The first total synthesis of Verucopeptin was achieved via a convergent strategy.[8]

  • Strategy: The depsipeptide core and the polyketide side chain were synthesized separately.[2][8][12] The final step involved the condensation of these two complex fragments, followed by deprotection to form the final molecule.[8]

  • Validation: The spectroscopic data of the synthetic Verucopeptin was identical to that of the natural compound, unequivocally confirming the assigned structure and all of its stereochemical details.[8]

Structure-Activity Relationship and Biological Implications

The complex structure of Verucopeptin is directly linked to its potent biological activity.

Verucopeptin Verucopeptin vATPase v-ATPase (ATP6V1G subunit) Verucopeptin->vATPase Inhibits Lysosome Lysosomal Acidification Verucopeptin->Lysosome Suppresses mTORC1 mTORC1 Signaling Verucopeptin->mTORC1 Inhibits HIF1a HIF-1α Protein Level Verucopeptin->HIF1a Decreases S6K p-S6K / p-4EBP1 Verucopeptin->S6K Dephosphorylates Antitumor Antitumor Activity (esp. MDR Cancers) Verucopeptin->Antitumor Induces vATPase->Lysosome Maintains Lysosome->mTORC1 Required for mTORC1->HIF1a Regulates mTORC1->S6K Phosphorylates HIF1a->Antitumor Target for

Caption: Simplified signaling pathway showing Verucopeptin's mechanism of action.

Verucopeptin directly binds to the ATP6V1G1 subunit of v-ATPase, inhibiting its proton-pumping activity.[3][4] This disrupts lysosomal acidification, a process critical for the activation of the mTORC1 signaling complex.[4] Inhibition of mTORC1 leads to the dephosphorylation of its downstream targets, such as S6K and 4EBP1, and a decrease in the protein levels of HIF-1α.[4][5] This cascade of events ultimately results in potent antitumor efficacy, even in cancer cells that have developed resistance to other chemotherapeutic agents.[3][4]

Conclusion

Verucopeptin is a testament to the chemical complexity and therapeutic potential of natural products. Its hybrid polyketide-peptide structure, featuring a dynamic hemiketal-keto equilibrium and a multitude of stereocenters, presented a formidable challenge that could only be solved through the synergistic application of advanced spectroscopy, chemical degradation, and synthetic chemistry. The successful elucidation of its structure not only provides a foundation for understanding its unique mechanism of action as a dual v-ATPase/HIF-1 inhibitor but also opens avenues for the semi-synthesis of novel analogs with potentially improved therapeutic profiles for the treatment of cancer.[1]

References

  • Zhang, L., et al. (2020). Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility. Organic Letters. Available at: [Link]

  • Yoshimura, A., et al. (2015). Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide–Hexapeptide Hybrid Metabolite from an Actinomycete. Organic Letters. Available at: [Link]

  • Yoshimura, A., et al. (2015). Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide-Hexapeptide Hybrid Metabolite from an Actinomycete. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Verucopeptin. PubChem Compound Database. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). VERUCOPEPTIN. gsrs.ncats.nih.gov. Available at: [Link]

  • Takahashi, N., et al. (2019). Total synthesis of verucopeptin, an inhibitor of hypoxia-inducible factor 1 (HIF-1). Chemical Communications. Abstract available at: [Link]

  • Yoshimura, A., et al. (2014). Prediction and determination of the stereochemistry of the 1,3,5-trimethyl-substituted alkyl chain in verucopeptin, a microbial metabolite. PubMed. Available at: [Link]

  • Takahashi, N., et al. (2019). Total synthesis of verucopeptin, an inhibitor of hypoxia-inducible factor 1 (HIF-1). Chemical Communications. Available at: [Link]

  • Yoshimura, A., et al. (n.d.). P-26 Elucidation of the Stereochemistry of Verucopeptin, a New Inhibitor of HIF-signaling pathway. J-Stage. Available at: [Link]

  • Sun, Y., et al. (2022). Convergent synthesis of tetrahydropyranyl side chain of verucopeptin, an antitumor antibiotic active against multidrug-resistant cancers. Chemical Communications. Available at: [Link]

  • Hale, K. J., et al. (2001). A synthetic strategy for the cyclodepsipeptide core of the antitumor antibiotic verucopeptin. Organic Letters. Available at: [Link]

Sources

Exploratory

The Discovery and Therapeutic Potential of Verucopeptin: A Technical Guide

Abstract Verucopeptin, a structurally complex cyclodepsipeptide isolated from the actinomycete Actinomadura verrucosospora, has emerged as a compelling lead compound in oncology research. Its potent cytotoxic activity ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Verucopeptin, a structurally complex cyclodepsipeptide isolated from the actinomycete Actinomadura verrucosospora, has emerged as a compelling lead compound in oncology research. Its potent cytotoxic activity against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance (MDR), is of significant clinical interest. This technical guide provides an in-depth exploration of Verucopeptin, from the cultivation of its producing organism to the elucidation of its molecular mechanism of action. Detailed protocols for the fermentation, isolation, purification, and characterization of Verucopeptin are presented, alongside methodologies for assessing its biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer therapeutics.

Introduction: The Emergence of Verucopeptin

The relentless pursuit of novel anticancer agents has led researchers to explore the vast biosynthetic potential of microorganisms. Actinomycetes, in particular, have proven to be a prolific source of structurally diverse and biologically active secondary metabolites.[1] Verucopeptin, a 19-membered cyclodepsipeptide, was first isolated from the culture broth of Actinomadura verrucosospora Q886-2.[2] It exhibits potent in vitro and in vivo antitumor activity, notably against B16 melanoma.[2] More recently, Verucopeptin has garnered significant attention for its ability to overcome multidrug resistance in cancer cells, a major obstacle in chemotherapy.[3][4]

This guide will systematically detail the scientific journey of Verucopeptin, from its microbial origin to its molecular targets, providing a comprehensive resource for its study and potential therapeutic development.

The Producing Organism: Actinomadura verrucosospora

Actinomadura is a genus of Gram-positive, filamentous bacteria belonging to the family Thermomonosporaceae.[5] These soil-dwelling microorganisms are known for their capacity to produce a wide array of secondary metabolites with diverse biological activities, including antimicrobial, antitumor, and anticoccidial properties.[5][6] Actinomadura verrucosospora, the producer of Verucopeptin, is a notable member of this genus, also responsible for producing other bioactive compounds such as the polyether ionophore tetromadurin.[5][6]

The cultivation of Actinomadura verrucosospora for the production of Verucopeptin requires carefully optimized fermentation conditions to maximize the yield of this complex secondary metabolite.

Biosynthesis of Verucopeptin: A Hybrid PKS/NRPS System

Verucopeptin is a hybrid natural product, assembled by a sophisticated enzymatic machinery that combines elements of both polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[7][8] This hybrid system is responsible for the synthesis of the two main structural components of Verucopeptin: a polyketide-derived tetrahydropyranyl side chain and a 19-membered cyclodepsipeptide core.[8]

The biosynthesis of non-ribosomal peptides is a modular process, where each module of the NRPS enzyme is responsible for the incorporation of a specific amino acid into the growing peptide chain.[5][9] The gene cluster responsible for Verucopeptin biosynthesis in Actinomadura verrucosospora encodes for the necessary PKS and NRPS modules, along with tailoring enzymes that modify the core structure to yield the final bioactive molecule.[7]

Analysis of the Verucopeptin Biosynthetic Gene Cluster

The identification and annotation of the Verucopeptin biosynthetic gene cluster can be accomplished using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[3] This allows for the prediction of the cluster's boundaries, the functions of the individual genes, and the overall biosynthetic logic.

Experimental Protocol: Gene Cluster Analysis using antiSMASH

  • Obtain the genomic DNA sequence of Actinomadura verrucosospora.

  • Navigate to the antiSMASH web server .

  • Upload the genomic sequence in FASTA format.

  • Select the appropriate taxonomic classification (Bacteria).

  • Enable all extra analysis features for a comprehensive annotation.

  • Submit the job and await the analysis results.

  • Interpret the output to identify the Verucopeptin gene cluster based on the presence of PKS and NRPS genes, and compare the predicted amino acid sequence with the known structure of Verucopeptin.

Cultivation and Production of Verucopeptin

The production of Verucopeptin is achieved through submerged fermentation of Actinomadura verrucosospora. The composition of the fermentation medium and the physical parameters of the culture are critical for achieving high yields of the target compound.

Fermentation of Actinomadura verrucosospora

While the exact medium composition for optimal Verucopeptin production by strain Q886-2 is proprietary, a general approach for the fermentation of Actinomadura species for secondary metabolite production can be adapted.[10][11]

Experimental Protocol: Fermentation of Actinomadura verrucosospora

  • Inoculum Preparation:

    • Prepare a seed medium (e.g., ISP 2 medium: 0.4% yeast extract, 1% malt extract, 0.4% dextrose).[12][13]

    • Inoculate with a sporulated culture of Actinomadura verrucosospora from an agar slant.

    • Incubate at 28-30°C for 3-5 days on a rotary shaker at 200 rpm.[8]

  • Production Fermentation:

    • Prepare the production medium. A suitable medium may contain:

      • Carbon sources: Soluble starch, glucose, or glycerol.[11][14]

      • Nitrogen sources: Soybean meal, peptone, or yeast extract.[11][14]

      • Trace elements: CoCl₂·6H₂O.[14]

      • pH buffer: CaCO₃.[14]

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate at 28-30°C for 7-10 days with vigorous aeration and agitation.[14]

Isolation and Purification of Verucopeptin

Verucopeptin is extracted from the fermentation broth and mycelium, followed by a multi-step purification process to obtain the pure compound.

Extraction and Chromatographic Purification

The lipophilic nature of Verucopeptin allows for its extraction from the fermentation broth using organic solvents. Subsequent purification is achieved through a combination of chromatographic techniques.[14][15]

Experimental Protocol: Extraction and Purification of Verucopeptin

  • Extraction:

    • Adjust the pH of the whole fermentation broth to a neutral or slightly acidic pH.

    • Extract the broth and mycelium with an equal volume of ethyl acetate or another suitable organic solvent.

    • Separate the organic phase and concentrate it under reduced pressure to obtain a crude extract.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., chloroform or dichloromethane).

    • Load the dissolved extract onto a silica gel column equilibrated with the same solvent.[14]

    • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.[14]

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing Verucopeptin and concentrate them.

    • Further purify the enriched fraction by reversed-phase HPLC (RP-HPLC) using a C18 column.[16]

    • Elute with a gradient of acetonitrile in water.

    • Monitor the elution profile at a suitable UV wavelength and collect the peak corresponding to Verucopeptin.

    • Lyophilize the purified fraction to obtain pure Verucopeptin.

Structure Elucidation of Verucopeptin

The chemical structure of Verucopeptin was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[17]

NMR Spectroscopy

1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are essential for elucidating the complex structure of Verucopeptin. These techniques allow for the assignment of all proton and carbon signals and the determination of the connectivity of the atoms within the molecule.[1][18][19][20][21]

Experimental Protocol: NMR Analysis of Verucopeptin

  • Sample Preparation: Dissolve a few milligrams of purified Verucopeptin in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire 1D Spectra:

    • Record a ¹H NMR spectrum to identify the different types of protons present.

    • Record a ¹³C NMR spectrum to identify the different types of carbon atoms.

  • Acquire 2D Spectra:

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations through covalent bonds (typically 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments.

  • Data Analysis:

    • Integrate and analyze all spectra to assign the chemical shifts of all protons and carbons.

    • Use the connectivity information from COSY and HMBC spectra to piece together the structure of the cyclodepsipeptide core and the polyketide side chain.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of Verucopeptin. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern of the molecule, which helps to confirm the sequence of the amino acid residues in the cyclodepsipeptide core and the structure of the side chain.[6][9][22][23][24]

Experimental Protocol: Mass Spectrometry Analysis of Verucopeptin

  • Sample Preparation: Prepare a dilute solution of purified Verucopeptin in a suitable solvent (e.g., methanol or acetonitrile).

  • HRMS Analysis:

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum to determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition.

  • Tandem MS (MS/MS) Analysis:

    • Select the molecular ion of Verucopeptin as the precursor ion.

    • Induce fragmentation of the precursor ion using collision-induced dissociation (CID).

    • Acquire the MS/MS spectrum of the fragment ions.

  • Data Analysis:

    • Analyze the fragmentation pattern to identify characteristic losses corresponding to amino acid residues and fragments of the polyketide side chain.

    • Use this information to confirm the structural assignments made by NMR.

Biological Activity and Mechanism of Action

Verucopeptin exhibits potent antitumor activity through a unique mechanism of action that involves the inhibition of two key cellular targets: Hypoxia-Inducible Factor 1 (HIF-1) and vacuolar H⁺-ATPase (v-ATPase).[25]

Inhibition of HIF-1

HIF-1 is a transcription factor that plays a crucial role in the adaptation of cancer cells to the hypoxic tumor microenvironment. It promotes angiogenesis, metabolic reprogramming, and metastasis. Verucopeptin is a potent inhibitor of HIF-1, with an IC₅₀ of 0.22 μM.[25] It decreases the expression of HIF-1α protein levels and its target genes.[25]

Experimental Protocol: HIF-1α Inhibition Assay (Western Blot)

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., HeLa or HepG2) to 70-80% confluency.

    • Induce HIF-1α expression by treating the cells with a hypoxia-mimicking agent (e.g., CoCl₂) or by placing them in a hypoxic chamber (1% O₂).

    • Treat the cells with various concentrations of Verucopeptin for a specified period.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2] It is critical to perform this step quickly and on ice to prevent HIF-1α degradation.[8][25]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for HIF-1α.

    • Incubate with an HRP-conjugated secondary antibody.[17]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[17]

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Inhibition of v-ATPase and mTORC1 Signaling

Verucopeptin directly targets the ATP6V1G subunit of v-ATPase, a proton pump responsible for acidifying intracellular compartments like lysosomes.[3][25] Inhibition of v-ATPase disrupts lysosomal function and has downstream effects on the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[3][7] Verucopeptin treatment leads to the dephosphorylation of key mTORC1 downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[25]

Experimental Protocol: Analysis of mTORC1 Signaling (Western Blot)

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line to 70-80% confluency.

    • Treat the cells with various concentrations of Verucopeptin for the desired time.

  • Cell Lysis and Protein Quantification: Follow the same procedure as for the HIF-1α Western blot.

  • SDS-PAGE and Western Blotting:

    • Perform SDS-PAGE and transfer as described previously.

    • Block the membrane and incubate with primary antibodies specific for phosphorylated S6K (p-S6K) and phosphorylated 4E-BP1 (p-4EBP1).[26]

    • Also, probe separate blots or strip and re-probe the same blot with antibodies against total S6K and total 4E-BP1 to assess changes in phosphorylation status.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the bands using an ECL substrate.

  • Data Analysis: Quantify the band intensities of the phosphorylated proteins and normalize them to the corresponding total protein levels.

v-ATPase Activity Assay

The direct inhibitory effect of Verucopeptin on v-ATPase can be measured using an in vitro enzyme activity assay.

Experimental Protocol: v-ATPase Activity Assay

  • Isolation of Lysosomal Fraction: Isolate lysosomes from a suitable cell line or tissue using density gradient centrifugation.

  • ATPase Activity Measurement:

    • Use an ATP/NADPH-coupled assay to measure v-ATPase activity.[25]

    • Incubate the lysosomal fraction in a reaction buffer containing ATP, phosphoenol-pyruvate, pyruvate kinase/lactic dehydrogenase, and NADPH.

    • Monitor the decrease in NADPH absorbance at 340 nm, which is proportional to ATP hydrolysis.

    • Include a specific v-ATPase inhibitor (e.g., bafilomycin A1 or concanamycin A) as a control to determine the v-ATPase-specific activity.[25]

    • Perform the assay in the presence of various concentrations of Verucopeptin to determine its inhibitory effect.

Data Presentation

Table 1: Biological Activity of Verucopeptin

Target/ActivityIC₅₀/EffectCell LinesReference
HIF-1 Inhibition 0.22 µMNot specified[25]
Antiproliferative Activity < 100 nM66% of 1,094 cancer cell lines
Antitumor Activity against MDR cells IC₅₀ = 388 nMK562R (Vincristine-resistant)

Visualization of Key Pathways and Workflows

Verucopeptin's Mechanism of Action

Verucopeptin_Mechanism Verucopeptin Verucopeptin vATPase v-ATPase (ATP6V1G subunit) Verucopeptin->vATPase Directly Inhibits HIF1a HIF-1α Protein Verucopeptin->HIF1a Decreases Protein Levels Lysosome Lysosomal Acidification vATPase->Lysosome Drives mTORC1 mTORC1 Signaling Lysosome->mTORC1 Activates CellGrowth Tumor Cell Growth, Proliferation, & Survival mTORC1->CellGrowth Promotes HIF1 HIF-1 Pathway HIF1a->HIF1 Activates HIF1->CellGrowth Promotes MDR Overcomes Multidrug Resistance

Caption: Verucopeptin's dual inhibitory action on v-ATPase and HIF-1α.

Experimental Workflow for Verucopeptin Discovery and Characterization

Verucopeptin_Workflow cluster_0 Upstream Processing cluster_1 Structural Analysis cluster_2 Biological Evaluation Fermentation 1. Fermentation of Actinomadura verrucosospora Extraction 2. Solvent Extraction Fermentation->Extraction Purification 3. Chromatographic Purification (Silica Gel, HPLC) Extraction->Purification NMR 4. NMR Spectroscopy (1D & 2D) Purification->NMR MS 5. Mass Spectrometry (HRMS & MS/MS) Purification->MS HIF_Assay 6. HIF-1 Inhibition Assay Purification->HIF_Assay vATPase_Assay 7. v-ATPase Activity Assay HIF_Assay->vATPase_Assay mTOR_Assay 8. mTORC1 Signaling Analysis vATPase_Assay->mTOR_Assay

Caption: Integrated workflow for Verucopeptin research.

Conclusion

Verucopeptin stands out as a promising natural product with a unique dual mechanism of action that addresses the critical challenge of multidrug resistance in cancer. This technical guide has provided a comprehensive overview of the methodologies required to study this fascinating molecule, from its microbial source to its cellular targets. The detailed protocols and insights presented herein are intended to facilitate further research into Verucopeptin and its analogues, with the ultimate goal of translating this potent natural product into a novel therapeutic agent for the treatment of cancer.

References

  • SUGAWARA, K., TODA, S., MORIYAMA, T., et al. (1993). Verucopeptin, a new antitumor antibiotic active against B16 melanoma. I. Taxonomy, fermentation, isolation, and physico-chemical and biological properties. The Journal of Antibiotics, 46(6), 923-927. Available from: [Link]

  • Zhang, L., Wang, Y., Huang, W., et al. (2020). Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility. Organic Letters, 22(11), 4366–4370. Available from: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Molecules. Available from: [Link]

  • Tsantrizos, Y. S., Shen, J., & Trimble, L. A. (1997). Biosynthetic origin of the tetrahydropyranyl side chain of verucopeptin. Tetrahedron Letters, 38(40), 7033-7036. Available from: [Link]

  • Wang, Y., Zhang, L., Wei, Y., et al. (2020). Pharmacological Targeting of Vacuolar H+-ATPase via Subunit V1G Combats Multidrug-Resistant Cancer. Cell Chemical Biology, 27(11), 1359-1371.e7. Available from: [Link]

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  • SUGAWARA, K., TODA, S., MORIYAMA, T., et al. (1993). Verucopeptin, a new antitumor antibiotic active against B16 melanoma. II. Structure determination. The Journal of Antibiotics, 46(6), 928-935. Available from: [Link]

  • Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis. Bio-Techne. Available from: [Link]

  • Sun, Y., Tang, W., Ni, H., et al. (2022). Convergent synthesis of tetrahydropyranyl side chain of verucopeptin, an antitumor antibiotic active against multidrug-resistant cancers. Chemical Communications, 58(97), 13447-13450. Available from: [Link]

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Foundational

Unraveling the Mechanism of Action of Verucopeptin: A Dual-Targeting V-ATPase and HIF-1 Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary As a Senior Application Scientist navigating the complexities of tumor microenvironments, I frequently encounter the challe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

As a Senior Application Scientist navigating the complexities of tumor microenvironments, I frequently encounter the challenge of hypoxia-induced chemoresistance. Hypoxia-inducible factor 1 (HIF-1) is the master transcriptional regulator of this adaptive response, driving angiogenesis, metabolic reprogramming, and multidrug resistance (MDR)[1].

Verucopeptin, a polyketide-hexapeptide hybrid metabolite originally isolated from an actinomycete, has emerged as a structurally complex and highly potent HIF-1 signaling inhibitor,[1]. Unlike traditional inhibitors that target HIF-1α degradation, Verucopeptin orchestrates a profound upstream blockade. By directly binding the ATP6V1G subunit of the vacuolar H+-ATPase (V-ATPase), it triggers a signal transduction cascade that deacidifies the lysosome, dissociates the mTORC1 complex, activates AMPK, and ultimately starves the cell of de novo HIF-1α protein synthesis[2],[3],[4]. This technical guide deconstructs this mechanism and provides self-validating protocols for its experimental verification.

Core Mechanism of Action: The V-ATPase-mTORC1-HIF-1 Axis

The efficacy of Verucopeptin lies in its ability to disrupt the lysosome's role as a central signaling hub. The causality of this mechanism can be broken down into three sequential phases.

Direct Engagement with V-ATPase (ATP6V1G Subunit)

The V-ATPase is a multi-subunit proton pump responsible for acidifying intracellular compartments, primarily the lysosome. Verucopeptin exhibits highly specific target engagement; competitive binding assays reveal that it directly targets the ATP6V1G subunit, while showing no affinity for the ATP1V1B2 or ATP6V1D subunits[3],[5]. By locking the ATP6V1G subunit, Verucopeptin halts the rotary mechanism required for ATP hydrolysis and proton translocation, leading to rapid lysosomal deacidification,[3].

Modulation of the Lysosomal Signaling Scaffold (mTORC1 & AMPK)

The lysosomal membrane is not just a boundary; it is a critical scaffold for nutrient sensing. The V-ATPase physically interacts with Ragulator (P18), a complex essential for recruiting mTORC1 to the lysosomal surface where it is activated by Rheb[2],. When Verucopeptin inhibits V-ATPase, this supercomplex is structurally disrupted. Consequently, mTOR is disassociated from the lysosomal surface, effectively abrogating mTORC1 signaling[2],[4]. Concurrently, the disruption of the V-ATPase-Ragulator complex triggers a stress response that activates AMP-activated protein kinase (AMPK) via an AXIN- and P18-dependent lysosomal pathway[2],[4]. Because AMPK is a canonical negative regulator of mTORC1, this creates a dual-pronged, synergistic suppression of the mTOR pathway[2].

Translational Suppression of HIF-1α

The final phenotypic outcome of Verucopeptin is the collapse of the hypoxic response. HIF-1α mRNA translation is heavily dependent on the mTORC1 downstream effectors p70S6K and 4E-BP1[3],[5]. Verucopeptin treatment leads to the profound dephosphorylation of both S6K and 4E-BP1[3],[5]. Without active mTORC1, the ribosomal machinery fails to efficiently translate HIF-1α mRNA into protein[3]. Therefore, even under severe hypoxia where HIF-1α degradation is halted, the lack of synthesis causes total HIF-1α protein levels to plummet, downregulating downstream survival genes and inducing cell death in MDR cancers[3],[5].

MOA VE Verucopeptin VATPase V-ATPase (ATP6V1G) VE->VATPase Direct Binding Lyso Lysosomal Deacidification VATPase->Lyso Inhibits H+ Pump AMPK AMPK Activation (AXIN/P18-dependent) Lyso->AMPK Stress Signal mTORC1 mTORC1 Dissociation & Inactivation Lyso->mTORC1 Disrupts Scaffold AMPK->mTORC1 Negative Regulation HIF1 HIF-1α Translational Suppression mTORC1->HIF1 Blocks p70S6K/4E-BP1 Tumor Inhibition of MDR Tumor Growth HIF1->Tumor Downregulates Hypoxia Genes

Fig 1: Signal transduction cascade of Verucopeptin from V-ATPase binding to HIF-1α suppression.

Quantitative Pharmacodynamics

To contextualize the potency of Verucopeptin, the following table synthesizes its quantitative pharmacological profile across various assays and models[3],[6],[5].

Parameter / TargetMetric / ValueBiological Significance
HIF-1 Inhibition IC50 = 0.22 μMPotent suppression of hypoxic survival signaling.
K562R (MDR Leukemia) IC50 = 388 nMOvercomes resistance to Taxol and Vincristine (which fail at 10 μM).
Broad Cancer Cell Lines IC50 < 100 nM (in 66% of lines)High efficacy across 1,094 evaluated lines, peaking in leukemia/melanoma.
mTORC1 Suppression Active at 10 - 200 nMProfound dephosphorylation of p-S6K and p-4EBP1.
In Vivo Efficacy (Mice) 1 mg/kg (twice daily, IV)Represses SGC7901/VCR xenograft growth without gross toxicity.

Self-Validating Experimental Protocols

Trustworthiness in preclinical research requires that every assay proves its own mechanical success. The following protocols are designed with built-in causality checks to validate Verucopeptin's mechanism of action.

Protocol 1: V-ATPase Activity and Lysosomal Acidification Assay

Causality & Rationale: To prove that Verucopeptin's upstream target is functional V-ATPase, we must measure the loss of lysosomal acidity.

  • Step 1: Culture SGC7901/VCR cells in 6-well plates until 70% confluent[6].

  • Step 2: Treat with Verucopeptin (10 nM - 500 nM) for 1 hour[3].

  • Step 3: Stain cells with 1 μM LysoTracker Red DND-99 for 30 minutes at 37°C.

  • Step 4: Wash with PBS and image via fluorescence microscopy or quantify via flow cytometry.

  • Self-Validating Controls: Use Bafilomycin A1 (Baf A1) as a positive control for V-ATPase inhibition[3]. If Baf A1 fails to reduce LysoTracker fluorescence, the dye or imaging system is compromised.

Protocol 2: mTORC1 Lysosomal Localization Assay

Causality & Rationale: Since mTORC1 must localize to the lysosome to be active, physically observing its dissociation confirms the structural disruption of the signaling scaffold[2],[4].

  • Step 1: Seed mouse embryonic fibroblasts (MEFs) on glass coverslips[2].

  • Step 2: Treat with 200 nM Verucopeptin for 2 hours.

  • Step 3: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

  • Step 4: Co-incubate with primary antibodies against mTOR and LAMP1 (a lysosomal marker) overnight at 4°C.

  • Step 5: Apply secondary antibodies (e.g., Alexa Fluor 488 for mTOR, Alexa Fluor 594 for LAMP1) and DAPI. Image using confocal microscopy to calculate the Pearson correlation coefficient of colocalization.

  • Self-Validating Controls: Use amino acid starvation (EBSS media) as a positive control for mTOR dissociation. If starvation does not separate the mTOR/LAMP1 signals, the cell line's nutrient-sensing machinery is defective.

Protocol 3: HIF-1α Translational Suppression Assay

Causality & Rationale: To isolate translational suppression from transcriptional or degradation variables, we must artificially stabilize HIF-1α protein using hypoxia mimetics[5].

  • Step 1: Pre-treat HT1080 or SGC7901 cells with Verucopeptin (0.1 - 1.0 μM) for 1 hour[5].

  • Step 2: Induce chemical hypoxia by adding 150 μM CoCl2 (which inhibits prolyl hydroxylases, preventing HIF-1α degradation) for 12 hours.

  • Step 3: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Step 4: Perform Western Blotting. Probe for HIF-1α, p-p70S6K (Thr389), and p-4E-BP1 (Thr37/46)[3].

  • Self-Validating Controls: Probe for HIF-1β (ARNT). Because HIF-1β is constitutively expressed and not oxygen-dependent, it serves as a precise internal control. If HIF-1β levels drop, the drug is causing global transcriptional shutdown or non-specific toxicity, rather than specific translational suppression.

Workflow Step1 1. Cell Culture (MDR Lines) Step2 2. Hypoxia Induction (1% O2 or CoCl2) Step1->Step2 Step3 3. Verucopeptin Treatment Step2->Step3 Step4 4. Lysosomal Imaging (mTOR/LAMP1 IF) Step3->Step4 Localization Step5 5. Protein Analysis (HIF-1α, p-S6K WB) Step3->Step5 Expression

Fig 2: Experimental workflow for validating Verucopeptin's target engagement and downstream effects.

References

  • Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility - Organic Letters - ACS Publications 2[2]

  • P-26 Elucidation of the Stereochemistry of Verucopeptin, a New Inhibitor of HIF-signaling pathway - J-Stage Link

  • The V-ATPases in cancer and cell death - PMC (NIH) Link

  • Verucopeptin | v-ATPase Inhibitor - MedchemExpress.com 3[3]

  • Verucopeptin | v-ATPase inhibitor - Probechem Biochemicals 6[6]

  • Verucopeptin - Bioactive Peptide for Signaling Research - APExBIO 7[7]

  • Verucopeptin, a HIF-1 and v-ATPase ATP6V1G Inhibitor, Exhibits Antitumor Activity Against MDR Cancers - Cancer Research Network 5[5]

  • Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility - Organic Letters - ACS Publications 4[4]

  • Design, synthesis, and target identification of new hypoxia-inducible factor 1 (HIF-1) inhibitors - ResearchGate 1[1]

Sources

Exploratory

Targeting the Lysosomal Machinery: A Technical Whitepaper on Verucopeptin as a Selective ATP6V1G Inhibitor

Executive Summary The emergence of multidrug resistance (MDR) in oncology necessitates the identification of novel therapeutic vulnerabilities. The vacuolar H+-ATPase (v-ATPase) complex, a highly conserved proton pump re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug resistance (MDR) in oncology necessitates the identification of novel therapeutic vulnerabilities. The vacuolar H+-ATPase (v-ATPase) complex, a highly conserved proton pump responsible for lysosomal acidification, has emerged as a critical node in cancer cell survival, metabolic adaptation, and mTORC1 signaling[1]. While earlier generations of v-ATPase inhibitors (such as Bafilomycin A1 and Concanamycin A) targeted the a or c subunits and suffered from systemic toxicity[2], recent proteomic advancements have identified a highly selective alternative: Verucopeptin .

Originally isolated from an actinomycete[3], Verucopeptin is a polyketide-hexapeptide hybrid (cyclodepsipeptide) that uniquely targets the V1G subunit (ATP6V1G) of the v-ATPase complex[4]. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for researchers investigating Verucopeptin's role in attenuating mTORC1 and HIF-1 pathways in MDR cancers.

The Mechanistic Paradigm: ATP6V1G as a Novel Vulnerability

The mammalian v-ATPase consists of a peripheral V1 domain (responsible for ATP hydrolysis) and an integral V0 domain (responsible for proton translocation)[1]. The V1G subunit acts as a critical stator stalk, coupling the energy of ATP hydrolysis to the rotation of the central rotor.

Verucopeptin directly and specifically binds to ATP6V1G, sparing other subunits such as ATP1V1B2 or ATP6V1D[5]. This specific binding event triggers a cascading failure in lysosomal function:

  • Loss of Proton Gradient: Verucopeptin suppresses lysosomal acidification, disrupting the pH-dependent degradative capacity of the organelle[6].

  • mTORC1 Uncoupling: The activation of the Mechanistic Target of Rapamycin Complex 1 (mTORC1) requires its recruitment to the lysosomal surface by the Rag-Ragulator complex, a process strictly dependent on v-ATPase-mediated amino acid sensing inside the lysosomal lumen[7]. By inhibiting ATP6V1G, Verucopeptin physically uncouples mTORC1 from its activation hub[4].

  • HIF-1α Suppression: Concurrently, Verucopeptin acts as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), decreasing the expression of HIF-1 target genes and HIF-1α protein levels, thereby starving MDR tumors of their angiogenic and metabolic adaptations[5].

MOA VCP Verucopeptin (Cyclodepsipeptide) ATP6V1G v-ATPase Subunit V1G (ATP6V1G) VCP->ATP6V1G Direct Binding Lysosome Lysosomal Acidification & V-ATPase Activity ATP6V1G->Lysosome Inhibits mTORC1 mTORC1 Signaling (p-S6K, p-4EBP1) Lysosome->mTORC1 Attenuates HIF1 HIF-1α Expression Lysosome->HIF1 Suppresses CellDeath Apoptosis in MDR Cancers mTORC1->CellDeath Induces HIF1->CellDeath Induces

Fig 1: Verucopeptin mechanism of action targeting ATP6V1G to inhibit mTORC1 and HIF-1 pathways.

Quantitative Pharmacological Profiling

Verucopeptin exhibits profound tissue specificity and broad-spectrum antiproliferative activity, particularly against leukemia, lymphoma, and melanoma[6]. In highly resistant models, such as K562R and SGC7901/VCR cells, Verucopeptin maintains nanomolar efficacy where standard chemotherapeutics (e.g., Taxol, vincristine) fail even at micromolar concentrations[6],[4].

Table 1: Quantitative Pharmacological Profile of Verucopeptin

ParameterValueBiological Significance
Primary Target ATP6V1GSelective v-ATPase subunit V1G inhibition[5]
HIF-1 Inhibition (IC50) 0.22 μMDownregulates hypoxia-driven survival genes[5]
K562R Proliferation (IC50) 388 nMOvercomes multidrug resistance (MDR)[6]
Pan-Cancer Efficacy < 100 nMHighly potent across 66% of 1,094 tested cell lines[6]
mTORC1 Attenuation 50 - 500 nMDephosphorylates downstream effectors (p-S6K, p-4EBP1, p-ULK1)[6]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . As an Application Scientist, I emphasize not just the procedural steps, but the causality governing these experimental choices.

Protocol A: Click-Chemistry Proteomics for Target Validation

Objective: Isolate and validate the direct binding of Verucopeptin to ATP6V1G in MDR cancer lines (e.g., SGC7901/VCR)[4].

  • Probe Incubation: Treat cells with a synthesized alkyne-tagged Verucopeptin probe (VE-P).

    • Causality: The alkyne tag is biologically inert and sterically minimal, ensuring the probe mimics the natural cyclodepsipeptide's cellular permeability and binding kinetics without disrupting its pharmacophore[4].

  • Cell Lysis & CuAAC Click Chemistry: Lyse cells and perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) with biotin-azide.

    • Causality: Covalently linking biotin only to the VE-P probe allows for ultra-high-affinity capture, minimizing background noise during the processing of complex cell lysates.

  • Streptavidin Pulldown & LC-MS/MS: Isolate complexes using streptavidin-coated magnetic beads, perform tryptic digestion, and analyze via LC-MS/MS to identify ATP6V1G[4].

  • Self-Validation Checkpoint (Competitive Binding Assay): Pre-incubate a parallel cell cohort with a 10-fold molar excess of unlabeled Verucopeptin prior to VE-P treatment.

    • Validation Logic: If ATP6V1G is the specific target, the unlabeled compound will saturate the binding pockets. The subsequent ablation of the VE-P/ATP6V1G signal on a Western blot definitively confirms target specificity and rules out non-specific lipophilic aggregation[6].

Workflow Step1 1. Probe Incubation Treat cells with VE-P (Alkyne-probe) Step2 2. Cell Lysis & CuAAC Click Chemistry Conjugate Biotin-Azide to VE-P Step1->Step2 Step3 3. Streptavidin Pulldown Enrich probe-bound protein complexes Step2->Step3 Step4 4. LC-MS/MS Proteomics Identify ATP6V1G as primary interactor Step3->Step4 Step5 5. Competitive Binding Assay Pre-treat with unlabeled Verucopeptin Step4->Step5

Fig 2: Self-validating proteomic workflow for confirming Verucopeptin's binding to ATP6V1G.

Protocol B: Lysosomal Acidification and mTORC1 Readout

Objective: Quantify the downstream functional consequences of ATP6V1G inhibition.

  • Fluorometric Acidification Assay: Stain Verucopeptin-treated cells (50-500 nM) with a pH-sensitive fluorescent dye (e.g., LysoTracker Red). Compare against Bafilomycin A1 as a positive control[6].

    • Causality: Because v-ATPase is the primary proton pump for lysosomes, a quantifiable loss of fluorescence directly correlates with the collapse of the proton gradient, confirming functional v-ATPase inhibition[6].

  • mTORC1 Substrate Immunoblotting: Harvest lysates and probe for p-S6K, p-4EBP1, p-mTORS2448, and p-ULK1[6].

    • Causality: mTORC1 activation strictly requires lysosomal localization. By measuring the dephosphorylation of these specific substrates, we validate the functional uncoupling of the mTORC1 cascade from the lysosome[4].

  • Self-Validation Checkpoint (Orthogonal Pathway Validation): Utilize an AXIN-KO or P18-KO (Ragulator component) cell line.

    • Validation Logic: If Verucopeptin acts specifically through the lysosomal v-ATPase/Ragulator axis, knocking out essential scaffolding proteins will alter the baseline sensitivity to the drug, validating the obligate pathway dependency[7].

In Vivo Efficacy and Translational Outlook

The true translational value of Verucopeptin lies in its in vivo tolerability. In BALB/c nude mice bearing SGC7901/VCR subcutaneous xenografts, intravenous injection of Verucopeptin (1 mg/kg, twice daily for 7 days) substantially represses tumor growth[5],[6]. Crucially, HE staining indicates potent induction of cell death and abrogation of mTORC1 signaling without significant body weight loss or gross signs of toxicity[5],[6]. This suggests that targeting the V1G subunit offers a wider therapeutic index compared to pan-v-ATPase inhibitors, positioning Verucopeptin as a premier lead compound for combating MDR cancers[4],[3].

References

  • Verucopeptin | v-
  • Verucopeptin, a HIF-1 and v-ATPase ATP6V1G Inhibitor, Exhibits Antitumor Activity Against MDR Cancers - MedChemExpress -
  • The V-ATPases in cancer and cell de
  • Pharmacological Targeting of Vacuolar H+-ATPase via Subunit V1G Combats Multidrug-Resistant Cancer - PubMed (NIH) -
  • Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide-Hexapeptide Hybrid Metabolite
  • Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility - ACS Public

Sources

Foundational

Decoding the Biosynthetic Pathway of Verucopeptin: A Technical Guide to Hybrid PKS/NRPS Assembly and Engineering

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Biosynthesis, Genomic Architecture, and Pathway Engineering Executive Summary Verucopeptin (VE) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Biosynthesis, Genomic Architecture, and Pathway Engineering

Executive Summary

Verucopeptin (VE) is a highly complex pyranylated cyclodepsipeptide originally isolated from Actinomadura verrucosospora and recently characterized in Actinomadura sp. XM-4-3. Clinically significant for its potent AMP-activated protein kinase (AMPK) agonist activity, antibacterial properties, and selective NFκB modulation, VE represents a prime target for pharmacological development .

The structural complexity of VE—comprising a tetrahydropyranyl side chain and a 19-membered macrocyclic core—is biosynthetically driven by a massive 126 kbp biosynthetic gene cluster (BGC). This guide provides an in-depth mechanistic breakdown of the hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) assembly line that produces VE, alongside field-proven protocols for genetic manipulation and yield optimization.

Genomic Architecture and the Assembly Line Logic

The VE biosynthetic gene cluster (GenBank: MH005229) operates strictly according to the collinearity rule of modular assembly lines. The cluster encodes a highly synchronized hybrid system consisting of three Type I PKSs and four Type I NRPSs .

The Polyketide (PKS) Phase

The assembly initiates with the PKS machinery, which is responsible for constructing the tetrahydropyranyl side chain. The PKS portion consists of 8 distinct modules. The starter unit and early extender units are derived from standard acetate and propionate precursors. A critical feature of this pathway is the incorporation of 2-methoxymalonic acid by downstream PKS modules, which introduces the necessary functional groups for the subsequent interchangeable hemiketal pyrane and opened keto formations.

The Non-Ribosomal Peptide (NRPS) Phase

Following the polyketide chain elongation, the intermediate is directly transferred to the NRPS machinery. The 6 NRPS modules assemble the 19-membered cyclodepsipeptide core. This macrocycle is heavily modified, incorporating non-proteinogenic amino acids such as piperazic acid, 3-hydroxyleucine, and N-hydroxy-glycine. The final module contains a Thioesterase (TE) domain that catalyzes the intramolecular macrocyclization, releasing the mature pre-tailored scaffold.

G Start Precursors (Acetate, Propionate, 2-Methoxymalonate) PKS Type I PKS (8 Modules) Gene: verV et al. Start->PKS PK_Chain Tetrahydropyranyl Side Chain Intermediate PKS->PK_Chain NRPS Type I NRPS (6 Modules) Cyclodepsipeptide Assembly PK_Chain->NRPS Peptide 19-Membered Macrocycle Core NRPS->Peptide Tailoring Tailoring Enzymes (VerG, VerT, Orf22) Peptide->Tailoring Verucopeptin Verucopeptin (Mature Hybrid) Tailoring->Verucopeptin

Fig 1. Proposed hybrid PKS/NRPS assembly line for Verucopeptin biosynthesis.

Biosynthesis of Non-Proteinogenic Amino Acid Precursors

The structural diversity of VE relies heavily on the synthesis of unusual amino acid building blocks prior to their activation by the NRPS adenylation (A) domains .

  • Piperazic Acid Biosynthesis: The second NRPS module specifically recognizes piperazic acid. The biosynthesis of this precursor is orchestrated by two dedicated enzymes. VerZ acts as an ornithine hydroxylase, catalyzing the first hydroxylation step of L-ornithine to yield N-hydroxy-ornithine. Subsequently, VerC , a specialized heme-dependent enzyme, catalyzes the critical N–N bond formation to close the piperazic acid ring.

  • N-Hydroxylation of Glycine: The tailoring enzyme VerG functions as an N-hydroxylase, specifically targeting glycine residues to facilitate the formation of the N-hydroxy-amino acid motifs found in the final structure.

G Orn L-Ornithine VerZ VerZ (Ornithine Hydroxylase) Orn->VerZ N_OH_Orn N-hydroxy-ornithine VerZ->N_OH_Orn VerC VerC (Heme-dependent Enzyme) N_OH_Orn->VerC Piperazic Piperazic Acid VerC->Piperazic Gly Glycine VerG VerG (N-hydroxylase) Gly->VerG N_OH_Gly N-hydroxy-glycine VerG->N_OH_Gly

Fig 2. Enzymatic pathways for unusual amino acid precursors in Verucopeptin.

Quantitative Analysis of the BGC Architecture

To facilitate targeted genetic engineering and rational pathway redesign, the domain organization and predicted substrate specificities of the VE BGC are summarized below. The exact matching of the in silico predicted domains (e.g., ketone reduction) with the polyketide portion of VE confirms the collinearity of this cluster .

Table 1: Domain Organization and Substrate Specificity of the Verucopeptin BGC

Genetic LocusEnzyme TypeModulesKey Catalytic DomainsPredicted Substrate
verVType I PKS1–4KS, AT, KR, ACPAcetate, Propionate
verPKS_2/3Type I PKS5–8KS, AT, DH, ER, KR, ACP2-Methoxymalonic acid
verNRPS_1Type I NRPS1C, A, TL-Amino Acid
verNRPS_2Type I NRPS2C, A, TPiperazic Acid
verNRPS_3-6Type I NRPS3–6C, A, T, E, TE3-OH-Leu, Glycine derivatives
verZHydroxylaseN/AFAD-binding domainL-Ornithine
verCN-N LigaseN/AHeme-binding domainN-hydroxy-ornithine

(Note: KS = Ketosynthase, AT = Acyltransferase, KR = Ketoreductase, ACP = Acyl Carrier Protein, DH = Dehydratase, ER = Enoylreductase, C = Condensation, A = Adenylation, T = Thiolation, E = Epimerization, TE = Thioesterase).

Experimental Protocol: Self-Validating Disruption of the verV Gene

Causality Rationale: We target the verV gene because it encodes the first modular block of the polyketide assembly line. Disrupting verV completely abolishes the precursor flow to the downstream NRPS modules, providing an unambiguous "all-or-nothing" phenotypic readout (complete loss of VE production). A double-crossover approach is chosen over single-crossover integration to create an in-frame deletion, thereby preventing polar effects that could artificially silence downstream genes in the operon.

Step-by-Step Methodology

Phase 1: Vector Construction & Conjugation

  • Homologous Arm Amplification: PCR-amplify ~1.5 kb upstream and downstream flanking regions of the verV gene from Actinomadura sp. XM-4-3 genomic DNA.

  • Plasmid Assembly: Clone the flanking arms into a suicide vector (e.g., pKC1139) containing an apramycin resistance marker ( AprR ) using Gibson Assembly. Control: Sequence-verify the assembled plasmid to ensure no frameshifts exist in the homologous arms.

  • Intergeneric Conjugation: Transform the construct into E. coli S17-1. Co-culture the E. coli donor with Actinomadura sp. XM-4-3 spores on MS agar supplemented with 10 mM MgCl2​ . Control: Perform a parallel conjugation with an empty pKC1139 vector to establish baseline integration efficiency.

Phase 2: Selection & Recombination 4. Single-Crossover Selection: Overlay the plates with apramycin (50 µg/mL) and nalidixic acid (25 µg/mL; to kill E. coli) after 16 hours. Incubate at 37°C for 5-7 days to select for single-crossover integrants. 5. Double-Crossover Relaxation: Inoculate a verified single-crossover mutant into liquid TSB medium without apramycin. Passage the culture serially for 3 rounds to relax the selection pressure, promoting the second recombination event. 6. Screening: Plate diluted cultures onto non-selective agar. Replica-plate colonies onto agar with and without apramycin. Select AprS (apramycin-sensitive) colonies, which indicate the loss of the vector backbone.

Phase 3: Self-Validating Phenotypic Analysis 7. Genotypic Confirmation: Perform diagnostic PCR using primers external to the homologous arms. The wild-type locus will yield a large fragment, whereas the ΔverV mutant will yield a truncated fragment. 8. Metabolite Extraction & LC-MS: Ferment the ΔverV mutant alongside the wild-type strain. Extract the broth with ethyl acetate and analyze via LC-HRMS. The mutant must show a complete absence of the VE mass peak ( [M+H]+ ). 9. Complementation (The Ultimate Control): Introduce a replicative plasmid expressing the wild-type verV gene under a constitutive promoter (e.g., ermE*) into the ΔverV mutant. Restoration of VE production in the LC-MS trace definitively proves that the BGC is responsible for VE biosynthesis and that the deletion was non-polar.

References

  • Zhang, L., Wang, Y., Huang, W., et al. (2020). Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility. Organic Letters, 22(11), 4366-4371. Available at:[Link]

  • Natural Product Reports. (2023). Chemistry and biology of specialized metabolites produced by Actinomadura. Royal Society of Chemistry. Available at:[Link]

Exploratory

Decoding the Structural Complexity of Verucopeptin: A Comprehensive Guide to Spectroscopic and Chemical Degradation Methodologies

Executive Summary Verucopeptin is a highly complex, 19-membered cyclodepsipeptide conjugated to a polyketide side chain, originally isolated from the actinomycete Actinomadura verrucosospora[1]. Beyond its architecture,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Verucopeptin is a highly complex, 19-membered cyclodepsipeptide conjugated to a polyketide side chain, originally isolated from the actinomycete Actinomadura verrucosospora[1]. Beyond its architecture, it has garnered significant pharmaceutical interest as a potent hypoxia-inducible factor 1 (HIF-1) signaling inhibitor and an AMPK agonist, making it a promising lead compound for anticancer chemotherapy[1][2].

However, the complete structural elucidation of Verucopeptin presented a monumental analytical challenge. The molecule's polyketide side chain exists in a dynamic equilibrium between a cyclic tetrahydropyranyl (hemiketal) form and a linear keto form[2]. This tautomerization severely complicates direct Nuclear Magnetic Resonance (NMR) spectroscopic analysis. As a Senior Application Scientist, I have structured this technical guide to deconstruct the causality behind the chemical degradation strategies and advanced spectroscopic techniques required to resolve Verucopeptin's absolute stereochemistry (10R, 15S, 16S, 23S, 27S, 28R, 31S, 33S, 35R)[2].

The Analytical Bottleneck: Hemiketal-Keto Tautomerization

In deuterated chloroform (CDCl₃), Verucopeptin exhibits a 3:1 dynamic equilibrium between its cyclic acetal and linear keto forms[2].

The Causality of Signal Obscuration: On the NMR timescale, this rapid interconversion causes signal averaging. The continuous breaking and forming of the hemiketal bond leads to severe line broadening of the proton resonances associated with the polyketide chain. Consequently, critical scalar couplings ( J -values) and through-space dipole-dipole interactions (NOE/ROE) become obscured, rendering direct 2D NMR techniques (like NOESY or ROESY) insufficient for assigning the stereocenters from C23 to C35[3]. To bypass this, researchers must employ targeted chemical degradation to "lock" the molecule into static conformations.

Chemical Degradation & Derivatization Strategies

To systematically dismantle the molecule for analysis, three distinct chemical workflows are employed. Each protocol is designed as a Self-Validating System , ensuring that chemical modifications yield predictable, stable fragments that can be orthogonally verified.

DegradationWorkflow Verucopeptin Verucopeptin (1) (Hemiketal ⇌ Keto) NaBH4 NaBH4 Reduction Verucopeptin->NaBH4 NaIO4 NaIO4 / Silica Gel Oxidative Cleavage Verucopeptin->NaIO4 Hydrolysis H2/PtO2 Hydrogenolysis & Acid Hydrolysis Verucopeptin->Hydrolysis Diol 1,2-Diol Derivatives (Locks Equilibrium) NaBH4->Diol Stereo Absolute Stereochemistry Elucidated Diol->Stereo Lactone Lactone -> Methyl Ester (Mosher's Analysis) NaIO4->Lactone Lactone->Stereo AminoAcids Free Amino Acids (Marfey's Method) Hydrolysis->AminoAcids AminoAcids->Stereo

Diagram 1: Chemical degradation workflow isolating structural domains for stereochemical analysis.

Protocol 2.1: Reductive Trapping of the Polyketide Chain

Objective: Eliminate the hemiketal-keto equilibrium to resolve the C23–C28 stereocenters. Causality: By reducing the transient ketone to a secondary alcohol, the molecule can no longer cyclize. The equilibrium is permanently broken, yielding sharp NMR signals.

  • Dissolve Verucopeptin in methanol and cool to 0°C.

  • Introduce Sodium Borohydride (NaBH₄) to selectively reduce the linear keto form, yielding two stable 1,2-diol diastereomers[2][3].

  • Extract and purify the resulting diols.

  • React the 1,2-diol with 2,2-dimethoxypropane and catalytic p-toluenesulfonic acid (p-TsOH) to form a rigid isopropylidene acetal derivative.

  • Validation: The rigidified ring system allows for precise measurement of J -couplings and ROESY correlations, unambiguously revealing the 23S, 24S stereochemistry[3].

Protocol 2.2: Oxidative Cleavage and Mosher’s Analysis

Objective: Orthogonal confirmation of the C28 stereocenter.

  • Treat Verucopeptin with Sodium Periodate (NaIO₄) in the presence of silica gel. This oxidatively cleaves the acyclic portion, yielding a stable lactone[2].

  • Convert the lactone to a methyl ester via basic hydrolysis and subsequent methylation.

  • Esterify the newly liberated free hydroxyl group with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride.

  • Validation: Calculate the chemical shift differences (Δδ = δS - δR) of the adjacent protons. The spatial shielding effects of the phenyl ring in the Mosher esters definitively confirmed the 28R configuration[2].

Protocol 2.3: Advanced Marfey’s Method for the Cyclodepsipeptide

Objective: Determine the absolute configuration of the six amino acid residues.

  • Subject Verucopeptin to hydrogenolysis using H₂ gas over a PtO₂ catalyst to open the macrocycle[2].

  • Perform exhaustive acid hydrolysis using 6N HCl at 110°C for 24 hours to liberate the free amino acids[3].

  • Derivatize the mixture with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).

  • Validation: Analyze via LC-MS. By comparing retention times against synthetic authentic standards, the presence of D-piperazic acid and L-erythro-β-hydroxy leucine is confirmed[3].

Advanced Spectroscopic Elucidation: The Aliphatic Chain

The terminal portion of the polyketide chain features a highly flexible 1,3,5-trimethylated system (C31, C33, C35). In flexible acyclic chains, free rotation around C-C single bonds averages out NOE signals, making standard 2D NMR unreliable.

The "Geminal Proton Rule" as a Self-Validating System

To overcome this, researchers applied the empirical "geminal proton rule." Causality: This rule relies on the chemical shift difference (Δδ) between the two diastereotopic protons of a methylene group situated between two methyl-bearing methine carbons. The magnitude of Δδ correlates directly with the preferred staggered conformation of the chain, allowing for the prediction of relative stereochemistry[4].

  • Oxidative Cleavage: The alkyl chain of Verucopeptin was oxidatively cleaved to form a carboxylic acid derivative[4].

  • NMR Prediction: 1H NMR analysis of the methylene protons predicted a relative stereochemistry of 31S, 33S, 35R*[4].

  • Total Synthesis Validation (The Self-Validating Step): To ensure total trustworthiness, researchers did not rely solely on the empirical calculation. They executed the total synthesis of all four possible diastereomers of the 1,3,5-trimethyl carboxylic acid. By overlaying the 1H NMR spectrum of the natural degradation product with the synthetic standards, the spectra matched the 31S, 33S, 35R diastereomer perfectly, transforming a spectroscopic prediction into an undeniable structural fact[4].

Quantitative Data Summary

The following table synthesizes the structural domains, the specific methodologies applied, and the final assigned configurations, serving as a quick-reference matrix for drug development professionals.

Structural DomainTarget StereocentersElucidation MethodologyAssigned Configuration
Cyclodepsipeptide Amino Acid ResiduesHydrogenolysis + Advanced Marfey's Method (L-FDAA)D-piperazic acid, L-erythro-β-hydroxy leucine
Polyketide (THP Ring) C23, C24NaBH₄ Reduction + Isopropylidene Protection + NMR23S, 24S
Polyketide (THP Ring) C27, C28ROESY (Acetal Form) + Oxidative Cleavage + Mosher's27S, 28R
Polyketide (Aliphatic) C31, C33, C35Oxidative Cleavage + Geminal Proton Rule + Total Synthesis31S, 33S, 35R

Biological Implications of the Elucidated Structure

Understanding the precise 3D architecture of Verucopeptin is critical for structure-activity relationship (SAR) studies. The stereochemistry of the epoxide and the piperazic acid moiety act as fundamental pharmacophores[1]. Mechanistically, Verucopeptin exerts its anticancer properties by disrupting the tumor's ability to adapt to hypoxic microenvironments.

HIF1Pathway Hypoxia Hypoxia / Tumor Microenvironment HIF1a HIF-1α Translation & Accumulation Hypoxia->HIF1a Inhibits Degradation mTORC1 mTORC1 Pathway mTORC1->HIF1a Promotes HIF1Complex HIF-1α / HIF-1β Complex HIF1a->HIF1Complex Verucopeptin Verucopeptin Verucopeptin->mTORC1 Attenuates Verucopeptin->HIF1a Inhibits Transcription Tumor Survival Genes (Angiogenesis, Metabolism) HIF1Complex->Transcription

Diagram 2: Verucopeptin's mechanism of action attenuating the HIF-1α and mTORC1 signaling pathways.

By attenuating both the HIF-1α and mTORC1 pathways, Verucopeptin prevents the transcription of over 800 genes responsible for tumor angiogenesis, metabolic modulation, and metastasis[2]. The rigorous structural elucidation detailed in this guide paves the way for the rational design of semisynthetic Verucopeptin analogs with optimized pharmacokinetic profiles.

References

  • Yoshimura, A., Nishimura, S., Otsuka, S., Hattori, A., & Kakeya, H. (2015).
  • Yoshimura, A., Kishimoto, S., Nishimura, S., et al. (2014). Prediction and Determination of the Stereochemistry of the 1,3,5-Trimethyl-Substituted Alkyl Chain in Verucopeptin, a Microbial Metabolite. The Journal of Organic Chemistry.
  • Zhang, L., Wang, Y., Huang, W., et al. (2020).
  • Yoshimura, A., et al. (2015).

Sources

Foundational

Verucopeptin: A Technical Guide to a Polyketide-Hexapeptide Hybrid with Potent Anti-Neoplastic Activity

This guide provides an in-depth technical overview of Verucopeptin, a structurally complex natural product with significant potential in oncology research and drug development. We will explore its unique molecular archit...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of Verucopeptin, a structurally complex natural product with significant potential in oncology research and drug development. We will explore its unique molecular architecture, dissect its hybrid biosynthetic pathway, elucidate its multi-faceted mechanism of action, and provide validated experimental protocols for its study.

Introduction: Unveiling a Novel Anticancer Agent

First isolated in 1993 from the fermentation broth of the soil actinomycete Actinomadura verrucosospora Q886-2, Verucopeptin was initially identified for its potent in vivo activity against B16 melanoma.[1] For years, its full potential remained partially obscured until modern analytical and biological techniques revealed its profound capabilities. Verucopeptin is a compelling example of a hybrid metabolite, integrating a complex polyketide chain with a cyclic hexapeptide core.[2][3] This structural intricacy underpins its potent biological activities, which include the inhibition of Hypoxia-Inducible Factor-1 (HIF-1) and, most notably, the direct targeting of the vacuolar H+-ATPase (v-ATPase), a critical regulator of cellular homeostasis in cancer cells.[4][5][6] Its efficacy against multidrug-resistant (MDR) cancer models makes it a particularly valuable subject of study for overcoming clinical challenges in chemotherapy.[7][8]

Molecular Architecture: A Fusion of Polyketide and Peptide

Verucopeptin's structure is a testament to the synthetic versatility of microbial biosynthetic machinery. It consists of two main components: a 19-membered cyclodepsipeptide core and a 22-carbon polyketide side chain.[3]

  • The Hexapeptide Core: The cyclic core is composed of six amino acid residues, including several non-proteinogenic units: piperazic acid, β-hydroxy leucine, glycine, N-hydroxy glycine, and two N-methyl glycines.[3] This cyclic structure provides a rigid scaffold, crucial for its biological function.

  • The Polyketide Side Chain: Attached to the peptide core is a long polyketide chain derived from acetate and propionate precursors.[9] A key feature of this chain is a terminal tetrahydropyran ring, which exists in a dynamic equilibrium with an open keto form.[2][3] The absolute stereochemistry of the multiple chiral centers in this chain has been meticulously determined through a combination of chemical degradation, spectroscopic analysis, and total synthesis.[3][6][10]

The full stereochemistry of Verucopeptin is defined as 10R, 15S, 16S, 23S, 27S, 28R, 31S, 33S, 35R.[3][6]

Biosynthesis: A Hybrid PKS/NRPS Assembly Line

Verucopeptin is a classic example of a natural product synthesized by a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system.[2][11] The genetic blueprint for this molecular factory is encoded within a dedicated Biosynthetic Gene Cluster (BGC) in Actinomadura verrucosospora.[2]

The assembly process follows a modular logic:

  • Polyketide Chain Synthesis: Three Type I PKSs, organized into eight modules, are responsible for constructing the C22 polyketide side chain. These modules sequentially add and modify acetate and propionate units, setting the correct stereochemistry at each chiral center.[2][9]

  • Peptide Core Synthesis: Four Type I NRPSs, comprising six modules, assemble the hexapeptide core. Each module is responsible for recognizing, activating, and incorporating a specific amino acid (or its precursor) into the growing peptide chain.[2]

  • Hybrid Integration: A crucial step involves the transfer of the completed polyketide chain from the PKS machinery to the NRPS machinery, where it is incorporated as a side chain on one of the amino acid residues before the final cyclization and release of the mature Verucopeptin molecule.

Verucopeptin Biosynthesis cluster_PKS Polyketide Synthase (PKS) Modules cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Modules PKS_Start Start Acetate/Propionate units PKS_Modules PKS Module 1 PKS Module 2 ... PKS Module 8 PKS_Start->PKS_Modules PKS_End Release of C22 Polyketide Chain PKS_Modules->PKS_End NRPS_Modules NRPS Module 1 NRPS Module 2 ... NRPS Module 6 PKS_End->NRPS_Modules Chain Transfer NRPS_Start Start Amino Acid Precursors NRPS_Start->NRPS_Modules NRPS_End Cyclization & Release NRPS_Modules->NRPS_End Verucopeptin Verucopeptin NRPS_End->Verucopeptin Mature Product Verucopeptin Mechanism of Action cluster_cell Cancer Cell Verucopeptin Verucopeptin vATPase v-ATPase (ATP6V1G1 subunit) Verucopeptin->vATPase Direct Binding & Inhibition HIF1a HIF-1α Protein Verucopeptin->HIF1a Decreases Protein Level Lysosome Lysosome Acidification vATPase->Lysosome Maintains pH vATPase->Lysosome Inhibited mTORC1 mTORC1 Signaling vATPase->mTORC1 Activates vATPase->mTORC1 Inhibited Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes HIF1_Pathway HIF-1 Signaling HIF1a->HIF1_Pathway Activates HIF1a->HIF1_Pathway Inhibited Angiogenesis Angiogenesis & Metabolic Adaptation HIF1_Pathway->Angiogenesis Promotes

Caption: Verucopeptin's dual inhibition of v-ATPase/mTORC1 and HIF-1 pathways.

Pharmacological Profile and Therapeutic Potential

Verucopeptin demonstrates broad and potent antiproliferative activity across a vast array of human cancer cell lines. [4]Its ability to circumvent common resistance mechanisms makes it a highly attractive candidate for further development.

Key Findings:

  • Broad-Spectrum Activity: In a screening of over 1,000 cancer cell lines, Verucopeptin showed IC50 values of less than 100 nM against 66% of the lines evaluated. [4]* Efficacy in MDR Cancers: Verucopeptin exhibits significant antitumor activity against cancer cells that have developed resistance to conventional chemotherapeutic agents like vincristine. [4][7]* In Vivo Efficacy: In mouse xenograft models using MDR cancer cells, Verucopeptin substantially represses tumor growth without causing significant toxicity or body weight loss. [4][5] Table 1: In Vitro Antiproliferative Activity of Verucopeptin

    Cell Line Cancer Type IC50 (nM) Reference
    K562R Chronic Myelogenous Leukemia (Resistant) 388 [4]
    SGC7901/VCR Gastric Cancer (Resistant) Potent activity reported [7]
    General Screen Leukemia, Lymphoma, Melanoma < 100 (in 66% of 1,094 lines) [4]

    | HT1080 | Fibrosarcoma | HIF-1 inhibition IC50 = 220 | [5]|

Methodologies for Research and Development

The following protocols provide a framework for the isolation, characterization, and biological evaluation of Verucopeptin. These methods are designed to be self-validating, with clear endpoints and controls.

Protocol: Fermentation and Isolation of Verucopeptin

This protocol is adapted from established methods for actinomycete fermentation and natural product isolation. [9]

  • Seed Culture Preparation: Inoculate a slant of a sporulated culture of Actinomadura verrucosospora into a 250 mL flask containing 50 mL of seed medium (e.g., 2% glycerol, 1% soybean meal, 0.5% CaCO3, pH 7.0). Incubate at 28°C with shaking at 200 rpm for 4-5 days.

  • Production Culture: Use the seed culture to inoculate (4% v/v) 1 L of production medium in a 2 L baffled flask. Incubate under the same conditions for 7-10 days. Monitor production via HPLC-MS analysis of a small culture extract.

  • Extraction: Centrifuge the culture broth to separate the mycelium from the supernatant. Extract the mycelial cake and the supernatant separately with an equal volume of ethyl acetate three times.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Initial Purification (Solid-Phase Extraction): Dissolve the crude extract in a minimal volume of methanol and apply it to a C18 solid-phase extraction (SPE) column. Elute with a stepwise gradient of methanol in water (e.g., 50%, 70%, 90%, 100% methanol).

  • Chromatographic Purification: Combine fractions containing Verucopeptin (identified by HPLC-MS) and subject them to further purification using silica gel column chromatography followed by preparative reverse-phase HPLC to yield pure Verucopeptin.

  • Validation: Confirm the purity and identity of the final compound using analytical HPLC, High-Resolution Mass Spectrometry (HRMS), and ¹H and ¹³C NMR spectroscopy. The data should match published values. [9]

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Plating: Seed cancer cells (e.g., SGC7901/VCR) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of Verucopeptin in culture medium. Add 100 µL of the diluted compound to the wells (final concentrations ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.

Protocol: Downstream Signaling Analysis (Western Blot)
  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of Verucopeptin (e.g., 10, 50, 200 nM) for 1-2 hours. As a control, use a known mTOR inhibitor like rapamycin.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Use antibodies against p-S6K (Thr389), total S6K, p-4EBP1 (Thr37/46), total 4EBP1, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein, demonstrating the dose-dependent dephosphorylation of mTORC1 targets. [4]

Experimental Workflow cluster_Isolation Isolation & Purification cluster_Bioactivity Biological Evaluation cluster_Mechanism Mechanism of Action A1 Fermentation of Actinomadura verrucosospora A2 Extraction & SPE A1->A2 A3 Prep-HPLC A2->A3 A4 Structural Validation (NMR, HRMS) A3->A4 B1 In Vitro Cytotoxicity (MTT Assay) A4->B1 Pure Compound C1 Cell Treatment with Verucopeptin A4->C1 Pure Compound B2 Determine IC50 Values B1->B2 B2->C1 Use concentrations around IC50 C2 v-ATPase Activity Assay C1->C2 C3 Western Blot for mTORC1 Pathway C1->C3

Caption: A validated workflow from Verucopeptin isolation to MoA studies.

Conclusion and Future Perspectives

Verucopeptin stands out as a highly promising natural product with a unique chemical structure and a compelling mechanism of action. Its ability to potently inhibit v-ATPase and consequently disrupt mTORC1 signaling, coupled with its efficacy against MDR cancers, positions it as an exceptional lead compound. Future research should focus on the total synthesis of novel analogues to improve its pharmacological properties, explore potential synergistic combinations with existing chemotherapies, and further delineate its therapeutic window in advanced preclinical models. The technical framework provided in this guide offers a solid foundation for researchers aiming to unlock the full potential of this remarkable molecule in the fight against cancer.

References

  • Wang, Y., et al. (2020). Verucopeptin, a HIF-1 and v-ATPase ATP6V1G Inhibitor, Exhibits Antitumor Activity Against MDR Cancers. Cell Chemical Biology.
  • MedchemExpress. (n.d.).
  • He, H. Y., et al. (2020).
  • Gao, S. S., et al. (2023). Elucidation of the Verrucofortine Biosynthetic Pathway Enables Identification of a Cyclodipeptide Prenyltransferase with High Catalytic Efficiency.
  • Yoshimura, A., et al. (2015).
  • Tsantrizos, Y. S., et al. (1997). Biosynthetic Origin of the Tetrahydropyranyl Side Chain of Verucopeptin. Tetrahedron Letters.
  • Yoshimura, A., et al. (2015).
  • Sugawara, K., et al. (1993). Verucopeptin, a New Antitumor Antibiotic Active Against B16 Melanoma. II.
  • Wang, Y., et al. (2020). Pharmacological Targeting of Vacuolar H+-ATPase via Subunit V1G Combats Multidrug-Resistant Cancer. Cell Chemical Biology.
  • Sugawara, K., et al. (1993). Verucopeptin, a New Antitumor Antibiotic Active Against B16 Melanoma. The Journal of Antibiotics.
  • Takahashi, N., et al. (2019). Total synthesis of verucopeptin, an inhibitor of hypoxia-inducible factor 1 (HIF-1).
  • Sun, Y., et al. (2022). Convergent synthesis of tetrahydropyranyl side chain of verucopeptin, an antitumor antibiotic active against multidrug-resistant cancers.
  • Du, L., & Lou, L. (2001). Hybrid peptide-polyketide natural products: biosynthesis and prospects toward engineering novel molecules.

Sources

Exploratory

Elucidation of Verucopeptin's Absolute Stereochemistry: A Comprehensive Technical Guide

Introduction: The Structural and Biological Complexity of Verucopeptin Verucopeptin is a highly complex polyketide-hexapeptide hybrid metabolite originally isolated from an actinomycete. Biologically, it has garnered sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural and Biological Complexity of Verucopeptin

Verucopeptin is a highly complex polyketide-hexapeptide hybrid metabolite originally isolated from an actinomycete. Biologically, it has garnered significant attention in oncology as a potent inhibitor of hypoxia-inducible factor 1 (HIF-1) signaling—a critical pathway for tumor survival in hypoxic microenvironments[1]. Furthermore, recent pharmacological profiling has identified verucopeptin as a direct inhibitor of the vacuolar H+-ATPase (v-ATPase) via the ATP6V1G subunit, demonstrating profound efficacy against multidrug-resistant (MDR) cancers[2].

Despite its therapeutic promise, the clinical development and total synthesis of verucopeptin were long hindered by its elusive absolute stereochemistry. The molecule presents a formidable structural challenge: it consists of a 19-membered cyclic depsipeptide core linked to a highly branched polyketide side chain[1]. The side chain exists in a dynamic equilibrium between a cyclic acetal (tetrahydropyran, THP) form and a linear keto form, confounding standard nuclear magnetic resonance (NMR) elucidation techniques[1].

This whitepaper details the systematic, divide-and-conquer methodology utilized to unambiguously map the nine stereocenters of verucopeptin (10R, 15S, 16S, 23S, 27S, 28R, 31S, 33S, 35R), enabling its first total synthesis[1],[3].

Workflow V Verucopeptin (1) Core Depsipeptide Core (C10, C15, C16) V->Core THP THP Ring Region (C23, C27, C28) V->THP Tail Aliphatic Tail (C31, C33, C35) V->Tail Marfey Advanced Marfey's Method (L-FDAA / D-FDAA) Core->Marfey Mosher NaBH4 Reduction & Modified Mosher's Method THP->Mosher Geminal Oxidative Cleavage & Geminal Proton Rule Tail->Geminal

Fig 1. Strategic divide-and-conquer workflow for verucopeptin stereochemical elucidation.

Strategic Elucidation of the Depsipeptide Core

The 19-membered cyclic depsipeptide core of verucopeptin contains six amino acid residues, including non-proteinogenic components such as piperazic acid, β-hydroxy leucine, and N-methylated glycines[1].

Causality of Methodological Choice

Standard Edman degradation or direct chiral HPLC is insufficient for complex depsipeptides containing rare, highly modified amino acids. The Advanced Marfey's Method was selected because it allows for the chromatographic resolution of enantiomeric amino acids by derivatizing them with a chiral reagent (FDAA), converting enantiomers into diastereomers with distinct LC-MS retention times.

Protocol 1: Advanced Marfey's Method Workflow

This protocol acts as a self-validating system by running parallel derivatizations with both L- and D-FDAA, ensuring that retention time shifts are symmetrically verified against authentic synthetic standards.

  • Hydrogenolysis: Subject the purified verucopeptin metabolite to hydrogenolysis using H2​ gas over a PtO2​ catalyst to reduce any reducible functional groups that might interfere with hydrolysis[1].

  • Acid Hydrolysis: Incubate the reduced intermediate in 6M HCl at 110°C for 24 hours to completely cleave the robust depsipeptide bonds into free amino acids.

  • Chiral Derivatization: Split the hydrolysate into two aliquots. React one with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) and the other with D-FDAA in the presence of sodium bicarbonate at 40°C for 1 hour[1].

  • LC-MS Validation: Analyze the derivatized mixtures via LC-MS. Compare the retention times against synthetically prepared authentic standards of D-piperazic acid and L-erythro-β-hydroxy leucine.

Result: The stereocenters of the depsipeptide core were definitively assigned as 10R, 15S, and 16S [1].

Resolving the Dynamic Equilibrium of the THP Ring

The intermediate segment of the polyketide chain (C23–C28) contains a tetrahydropyran (THP) ring. In solution ( CDCl3​ ), this region exhibits a dynamic equilibrium between a cyclic acetal form and a linear keto form at a 3:1 ratio[1].

Causality of Methodological Choice

Dynamic equilibrium causes severe line broadening and signal averaging in NMR, rendering 2D NOESY/ROESY correlations unreliable. To elucidate this region, the molecule must be chemically "locked" into a single conformation. Reduction of the ketone eliminates the equilibrium, allowing the application of the Modified Mosher's Method to determine the absolute configuration of the resulting secondary alcohols.

Protocol 2: Reduction and Modified Mosher's Analysis
  • Equilibrium Elimination: Treat verucopeptin with Sodium Borohydride ( NaBH4​ ) in methanol. This reduces the linear keto form into a 1,2-diol, completely abolishing the acetal-keto equilibrium and yielding two stable diastereomers[1].

  • Selective Protection: Protect the highly reactive N-hydroxyl group of the reduced product to prevent competitive esterification.

  • Mosher Esterification: React the protected intermediate with (S)-MTPACl (α-methoxy-α-trifluoromethylphenylacetyl chloride) and (R)-MTPACl in separate reactions to yield bis-(R)- and bis-(S)-MTPA esters, respectively[1].

  • NMR Data Extraction: Acquire 1H NMR spectra for both derivatives. Calculate the chemical shift differences ( Δδ=δS​−δR​ ) for the protons flanking the chiral centers.

  • Acetal NOESY Validation: To determine the relative stereochemistry of C27, utilize ROESY/NOESY correlations of the locked acetal form, observing the large coupling constant between H27 and H28 (9.8 Hz)[1].

Result: The absolute stereochemistry around the THP ring was unambiguously assigned as 23S, 27S, and 28R [1].

Decoding the Flexible 1,3,5-Trimethyl Aliphatic Tail

The terminal polyketide chain features a 1,3,5-trimethyl-substituted alkyl system (C31, C33, C35).

Causality of Methodological Choice

In highly flexible, acyclic aliphatic chains, free rotation averages out J-couplings and NOE signals, making traditional NMR approaches futile. To overcome this, the Geminal Proton Rule was employed. This empirical rule leverages the chemical shift difference ( Δδ ) between the two diastereotopic protons of a methylene group situated between two methyl-bearing chiral centers. A large Δδ (>0.2 ppm) indicates a syn relationship, while a Δδ near 0 ppm indicates an anti relationship[4].

Protocol 3: Oxidative Cleavage and Geminal Proton Analysis
  • Oxidative Cleavage: Treat verucopeptin with RuCl3​ and NaIO4​ to oxidatively cleave the polyketide chain, isolating the tail as 2,4,6-trimethyl octanoic acid[4].

  • PGME Derivatization for C31: React the resulting carboxylic acid with (R)- and (S)-phenylglycine methyl ester (PGME). NMR analysis of the PGME amides establishes the absolute configuration of the C31 position as 31S.

  • Geminal Proton Rule Application: Analyze the 1H NMR spectrum of the cleaved fragment. Extract the Δδ values for the methylene protons at CH2-32 and CH2-34. The observed Δδ values dictate the relative stereochemistry between C31/C33 and C33/C35[4].

  • Total Synthesis Validation: To make the protocol self-validating, synthesize the four possible diastereomers of the 2,4,6-trimethyl octanoic acid fragment via tandem diastereoselective alkylation. Match the NMR spectra of the natural cleavage product against the synthetic library[4].

Result: The stereochemistry of the tail was confirmed as 31S, 33S, and 35R [1],[4].

Quantitative Data Summary

The culmination of these three distinct methodologies resulted in the complete and absolute stereochemical assignment of verucopeptin, paving the way for its total synthesis[3].

Table 1: Absolute Stereocenters of Verucopeptin

Structural DomainCarbon CenterAbsolute ConfigurationElucidation Methodology
Depsipeptide CoreC1010R Advanced Marfey's Method
Depsipeptide CoreC1515S Advanced Marfey's Method
Depsipeptide CoreC1616S Advanced Marfey's Method
THP Ring RegionC2323S NaBH4​ Reduction + NMR
THP Ring RegionC2727S NOESY (Acetal Form)
THP Ring RegionC2828R Modified Mosher's Method
Polyketide TailC3131S Oxidative Cleavage + PGME Method
Polyketide TailC3333S Geminal Proton Rule + Total Synthesis
Polyketide TailC3535R Geminal Proton Rule + Total Synthesis

Biological Implications of the Elucidated Structure

With the absolute stereochemistry resolved, structure-activity relationship (SAR) studies and total synthesis campaigns have been able to map verucopeptin's precise mode of action[3]. The compound exerts a dual-pronged attack on tumor survival mechanisms by attenuating the mTORC1 pathway (thereby downregulating HIF-1α translation)[1] and directly inhibiting the ATP6V1G subunit of the v-ATPase[2].

Mechanism Veru Verucopeptin mTORC1 mTORC1 Pathway Veru->mTORC1 Attenuates vATPase v-ATPase (ATP6V1G) Veru->vATPase Inhibits HIF1a HIF-1α Translation mTORC1->HIF1a Downregulates Tumor Tumor Survival / MDR vATPase->Tumor Combats Resistance HIF1a->Tumor Suppresses

Fig 2. Dual-target mechanism of verucopeptin against HIF-1α and v-ATPase in tumor models.

References

  • Yoshimura, A., Nishimura, S., Otsuka, S., Hattori, A., & Kakeya, H. (2015). Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide–Hexapeptide Hybrid Metabolite from an Actinomycete. Organic Letters, ACS Publications.

  • Yoshimura, A., Kishimoto, S., Nishimura, S., et al. (2014). Prediction and Determination of the Stereochemistry of the 1,3,5-Trimethyl-Substituted Alkyl Chain in Verucopeptin, a Microbial Metabolite. The Journal of Organic Chemistry, ACS Publications.

  • Takahashi, N., Hayashi, H., Poznaks, V., & Kakeya, H. (2019). Total synthesis of verucopeptin, an inhibitor of hypoxia-inducible factor 1 (HIF-1). Chemical Communications, RSC Publishing.

  • MedChemExpress. Verucopeptin | v-ATPase Inhibitor.

Sources

Foundational

A Technical Guide to Verucopeptin's Impact on the mTORC1 Signaling Pathway

This guide provides an in-depth technical examination of Verucopeptin and its modulatory effects on the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. It is intended for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical examination of Verucopeptin and its modulatory effects on the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. It is intended for researchers, scientists, and drug development professionals engaged in oncology and cell signaling research. We will explore the molecular underpinnings of Verucopeptin's action, from its primary target to the downstream consequences for mTORC1 activity, and provide detailed protocols for experimental validation.

The Central Role of mTORC1 in Cellular Growth and Disease

The mTORC1 signaling pathway is a critical regulator of cell growth, proliferation, and metabolism.[1][2] It integrates a variety of environmental and intracellular cues, such as growth factors, amino acids, and energy status, to control protein synthesis, lipid biogenesis, and autophagy.[1][2][3] mTORC1 is a protein kinase complex composed of three core proteins: mTOR, Raptor, and GβL.[4] Its activation is a spatially regulated event that occurs on the surface of lysosomes.[4]

Dysregulation of the mTORC1 pathway is a hallmark of numerous human diseases, most notably cancer.[5][6][7][8] Hyperactivation of mTORC1 signaling is frequently observed in tumors, promoting uncontrolled cell growth and proliferation.[5][7][8] This makes mTORC1 a prime target for therapeutic intervention.

Verucopeptin: A Natural Product with Potent Anti-Cancer Activity

Verucopeptin is a cyclodepsipeptide natural product first isolated from Actinomadura verrucosospora.[9][10] It has demonstrated significant antitumor activity, particularly against multidrug-resistant (MDR) cancers.[7] Verucopeptin is also a potent inhibitor of hypoxia-inducible factor-1 (HIF-1), a key transcription factor in tumor progression.[11]

The Mechanistic Link: How Verucopeptin Inhibits mTORC1

The primary molecular target of Verucopeptin is the vacuolar H+-ATPase (v-ATPase).[11] V-ATPase is a multi-subunit proton pump responsible for acidifying intracellular compartments, including lysosomes.[9] This acidification is crucial for the function of lysosomal enzymes.

The inhibition of v-ATPase by Verucopeptin is the lynchpin of its effect on mTORC1 signaling. Here's the step-by-step mechanism:

  • Disruption of the Lysosomal Scaffold: The activation of mTORC1 is critically dependent on its recruitment to the lysosomal surface. This process is mediated by the Rag GTPases, which are anchored to the lysosome by the Ragulator complex.[12][13][14] The v-ATPase is an integral part of this scaffolding, physically interacting with the Ragulator-Rag complex.[5][15][16]

  • Inhibition of mTORC1 Recruitment: By binding to and inhibiting the v-ATPase, Verucopeptin disrupts the integrity of this lysosomal signaling hub.[5][15] This prevents the Rag GTPases from effectively recruiting mTORC1 to the lysosome.

  • Prevention of mTORC1 Activation: Sequestered in the cytoplasm and unable to localize to the lysosome, mTORC1 cannot be activated by its upstream activator, the small GTPase Rheb, which is also located at the lysosomal membrane.[8][12]

  • Dephosphorylation of Downstream Effectors: The inactivation of mTORC1 leads to the rapid dephosphorylation of its key downstream targets, including ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[11] The dephosphorylation of these proteins inhibits protein synthesis, a critical process for cancer cell growth and proliferation.

Visualizing the Pathway: Verucopeptin's Mechanism of Action

cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects vATPase v-ATPase Ragulator Ragulator vATPase->Ragulator interacts with RagGTPase Rag GTPase Ragulator->RagGTPase anchors mTORC1_inactive_lysosome Inactive mTORC1 RagGTPase->mTORC1_inactive_lysosome recruits Rheb Rheb mTORC1_active Active mTORC1 mTORC1_inactive_lysosome->mTORC1_active activated by Rheb pS6K Phospho-S6K mTORC1_active->pS6K phosphorylates p4EBP1 Phospho-4E-BP1 mTORC1_active->p4EBP1 phosphorylates Verucopeptin Verucopeptin Verucopeptin->vATPase inhibits mTORC1_inactive_cytoplasm Inactive mTORC1 ProteinSynthesis Protein Synthesis pS6K->ProteinSynthesis promotes p4EBP1->ProteinSynthesis inhibits inhibition of CellGrowth Cell Growth ProteinSynthesis->CellGrowth leads to

Caption: Verucopeptin inhibits v-ATPase, disrupting mTORC1 recruitment to the lysosome and subsequent activation.

Experimental Validation: Protocols for Assessing Verucopeptin's Effect on mTORC1

To rigorously validate the proposed mechanism of action, a series of well-controlled experiments are necessary. The following protocols are designed to provide a self-validating system to assess the impact of Verucopeptin on the mTORC1 pathway.

Western Blot Analysis of mTORC1 Downstream Effectors

This protocol is designed to measure the phosphorylation status of S6K and 4E-BP1, the direct downstream targets of mTORC1. A decrease in their phosphorylation is a reliable indicator of mTORC1 inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., multidrug-resistant cell lines such as K562R or SGC7901/VCR) at an appropriate density in 6-well plates.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with varying concentrations of Verucopeptin (e.g., 10 nM, 50 nM, 100 nM, 200 nM, 500 nM) for a specified time (e.g., 1, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

    • As a positive control for mTORC1 inhibition, treat a set of cells with a known mTORC1 inhibitor like Rapamycin (e.g., 100 nM).

  • Protein Extraction:

    • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Workflow: Western Blot Protocol

A Cell Culture & Treatment (Verucopeptin, Controls) B Protein Extraction (Lysis Buffer) A->B C Protein Quantification (BCA/Bradford Assay) B->C D SDS-PAGE (Protein Separation) C->D E Protein Transfer (to PVDF/Nitrocellulose) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection & Analysis (ECL, Imaging) F->G

Caption: Workflow for Western blot analysis of mTORC1 signaling.

In Vitro mTORC1 Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 and can determine if Verucopeptin has a direct inhibitory effect on the kinase itself or acts exclusively through the upstream v-ATPase mechanism.

Step-by-Step Methodology:

  • Immunoprecipitation of mTORC1:

    • Lyse cells (e.g., HEK293T cells overexpressing FLAG-Raptor) in CHAPS-containing lysis buffer.

    • Incubate the lysate with anti-FLAG M2 affinity gel to immunoprecipitate the mTORC1 complex.

    • Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the mTORC1-bound beads in kinase assay buffer.

    • Add varying concentrations of Verucopeptin to the reaction tubes. Include a vehicle control and a known mTOR inhibitor (e.g., Torin1) as a control.

    • Initiate the kinase reaction by adding a purified, inactive substrate (e.g., GST-4E-BP1 or a peptide substrate) and ATP (including [γ-32P]ATP for radioactive detection or cold ATP for Western blot detection).

    • Incubate at 30°C for 30 minutes with gentle agitation.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding Laemmli sample buffer and boiling.

    • Analyze the phosphorylation of the substrate by either autoradiography (for radioactive assays) or Western blotting with a phospho-specific antibody against the substrate.

Expected Outcome: If Verucopeptin acts solely by inhibiting v-ATPase, it should not inhibit the kinase activity of immunoprecipitated mTORC1 in this in vitro assay.

Quantitative Data Summary

ExperimentReadoutExpected Effect of Verucopeptin
Western Blot Phospho-S6K (Thr389) / Total S6KDose-dependent decrease
Phospho-4E-BP1 (Thr37/46) / Total 4E-BP1Dose-dependent decrease
In Vitro Kinase Assay Phosphorylation of mTORC1 substrateNo significant change

Conclusion and Future Directions

Verucopeptin represents a compelling example of a natural product that targets a fundamental cellular process—lysosomal acidification—to exert potent anti-cancer effects. Its ability to inhibit the mTORC1 signaling pathway via v-ATPase inhibition provides a clear mechanistic rationale for its efficacy, particularly in the context of multidrug-resistant cancers where mTORC1 signaling is often hyperactive.

The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and validate the effects of Verucopeptin and other potential v-ATPase inhibitors on mTORC1 signaling. Future research should focus on elucidating the precise binding site of Verucopeptin on the v-ATPase complex and exploring the potential for synergistic combinations with other anti-cancer agents. Understanding the full spectrum of Verucopeptin's cellular effects will be crucial for its development as a next-generation therapeutic for challenging malignancies.

References

  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960–976.
  • Mossmann, D., Park, S., & Hall, M. N. (2018). mTOR signalling and cellular metabolism are mutual determinants in cancer.
  • Bio-protocol. (2026, January 5). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]

  • Wang, Y., et al. (2020). Dual Targeting of v-ATPase and mTORC1 Signaling Disarms Multidrug-Resistant Cancers. Cell Chemical Biology, 27(11), 1329-1331.
  • Gonzalez, A., & Hall, M. N. (2017). Nutrient sensing and TOR signaling in yeast and mammals. The EMBO Journal, 36(4), 397–408.
  • ResearchGate. (2015, November 16). Does anyone have a protocol for mTORC1 kinase assay? Retrieved from [Link]

  • PubChem. (n.d.). Verucopeptin. Retrieved from [Link]

  • Yoshimura, A., et al. (2015). Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide-Hexapeptide Hybrid Metabolite from an Actinomycete. Organic Letters, 17(21), 5364–5367.
  • Takahashi, N., et al. (2019). Total synthesis of verucopeptin, an inhibitor of hypoxia-inducible factor 1 (HIF-1).
  • Chung, C. Y., et al. (2019). Covalent targeting of the vacuolar H+-ATPase activates autophagy via mTORC1 inhibition.
  • Zoncu, R., Bar-Peled, L., Efeyan, A., Wang, S., Sancak, Y., & Sabatini, D. M. (2011).
  • Capolongo, L., et al. (1994). Reversal of multidrug resistance by new dihydropyridines with low calcium antagonist activity. Acta Oncologica, 33(6), 709-713.
  • Bockaert, J., & Pin, J. P. (1999). Molecular and cellular biology of the metabotropic glutamate receptors. Annual Review of Physiology, 61, 625-650.
  • Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274–293.
  • Bar-Peled, L., & Sabatini, D. M. (2014). Regulation of mTORC1 by amino acids. Trends in Cell Biology, 24(7), 400–406.
  • Sancak, Y., et al. (2008). The Rag GTPases bind raptor and mediate amino acid signaling to mTORC1. Science, 320(5882), 1496–1501.
  • protocols.io. (2018, April 22). Procedure for Western blot. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of Akt, S6K1, S6, and 4E-BP1 protein phosphorylation in muscle of fasted (T0) and HPLC. Retrieved from [Link]

  • Kim, J., & Guan, K. L. (2019). mTOR as a central hub of nutrient signalling and cell growth.
  • Mita, A., Mita, M. M., & Rowinsky, E. K. (2009). The molecular target of rapamycin (mTOR) as a therapeutic target in cancer. Cancer Biology & Therapy, 8(1), 1-9.
  • Sancak, Y., et al. (2010). Ragulator-Rag complex targets mTORC1 to the lysosomal surface and is necessary for its activation by amino acids. Cell, 141(2), 290–303.
  • Bar-Peled, L., et al. (2012). A Tumor suppressor complex containing APC, Axin, and GSK3β degrades β-catenin in the absence of Wnt signaling. Cell, 148(1-2), 17-19.
  • Frontiers. (2022, October 3). RagC GTPase regulates mTOR to promote chemoresistance in senescence-like HepG2 cells. Retrieved from [Link]

  • MDPI. (2020, July 19). The Multidrug Resistance-Reversing Activity of a Novel Antimicrobial Peptide. Retrieved from [Link]

  • Dibble, C. C., & Manning, B. D. (2013). Signal integration by mTORC1 coordinates nutrient input with growth and metabolism.
  • Sancak, Y., & Sabatini, D. M. (2009). mTOR signaling in growth and metabolism.
  • Frontiers. (n.d.). Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches. Retrieved from [Link]

  • eLife. (2016, October 11). Dynamics of mTORC1 activation in response to amino acids. Retrieved from [Link]

  • Miron, M., et al. (2003). Signaling from Akt to FRAP/TOR Targets both 4E-BP and S6K in Drosophila melanogaster. Molecular and Cellular Biology, 23(12), 4247–4256.
  • Schweitzer, L. D., et al. (2015). Disruption of the Rag-Ragulator Complex by c17orf59 Inhibits mTORC1. Cell Reports, 12(9), 1445-1455.

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Protocols & Analytical Methods

Method

Application Note: Total Synthesis and Mechanistic Evaluation of Verucopeptin in Oncology Research

Executive Summary Verucopeptin is a complex polyketide-hexapeptide hybrid natural product originally isolated from the actinomycete Actinomadura verrucosospora[1]. Recently rediscovered as a potent dual-inhibitor of Hypo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Verucopeptin is a complex polyketide-hexapeptide hybrid natural product originally isolated from the actinomycete Actinomadura verrucosospora[1]. Recently rediscovered as a potent dual-inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) and vacuolar H+-ATPase (v-ATPase)[2][3], it has emerged as a highly valuable pharmacological tool for targeting multidrug-resistant (MDR) cancers. Structurally, Verucopeptin is characterized by a cyclic depsipeptide core containing rare amino acids (such as piperazic acid and N-hydroxy glycine) conjugated to a 22-carbon polyketide side chain featuring a hemiketal-formed tetrahydropyran (THP) ring[2][4]. This application note details the mechanistic rationale, quantitative profiling, and the field-proven total synthesis protocols required to generate this molecule for advanced cancer research.

Mechanistic Rationale in Oncology Models

To utilize Verucopeptin effectively in drug development, one must understand the causality of its biological activity. Tumor cells frequently exploit the HIF-1 transcriptional pathway to survive hypoxic microenvironments, driving angiogenesis and glycolysis[1][2]. Concurrently, they rely on v-ATPase for lysosomal acidification, a process critical for the activation of the mTORC1 signaling cascade[3][4].

Verucopeptin directly binds to the ATP6V1G subunit of v-ATPase, disrupting lysosomal acidification[3]. This targeted disruption causes the dissociation of mTOR from the lysosomal surface, effectively shutting down the mTORC1 pathway (evidenced by the dephosphorylation of downstream substrates like S6K and 4EBP1)[3][4]. Simultaneously, Verucopeptin suppresses HIF-1α protein accumulation, dismantling the tumor's primary metabolic escape route[2][3].

Pathway VP Verucopeptin vATPase v-ATPase (ATP6V1G) VP->vATPase Inhibits HIF1 HIF-1α Accumulation VP->HIF1 Inhibits Lysosome Lysosomal Acidification vATPase->Lysosome Promotes mTORC1 mTORC1 Signaling Lysosome->mTORC1 Activates Tumor Tumor Survival & MDR mTORC1->Tumor Drives HIF1->Tumor Drives

Mechanistic pathway of Verucopeptin inhibiting v-ATPase and HIF-1α to suppress tumor survival.

Quantitative Pharmacological Profile

The synthetic effort required to produce Verucopeptin is justified by its exceptional potency across multiple oncological targets. The table below summarizes the critical quantitative metrics established in recent literature, providing a benchmark for validating synthetic batches.

Target / Cell LineAssay TypeIC50 / Effective ConcentrationBiological Effect
HIF-1α Hypoxia Reporter Assay0.22 μMDecreases HIF-1 target gene expression and protein levels[3][5].
ATP6V1G (v-ATPase) Competitive Binding10 – 200 nMSuppresses lysosomal acidification in vitro[3].
mTORC1 Pathway Phosphorylation Assay50 – 500 nMAttenuates downstream substrates (p-S6K, p-4EBP1)[3][4].
K562R (Leukemia) Cytotoxicity388 nMOvercomes resistance to Taxol and Vincristine[3].

Retrosynthetic Strategy & Chemical Causality

The total synthesis of Verucopeptin demands precise control over stereochemistry and protecting groups. The molecule exists in a dynamic thermodynamic equilibrium between an open linear keto form and a closed THP ring form[1][2].

Causality in Design: We employ a convergent synthesis strategy.

  • The Depsipeptide Core is synthesized via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) followed by solution-phase macrolactamization[2]. The use of SPPS allows for the controlled incorporation of sensitive building blocks like N-hydroxy glycine and piperazic acid without premature epimerization[2].

  • The Polyketide Side Chain is constructed independently to establish its 6 chiral centers and three branched methyl groups via the coupling of chiral alkyne and aldehyde precursors[2].

  • Final fragment condensation and global deprotection spontaneously drive the formation of the THP ring[2].

Synthesis SPPS Fmoc-SPPS Building Blocks (Piperazic acid, N-OH Glycine) Core Depsipeptide Core (Macrolactamization) SPPS->Core Cyclization Condensation Fragment Condensation (PyBOP, NEt3) Core->Condensation Precursors Chiral Precursors (Alkyne + Aldehyde) SideChain Polyketide Side Chain (6 Chiral Centers) Precursors->SideChain Coupling SideChain->Condensation Deprotect Global Deprotection & THP Ring Formation Condensation->Deprotect 1 N HCl, THF Target Verucopeptin Deprotect->Target Equilibrium

Convergent total synthesis workflow of Verucopeptin via fragment condensation.

Validated Experimental Protocols

The following protocols outline the critical steps for the total synthesis and biological validation of Verucopeptin. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure structural integrity.

Protocol 1: Assembly of the Polyketide Side Chain

Objective: Construct the 22-carbon polyketide chain with 6 chiral centers[2].

  • Precursor Coupling: Couple the chiral alkyne (derived from a known monoacetate precursor) with the chiral aldehyde using standard organometallic addition at -78 °C to establish the carbon backbone[2].

  • Stereocenter Establishment: Perform tandem diastereoselective alkylations to install the three branched methyl groups.

  • Oxidation to Carboxylic Acid: Convert the terminal alcohol to a carboxylic acid using TEMPO/BAIB oxidation, preparing the fragment for final condensation[2].

  • Validation Checkpoint: Analyze the intermediate via Chiral HPLC and 1H-NMR. The stereochemistry must match the established 31S, 33S, 35R configuration of the natural product's alkyl chain[1].

Protocol 2: Macrolactamization of the Depsipeptide Core

Objective: Synthesize the cyclic hexapeptide core without epimerizing sensitive α-chiral centers[2].

  • Linear Assembly (SPPS): Utilize 2-chlorotrityl chloride resin. Sequentially couple Fmoc-protected amino acids (including custom-synthesized N-hydroxy glycine and piperazic acid) using HATU/DIPEA[2].

  • Cleavage: Cleave the linear peptide from the resin using 1% TFA in DCM. Causality: Mild acidic conditions are strictly required to leave the side-chain protecting groups intact for subsequent cyclization.

  • Macrolactamization: Dissolve the linear peptide in highly dilute CH2Cl2 (0.001 M) to favor intramolecular cyclization over intermolecular oligomerization. Add PyBOP (3 eq.) and NEt3 (5 eq.) at -78 °C, slowly warming to room temperature over 3 hours[2].

  • Validation Checkpoint: Confirm the mass of the cyclized depsipeptide core via LC-HRMS before proceeding to fragment condensation.

Protocol 3: Fragment Condensation & THP Ring Formation

Objective: Unite the two fragments and trigger the thermodynamic formation of the THP ring[2][4].

  • Condensation: Combine the depsipeptide core and the polyketide carboxylic acid side chain in CH2Cl2. Add PyBOP and NEt3 at -78 °C, stirring for 3 hours while warming to room temperature[2].

  • Global Deprotection: Transfer the condensed intermediate to a solution of 1 N HCl (aq.) in THF. Stir at room temperature for 8 hours[2]. Causality: The acidic environment removes the protecting groups and spontaneously drives the thermodynamic equilibrium toward the formation of the closed THP hemiketal ring[2][4].

  • Validation Checkpoint: Purify via preparative RP-HPLC. Utilize 2D-NMR (NOESY) to confirm the 23S, 27S, 28R absolute stereochemistry around the newly formed THP ring[1].

Protocol 4: Functional Validation via HIF-1 Reporter Assay

Objective: Ensure the synthetic Verucopeptin exhibits biological fidelity identical to the natural isolate[2].

  • Cell Preparation: Seed HT1080 or HeLa cells in 96-well plates and transfect with a hypoxia-responsive element (HRE) luciferase reporter plasmid[2].

  • Treatment & Hypoxia Induction: Pre-treat cells with synthetic Verucopeptin (titration from 10 nM to 1.0 μM). Induce hypoxia by incubating cells in a 1% O2 chamber or by adding 100 μM CoCl2 (a chemical hypoxia mimetic).

  • Quantification: After 24 hours, lyse the cells and measure luminescence using a microplate reader.

  • Validation Checkpoint: Calculate the IC50. A successful synthesis will yield an IC50 of approximately 0.22 μM, confirming the structural and functional integrity of the synthetic batch[3].

References

  • Total synthesis of verucopeptin, an inhibitor of hypoxia-inducible factor 1 (HIF-1) Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Verucopeptin, a HIF-1 and v-ATPase ATP6V1G Inhibitor, Exhibits Antitumor Activity Against MDR Cancers Source: Network of Cancer Research URL:[Link]

  • Elucidation of the Stereochemistry of Verucopeptin, a New Inhibitor of HIF-signaling pathway Source: J-Stage URL:[Link]

  • Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility Source: Organic Letters (ACS Publications) URL:[Link]

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Application

Application Note: Utilizing Verucopeptin for High-Throughput Cytotoxicity Screening

Introduction The identification of novel cytotoxic agents is a cornerstone of modern oncological research and drug development. High-throughput screening (HTS) serves as a critical methodology, enabling the rapid evaluat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The identification of novel cytotoxic agents is a cornerstone of modern oncological research and drug development. High-throughput screening (HTS) serves as a critical methodology, enabling the rapid evaluation of vast compound libraries to identify "hits" with potential therapeutic value.[1][2][3] A key component of a robust HTS campaign is the inclusion of reliable positive controls to validate assay performance and normalize results. Verucopeptin is a potent, cell-permeable peptidic compound that rapidly induces apoptosis in a wide range of cell lines. Its consistent and powerful cytotoxic effect makes it an ideal positive control for HTS cytotoxicity and cell viability assays.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Verucopeptin in high-throughput cytotoxicity screening. We will delve into its mechanism of action, provide a detailed, step-by-step protocol for its use in a fluorescence-based viability assay, and offer guidance on data analysis and interpretation.

Mechanism of Action: Induction of Apoptosis via Kinase Inhibition

Verucopeptin functions as a broad-spectrum inhibitor of protein kinases.[4][5] By binding to the ATP-binding site of a multitude of kinases with high affinity, it disrupts numerous signaling pathways essential for cell survival and proliferation.[4] This widespread inhibition leads to the activation of the intrinsic apoptotic pathway.

The process is primarily mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic program.[4][6] Verucopeptin treatment leads to the activation of initiator caspases, which in turn activate executioner caspases, such as caspase-3.[7] Activated caspase-3 then cleaves a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately results in the characteristic morphological changes of apoptosis, such as DNA condensation and cell shedding.[7]

Staurosporine_Apoptosis_Pathway Verucopeptin Verucopeptin Kinases Protein Kinases (PKC, PKA, etc.) Verucopeptin->Kinases Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax) Verucopeptin->Pro_Apoptotic Indirectly Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Kinases->Anti_Apoptotic Maintains Anti_Apoptotic->Pro_Apoptotic Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_C->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Substrates Cellular Substrate Cleavage (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Verucopeptin's apoptotic signaling pathway.

High-Throughput Cytotoxicity Assay Protocol

This protocol outlines a robust and reproducible method for assessing cytotoxicity using a resazurin-based fluorescence assay (e.g., CellTiter-Blue™) in a 96- or 384-well format.[8][9][10][11][12] Metabolically active cells reduce the blue resazurin dye to the highly fluorescent pink resorufin, providing a quantitative measure of cell viability.[8][9][11]

Materials and Reagents
  • Cell Line: A human cancer cell line of interest (e.g., HeLa, A549, HepG2)

  • Culture Medium: Appropriate complete growth medium with serum and antibiotics

  • Verucopeptin: 1 mM stock solution in DMSO

  • Test Compounds: Serially diluted in an appropriate solvent (e.g., DMSO)

  • Assay Plates: Sterile, clear-bottom 96-well or 384-well tissue culture-treated plates

  • Resazurin-based Viability Reagent: (e.g., CellTiter-Blue™, Promega)

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free

  • Instrumentation: Microplate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)

Experimental Workflow

Caption: High-throughput cytotoxicity screening workflow.

Step-by-Step Procedure
  • Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Dilute the cells in complete culture medium to the desired seeding density (empirically determined for each cell line, typically 5,000-10,000 cells/well for a 96-well plate). c. Dispense 100 µL of the cell suspension into each well of a 96-well plate.[8] d. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a serial dilution of your test compounds. For Verucopeptin as a positive control, a final concentration range of 1 nM to 10 µM is recommended. b. Also prepare a vehicle control (e.g., DMSO at the same final concentration as the test compounds). c. Add the desired volume of the test compounds, Verucopeptin, and vehicle control to the appropriate wells.[13] d. Include "no-cell" control wells containing only medium to determine the background fluorescence.[8]

  • Incubation: a. Return the plate to the incubator for a predetermined exposure time (e.g., 24, 48, or 72 hours).[5] The optimal time will depend on the compound's mechanism of action and the cell line's doubling time.

  • Viability Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 20 µL of the resazurin-based viability reagent to each well.[8][10] c. Shake the plate for 10-30 seconds to mix. d. Incubate the plate for 1-4 hours at 37°C, protected from light.[8][10] The incubation time can be optimized to achieve a good signal-to-background ratio.

  • Data Acquisition: a. Measure the fluorescence of each well using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[8]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence value of the "no-cell" control wells from all other wells.

  • Normalization: Normalize the data to the vehicle control. The viability of the vehicle-treated cells is set to 100%. The viability of the treated cells is calculated as follows:

    % Viability = (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100

  • Dose-Response Curve and IC50 Calculation: a. Plot the percent viability against the logarithm of the compound concentration. b. Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a dose-response curve.[14] c. The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.[15] This value is a key parameter for comparing the potency of different cytotoxic agents.[15]

Sample Data: Verucopeptin IC50 Values

The following table provides representative IC50 values for Verucopeptin (based on data for Staurosporine) in various human cancer cell lines after a 48-hour treatment period.

Cell LineCancer TypeApproximate IC50 (nM)
HeLaCervical Cancer4 nM[16]
MGC803Gastric Cancer23 ng/mL (~49 nM)[17]
SGC7901Gastric Cancer37 ng/mL (~79 nM)[17]
HCT116Colon Carcinoma6 nM[16]
A31(Fibroblast)80 nM[18]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.
Low Signal-to-Background Ratio Insufficient incubation time with the viability reagent, low cell number.Increase the incubation time with the resazurin reagent (up to 4 hours). Optimize the initial cell seeding density.
High Background Fluorescence Contamination of media or reagents, interference from test compounds.Use fresh, sterile reagents. Run a control plate with compounds and reagent but no cells to check for direct reduction of resazurin or fluorescence interference.
Inconsistent IC50 Values Variation in cell passage number, reagent stability, incubation times.Use cells within a consistent passage number range. Ensure reagents are stored correctly and thawed properly. Standardize all incubation times across experiments.

Conclusion

Verucopeptin is an invaluable tool for high-throughput cytotoxicity screening, serving as a robust and reliable positive control. Its well-defined mechanism of action and potent apoptotic-inducing capabilities ensure consistent assay performance, allowing for the confident identification and validation of novel cytotoxic compounds. The detailed protocol and data analysis guidelines provided in this application note will enable researchers to effectively integrate Verucopeptin into their drug discovery workflows, ultimately accelerating the development of new anticancer therapies.

References

  • Belmokhtar, C. A., Hillion, J., & Ségal-Bendirdjian, E. (2001). Staurosporine induces apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology, 85(10), 1239–1244. [Link]

  • Wikipedia. (n.d.). Staurosporine. Retrieved from [Link]

  • Chae, H. J., Kang, J. S., & Kim, H. R. (2000). Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine. Frontiers in Physiology, 9, 1347. [Link]

  • Bertrand, R., Solary, E., O'Connor, P., Kohn, K. W., & Pommier, Y. (1994). Staurosporine-induced HCEC apoptosis is accompanied by caspase-3 activation and concurrent PARP cleavage. Experimental Cell Research, 211(2), 314-321. [Link]

  • Real Research. (n.d.). Cell-Titer Blue® Cell Viability Assay Protocol for 96-well and 384-well LifeGel Plates. Retrieved from [Link]

  • PubMed. (1998). [Protein kinase inhibitor staurosporine enhances cytotoxicity of antitumor drugs to cancer cells]. Zhonghua Zhong Liu Za Zhi, 20(2), 102-104. [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Wang, S., Chen, Z., & Zhu, Y. (2002). Effect of staurosporine on cycle human gastric cancer cell. World Journal of Gastroenterology, 8(3), 414–418. [Link]

  • Clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response? Retrieved from [Link]

  • Cellomatics Biosciences. (n.d.). Apoptosis Assays. Retrieved from [Link]

  • Malsy, M., Bitz, U., & Graf, B. (2019). Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway. BMC Cancer, 19(1), 93. [Link]

  • Taylor & Francis Online. (n.d.). Staurosporine – Knowledge and References. Retrieved from [Link]

  • Crew, J., O'Brien, F., & O'Driscoll, L. (2002). Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines. British Journal of Cancer, 87(3), 333–340. [Link]

  • ResearchGate. (n.d.). Determination of toxicity relative to the control staurosporine in... Retrieved from [Link]

  • YouTube. (2024, September 17). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Analytical & Bioanalytical Techniques, 3(6). [Link]

  • National Center for Biotechnology Information. (2017). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 12(11), 838–846. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2025, November 13). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. Retrieved from [Link]

  • IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]

  • JoVE. (2022, October 26). High-Throughput Screening of NK Cell. Retrieved from [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]

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Method

Application Notes and Protocols for Verucopeptin in Multidrug-Resistant Cancer Cell Lines

Introduction: A Paradigm Shift in Combating Multidrug Resistance The emergence of multidrug resistance (MDR) in cancer cells represents a formidable challenge in oncology, often leading to therapeutic failure and disease...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Paradigm Shift in Combating Multidrug Resistance

The emergence of multidrug resistance (MDR) in cancer cells represents a formidable challenge in oncology, often leading to therapeutic failure and disease relapse.[1][2] A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which function as drug efflux pumps, effectively reducing the intracellular concentration of chemotherapeutic agents to sub-therapeutic levels.[1][3][4][5] Verucopeptin, a novel cyclodepsipeptide, has emerged as a promising agent with potent antitumor activity against MDR cancers.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Verucopeptin in MDR cancer cell lines, detailing its mechanism of action and providing robust protocols for its investigation.

Verucopeptin, a polyketide-hexapeptide hybrid metabolite, was initially identified as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in tumor progression.[9][10] Subsequent research has revealed its multifaceted mechanism of action, including the direct inhibition of vacuolar H+-ATPase (v-ATPase), a proton pump crucial for maintaining the acidic tumor microenvironment and lysosomal function.[6][7] Specifically, Verucopeptin targets the ATP6V1G1 subunit of v-ATPase.[6][7] This inhibitory action disrupts cellular pH homeostasis and impairs autophagic flux, contributing to its cytotoxic effects. Furthermore, Verucopeptin has been shown to abrogate mTORC1 signaling, a central regulator of cell growth and proliferation that is often dysregulated in cancer.[6][9]

These unique mechanistic attributes make Verucopeptin a compelling candidate for overcoming MDR. By targeting fundamental cellular processes that are often exploited by cancer cells for survival and resistance, Verucopeptin offers a therapeutic strategy that may be less susceptible to circumvention by traditional resistance mechanisms.

Mechanism of Action: A Multi-Pronged Assault on MDR Cancer Cells

Verucopeptin's efficacy in MDR cancer cells stems from its ability to engage multiple critical pathways simultaneously.

  • v-ATPase Inhibition: By inhibiting the ATP6V1G1 subunit of v-ATPase, Verucopeptin disrupts the proton gradient across intracellular compartments.[6][7] This leads to lysosomal de-acidification, which can impair the degradation of cellular components and sensitize cells to apoptosis.

  • mTORC1 Signaling Attenuation: Verucopeptin effectively suppresses the mTORC1 signaling cascade, as evidenced by the dephosphorylation of its downstream effectors, S6K and 4EBP1.[6] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers, contributing to drug resistance.[11][12][13][14][15]

  • HIF-1 Inhibition: As a potent HIF-1 inhibitor, Verucopeptin can counteract the adaptive responses of cancer cells to hypoxic conditions, which are often associated with a more aggressive and treatment-resistant phenotype.[6][7][9]

The interplay of these actions culminates in the induction of apoptosis and potent antiproliferative activity across a broad spectrum of cancer cell lines, including those exhibiting resistance to conventional chemotherapeutics.[6]

cluster_Verucopeptin Verucopeptin Verucopeptin Verucopeptin vATPase v-ATPase (ATP6V1G1) Verucopeptin->vATPase Inhibits HIF1 HIF-1α Verucopeptin->HIF1 Inhibits mTORC1 mTORC1 Signaling Verucopeptin->mTORC1 Inhibits Lysosomal_Acid ↓ Lysosomal Acidification vATPase->Lysosomal_Acid HIF1_Targets ↓ HIF-1 Target Genes HIF1->HIF1_Targets PI3K_Akt PI3K/Akt Pathway PI3K_Akt->mTORC1 Activates S6K_4EBP1 p-S6K & p-4EBP1 mTORC1->S6K_4EBP1 Phosphorylates Proliferation ↓ Cell Proliferation S6K_4EBP1->Proliferation Apoptosis ↑ Apoptosis MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Proliferation Regulates Lysosomal_Acid->Apoptosis HIF1_Targets->Proliferation

Caption: Proposed mechanism of action of Verucopeptin in MDR cancer cells.

Application Notes: Best Practices for Robust Experimentation

  • Cell Line Selection and Maintenance: Utilize well-characterized paired cell lines, consisting of a parental, drug-sensitive line (e.g., K562) and its drug-resistant counterpart (e.g., K562/ADR). The resistant cell line should be continuously cultured in the presence of the selecting agent (e.g., doxorubicin) to maintain the MDR phenotype. Periodically verify the expression and functional activity of P-gp.

  • Verucopeptin Handling and Storage: Verucopeptin is typically supplied as a solid. Prepare a stock solution in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium.

  • Experimental Design and Controls: Always include both the parental and resistant cell lines in your experiments to accurately assess the efficacy of Verucopeptin in overcoming resistance. A known P-gp inhibitor, such as Verapamil, can be used as a positive control in functional assays. Untreated cells and vehicle-treated cells (e.g., DMSO) are essential negative controls.

Experimental Protocols

In Vitro Cytotoxicity Assessment by MTT Assay

This protocol determines the concentration of Verucopeptin required to inhibit the growth of 50% of the cell population (IC50).

Materials:

  • Parental and MDR cancer cell lines

  • Complete culture medium

  • Verucopeptin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Verucopeptin in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the Verucopeptin dilutions to the respective wells. Include vehicle-treated and untreated controls.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Parental and MDR cancer cell lines

  • Verucopeptin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Verucopeptin at concentrations around the IC50 value for 24-48 hours.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[16]

Materials:

  • Parental and MDR cancer cell lines

  • Verucopeptin

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White-walled 96-well plates

Procedure:

  • Seed cells in white-walled 96-well plates.

  • Treat cells with Verucopeptin for the desired time points (e.g., 6, 12, 24 hours).

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate reader.

Western Blot Analysis for Signaling Proteins and P-gp Expression

This technique is used to detect changes in the expression and phosphorylation status of key proteins.

Materials:

  • Parental and MDR cancer cell lines

  • Verucopeptin

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., against p-S6K, S6K, p-4EBP1, 4EBP1, P-gp, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells with Verucopeptin for the desired time.

  • Lyse the cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

P-glycoprotein Functional Assay (Rhodamine 123 Efflux)

This assay measures the efflux activity of P-gp by monitoring the intracellular accumulation of the fluorescent substrate Rhodamine 123.

Materials:

  • Parental and MDR cancer cell lines

  • Verucopeptin

  • Rhodamine 123

  • Verapamil (positive control)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Pre-treat cells with Verucopeptin or Verapamil for 1-2 hours.

  • Add Rhodamine 123 to the cell suspension and incubate for 30-60 minutes at 37°C.

  • Wash the cells with cold PBS to remove extracellular Rhodamine 123.

  • Analyze the intracellular fluorescence by flow cytometry or visualize under a fluorescence microscope. A higher fluorescence intensity indicates inhibition of P-gp-mediated efflux.

Data Presentation and Interpretation

Cell Line Treatment IC50 (nM) % Apoptosis (Annexin V+) Relative Caspase-3/7 Activity Rhodamine 123 MFI
K562 (Parental) Vehicle15005.21.08500
Verucopeptin5045.88.58700
K562/ADR (MDR) Vehicle>100004.81.21200
Verucopeptin8552.39.81350
Verapamil---7500

Table 1: Hypothetical Data Summary for Verucopeptin in K562 and K562/ADR Cells. MFI: Mean Fluorescence Intensity.

The hypothetical data in Table 1 illustrates that Verucopeptin exhibits potent cytotoxicity in both sensitive and resistant cell lines, with a significantly lower IC50 compared to conventional drugs in the resistant line. The increased apoptosis and caspase activity further support its efficacy. The Rhodamine 123 data suggests that Verucopeptin may not directly inhibit P-gp efflux, as the MFI does not significantly increase, unlike the positive control Verapamil. This aligns with Verucopeptin's known mechanism of targeting pathways other than direct P-gp inhibition.

Visualizing the Experimental Workflow

start Start: Select Parental and MDR Cell Lines culture Cell Culture & Maintenance start->culture treatment Verucopeptin Treatment culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assays (Annexin V, Caspase) treatment->apoptosis mechanistic Mechanistic Studies treatment->mechanistic analysis Data Analysis & Interpretation cytotoxicity->analysis apoptosis->analysis western Western Blot (Signaling, P-gp) mechanistic->western pgp_func P-gp Functional Assay (Rhodamine 123) mechanistic->pgp_func western->analysis pgp_func->analysis end Conclusion analysis->end

Caption: A streamlined experimental workflow for investigating Verucopeptin.

Conclusion

Verucopeptin represents a promising therapeutic agent for overcoming multidrug resistance in cancer. Its unique, multi-targeted mechanism of action provides a robust strategy to induce cell death in cancers that have become refractory to standard chemotherapies. The protocols and guidelines presented in this document offer a comprehensive framework for researchers to explore the full potential of Verucopeptin in preclinical MDR models, paving the way for its future clinical development.

References

  • Wang, Y., et al. (2020). Verucopeptin, a HIF-1 and v-ATPase ATP6V1G Inhibitor, Exhibits Antitumor Activity Against MDR Cancers. Cell Chemical Biology, S2451-9456(20)30234-8. [Link]

  • Li, W., et al. (2021). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). Oncology Letters, 22(5), 765. [Link]

  • Al-Thubiani, W. S. (2023). The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR. Journal of Pharmaceutical Research International, 35(21), 48-61. [Link]

  • Yendapalli, V., Williams, K., & Oroszi, T. (2025). Role of P-Gp in Treatment of Cancer. Journal of Cancer Therapy, 16, 1-17. [Link]

  • Singh, S., et al. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Journal of Drug Delivery and Therapeutics, 10(3-s), 205-214. [Link]

  • Yoshimura, A., et al. (2015). Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide-Hexapeptide Hybrid Metabolite from an Actinomycete. Organic Letters, 17(21), 5364-5367. [Link]

  • O'Mara, M. L., & Tieleman, D. P. (2012). Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. Frontiers in Oncology, 2, 176. [Link]

  • PubChem. (n.d.). Verucopeptin. National Center for Biotechnology Information. [Link]

  • Du, Y.-L., et al. (2020). Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility. Organic Letters, 22(12), 4618-4622. [Link]

  • Takahashi, N., et al. (2019). Convergent synthesis of tetrahydropyranyl side chain of verucopeptin, an antitumor antibiotic active against multidrug-resistant cancers. Chemical Communications, 55(79), 11956-11959. [Link]

  • Takahashi, N., et al. (2019). Total synthesis of verucopeptin, an inhibitor of hypoxia-inducible factor 1 (HIF-1). Chemical Communications, 55(79), 11956-11959. [Link]

  • Guo, Y. J., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 19(3), 1997-2007. [Link]

  • Heffeter, P., et al. (2013). Multidrug-resistant cancer cells are preferential targets of the new antineoplastic lanthanum compound KP772 (FFC24). Biochemical Pharmacology, 86(5), 589-601. [Link]

  • Lopes, J., et al. (2015). In silico identified targeted inhibitors of P-glycoprotein overcome multidrug resistance in human cancer cells in culture. Cancer Letters, 358(2), 146-155. [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. [Link]

  • Wang, Y., et al. (2023). Recent advances in natural compounds inducing non-apoptotic cell death for anticancer drug resistance. Cancer Drug Resistance, 6(4), 665-686. [Link]

  • Zhang, Y., et al. (2023). The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis. Frontiers in Pharmacology, 14, 1198422. [Link]

  • Wang, L., et al. (2018). PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. Oncology Letters, 16(5), 5777-5784. [Link]

  • Martin, J. H., & St-Pierre, J. (Eds.). (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. MDPI. [Link]

  • Khan, A. U., et al. (2021). An Insight of Mechanism of Action of Four Anti-Cancer Drugs... Global Immunological & Infectious Diseases Review, 2(1), 1-10. [Link]

  • UniProt. (n.d.). MAPK1 - Mitogen-activated protein kinase 1 - Homo sapiens (Human). [Link]

  • Annunziata, F., et al. (2025). Induction of Extrinsic Apoptotic Pathway in Pancreatic Cancer Cells by Apteranthes europaea Root Extract. International Journal of Molecular Sciences, 26(21), 15998. [Link]

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  • Loh, C. Y., et al. (2013). Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLOS ONE, 8(2), e56643. [Link]

  • Liu, H., et al. (2018). PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia. Chinese Medical Journal, 131(11), 1349-1352. [Link]

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Application

Application Note: Profiling the In Vitro Antiproliferative Activity of Verucopeptin Across Cancer Cell Lines

Scientific Context & Mechanistic Framework Verucopeptin is a highly potent, naturally derived cyclodepsipeptide that has emerged as a critical tool compound for overcoming multidrug resistance (MDR) in oncology[1]. Unlik...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Framework

Verucopeptin is a highly potent, naturally derived cyclodepsipeptide that has emerged as a critical tool compound for overcoming multidrug resistance (MDR) in oncology[1]. Unlike conventional chemotherapeutics that target DNA synthesis or microtubule dynamics, Verucopeptin operates through a unique dual-inhibition mechanism targeting cellular metabolism and organelle homeostasis[2].

The primary target of Verucopeptin is the ATP6V1G subunit of the vacuolar H+-ATPase (v-ATPase) [3]. By directly binding to ATP6V1G1 (while sparing ATP1V1B2 and ATP6V1D), Verucopeptin suppresses lysosomal acidification[4]. This disruption of the lysosomal pH gradient creates a cascading metabolic crisis: it abrogates amino acid-dependent mTORC1 signaling (evidenced by the dephosphorylation of S6K, 4EBP1, and ULK1) and triggers the activation of AMPK via an AXIN- and P18-dependent lysosomal pathway[5]. Furthermore, Verucopeptin acts as a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α) , promoting its degradation and downregulating downstream angiogenic target genes[6].

Because MDR cancer cells heavily rely on v-ATPase to maintain a reversed pH gradient (which extrudes lipophilic drugs) and hyperactive mTORC1 for survival, Verucopeptin bypasses traditional efflux pump-mediated resistance mechanisms[7].

MOA VE Verucopeptin vATPase v-ATPase (ATP6V1G) VE->vATPase Inhibits HIF1 HIF-1α VE->HIF1 Degrades Lysosome Lysosomal Acidification vATPase->Lysosome Blocks MDR Overcomes MDR Cancer Proliferation HIF1->MDR Reduces Angiogenesis mTORC1 mTORC1 Signaling (p-S6K, p-4EBP1) Lysosome->mTORC1 Suppresses AMPK AMPK Activation (AXIN/P18-dependent) Lysosome->AMPK Activates mTORC1->MDR Inhibits Growth AMPK->MDR Metabolic Stress

Figure 1: Mechanistic pathways of Verucopeptin-induced antiproliferation.

Quantitative Pharmacodynamics: In Vitro Efficacy Profile

Verucopeptin exhibits broad-spectrum antiproliferative activity, with IC50 values falling below 100 nM in 66% of evaluated cancer cell lines (out of an extensive 1,094 cell line panel)[3]. The compound demonstrates distinct tissue specificity, showing hyper-sensitivity in hematological malignancies and melanoma, while epithelial lung cancers exhibit higher tolerance[4].

Table 1: Summary of Verucopeptin IC50 Values Across Key Targets & Lineages
Target / Cell LineLineage / PhenotypeIC50 ValueMechanistic Note
HIF-1α Molecular Target220 nM (0.22 μM)Decreases HIF-1α protein levels dose-dependently[4].
K562R Leukemia (MDR)388 nMRetains efficacy despite resistance to 10 μM Taxol/Vincristine[3].
SGC7901/VCR Gastric Cancer (MDR)< 500 nMInduces cell death via mTORC1 abrogation[1].
Leukemia / Lymphoma Hematological< 100 nMClassified in the lowest IC50 sensitivity group[4].
Melanoma Skin Cancer< 100 nMHighly sensitive tissue specificity[3].
NSCLC Non-Small Cell Lung> 500 nMClassified in the higher IC50 tolerance group[4].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data when evaluating Verucopeptin, experimental designs must move beyond simple step-by-step instructions. The following protocols are engineered as self-validating systems —meaning they incorporate internal causality checks that independently verify the integrity of the assay, regardless of the experimental outcome.

Workflow Prep Cell Culture & Prep (MDR vs WT Lines) Treat Verucopeptin Treatment (Dose Response) Prep->Treat Assay1 Viability Assay (CellTiter-Glo) Treat->Assay1 Assay2 Lysosomal Assay (LysoTracker) Treat->Assay2 Assay3 Protein Profiling (Western Blot) Treat->Assay3 Valid1 IC50 Determination Assay1->Valid1 Valid2 v-ATPase Inhibition Assay2->Valid2 Valid3 mTORC1/HIF-1α Status Assay3->Valid3

Figure 2: Self-validating experimental workflow for Verucopeptin profiling.

Protocol 3.1: High-Throughput Cell Viability & MDR Validation

Causality & Rationale: Because Verucopeptin alters cellular metabolism (AMPK activation), traditional tetrazolium-based assays (MTT/MTS) can yield confounding artifacts due to changes in mitochondrial oxidoreductase activity. We utilize an ATP-luminescence assay (CellTiter-Glo) for a direct, metabolism-independent readout of cell viability. Self-Validation Check: The inclusion of Taxol (10 μM) on the MDR cell line (e.g., K562R) is mandatory. If Taxol induces >20% cell death, the cells have lost their MDR phenotype, and the Verucopeptin IC50 data is invalid.

Step-by-Step Methodology:

  • Cell Seeding: Seed K562 (Wild-Type) and K562R (MDR) cells at 5×103 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of Verucopeptin in DMSO. Perform a 1:3 serial dilution in culture media to generate a 10-point dose-response curve (ranging from 10 μM down to 0.5 nM).

  • Control Assignment (Critical):

    • Vehicle Control: 0.1% DMSO.

    • MDR Validation Control: 10 μM Taxol and 10 μM Vincristine[3].

    • Positive Death Control: 1 μM Staurosporine.

  • Treatment: Add compounds to the respective wells. Ensure final DMSO concentration does not exceed 0.1%. Incubate for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a microplate reader. Calculate IC50 using non-linear regression (curve fit) in GraphPad Prism.

Protocol 3.2: Lysosomal Acidification & Target Engagement Assay

Causality & Rationale: To prove that Verucopeptin-induced cell death is mechanistically driven by v-ATPase inhibition (and not off-target cytotoxicity), we must measure lysosomal pH. LysoTracker Red DND-99 only fluoresces in highly acidic organelles. Self-Validation Check: Bafilomycin A1 (Baf A1) is a universally validated v-ATPase inhibitor[4]. It serves as the baseline for maximum lysosomal deacidification. If Baf A1 fails to quench the LysoTracker signal, the dye or the flow cytometer calibration is defective.

Step-by-Step Methodology:

  • Preparation: Culture cells in 6-well plates until 70% confluent.

  • Treatment: Treat cells with Verucopeptin (10 nM, 50 nM, 200 nM) or Bafilomycin A1 (100 nM, Positive Control) for 1 to 4 hours[4]. Note: Short incubation is required to measure direct target engagement before the onset of apoptosis.

  • Staining: Wash cells with PBS. Add pre-warmed media containing 50 nM LysoTracker Red DND-99. Incubate for 30 minutes at 37°C.

  • Harvesting: Wash cells twice with cold PBS, trypsinize (if adherent), and resuspend in flow cytometry buffer (PBS + 2% FBS).

  • Analysis: Analyze immediately via Flow Cytometry (excitation at 577 nm, emission at 590 nm). A leftward shift in fluorescence intensity indicates a loss of lysosomal acidification.

Protocol 3.3: Signal Transduction Profiling (mTORC1 & HIF-1α)

Causality & Rationale: Verucopeptin abrogates mTORC1 signaling by dephosphorylating S6K and 4EBP1[3], and decreases HIF-1α protein levels[6]. Western blotting confirms that the upstream lysosomal disruption successfully translates to downstream kinase inhibition. Self-Validation Check: Rapamycin is used to prove the mTORC1 detection antibodies are functioning. Cobalt Chloride (CoCl2) is used to chemically stabilize HIF-1α; if Verucopeptin cannot degrade CoCl2-stabilized HIF-1α, the degradation pathway may be saturated or mutated in that specific cell line.

Step-by-Step Methodology:

  • Treatment: Treat cells with Verucopeptin (50 nM to 500 nM) for 24 hours[3].

    • Control Wells: Rapamycin (100 nM) for mTORC1 validation; CoCl2 (150 μM) for HIF-1α stabilization.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial for preserving p-S6K and p-4EBP1).

  • Protein Quantification: Centrifuge at 14,000 x g for 15 min at 4°C. Quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Load 20 μg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting:

    • Block with 5% BSA in TBST for 1 hour.

    • Probe with primary antibodies overnight at 4°C: anti-p-S6K (Thr389), anti-p-4EBP1 (Thr37/46), anti-HIF-1α, and anti-β-actin (Loading Control).

    • Wash and probe with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Develop using ECL substrate and image via a chemiluminescence imaging system. Verucopeptin should demonstrate a dose-dependent reduction in p-S6K, p-4EBP1, and HIF-1α bands.

Sources

Method

Click chemistry-based proteomics to identify Verucopeptin targets

Application Note & Protocols Identifying Cellular Targets of the Antitumor Natural Product Verucopeptin Using Click Chemistry-Based Proteomics Abstract Natural products are a cornerstone of drug discovery, yet their clin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Identifying Cellular Targets of the Antitumor Natural Product Verucopeptin Using Click Chemistry-Based Proteomics

Abstract

Natural products are a cornerstone of drug discovery, yet their clinical development is often hampered by an incomplete understanding of their mechanism of action.[1][2] Identifying the direct cellular protein targets of these molecules is therefore a critical step in their validation and optimization.[1] Verucopeptin, a complex cyclodepsipeptide isolated from Actinomadura verrucosospora, has demonstrated potent antitumor activity, particularly against multidrug-resistant (MDR) cancers.[3][4][5] Its mode of action has been linked to the inhibition of Hypoxia-Inducible Factor 1 (HIF-1) and the mTORC1 signaling pathway.[6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a click chemistry-based proteomics workflow, a subset of Activity-Based Protein Profiling (ABPP), to robustly identify the cellular targets of Verucopeptin.[9][10][11] We detail the principles of probe design, provide step-by-step protocols for live-cell labeling, target enrichment, and mass spectrometry-based identification, and discuss essential data analysis and target validation strategies. The described workflow previously led to the successful identification of the vacuolar H+-ATPase (v-ATPase) subunit ATP6V1G as a direct molecular target of Verucopeptin, validating the power of this approach.[5][6]

Introduction: The Challenge of Natural Product Target Identification

Natural products exhibit immense structural diversity and biological activity, making them a rich source for novel therapeutic leads.[1] However, this complexity often means their cellular targets are unknown, creating a significant bottleneck in drug development. Traditional methods like affinity chromatography can suffer from high non-specific binding and may fail to capture transient or low-affinity interactions.[12]

Chemical proteomics, particularly click chemistry-based ABPP, has emerged as a powerful and unbiased strategy to overcome these hurdles.[2][13][14] This approach utilizes a benign and highly specific bioorthogonal "click" reaction—most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—to covalently link a reporter tag (e.g., biotin) to a modified natural product probe that is bound to its protein target within a native biological system.[12][15][16] This enables the selective enrichment and subsequent identification of target proteins by mass spectrometry (MS), providing a direct readout of the compound's interactome.[2][17]

Verucopeptin, with its potent anti-MDR cancer activity, serves as an excellent case study.[3][18] Its complex structure presents a synthetic challenge, but also a unique opportunity to apply chemical biology tools to elucidate its function.[19][20] This guide will walk through the complete workflow to identify its targets, using the known interaction with ATP6V1G as a benchmark for success.[5]

Principle of the Method: A Three-Stage Workflow

The identification of Verucopeptin targets using click chemistry is a multi-stage process that bridges synthetic chemistry, cell biology, and advanced proteomics. The entire workflow is designed to progress from labeling potential targets in their native cellular environment to their precise identification via mass spectrometry.

The core logic is as follows:

  • Probe Incubation: A synthetically modified version of Verucopeptin, featuring a bioorthogonal handle (e.g., a terminal alkyne), is introduced to living cells. This "probe" retains its native bioactivity and binds to its cellular protein targets.

  • Bioorthogonal Ligation (Click Chemistry): After allowing the probe to bind, the cells are lysed. A reporter tag containing the complementary bioorthogonal handle (e.g., an azide-biotin molecule) is added. The CuAAC reaction is catalyzed, forming a stable, covalent triazole linkage exclusively between the Verucopeptin probe and the biotin tag.

  • Enrichment and Identification: The now biotin-tagged protein complexes are captured from the complex cellular lysate using streptavidin-coated beads. After washing away non-specifically bound proteins, the enriched targets are digested into peptides and identified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_0 Stage 1: In-Cell Labeling cluster_1 Stage 2: Click Reaction & Enrichment cluster_2 Stage 3: Proteomic Identification LiveCells Live Cancer Cells Probe Verucopeptin-Alkyne Probe Incubation Probe Incubation (Binding to Targets) Probe->Incubation Lysis Cell Lysate with Probe-Target Complex Incubation->Lysis Cell Lysis Click CuAAC 'Click' Reaction + Azide-Biotin Tag Lysis->Click Enrich Streptavidin Bead Enrichment Click->Enrich Wash Wash Non-Specific Proteins Enrich->Wash Digest Peptide Elution Wash->Digest On-Bead Digestion (Trypsin) LCMS LC-MS/MS Analysis Digest->LCMS Data Database Search & Quantitative Analysis LCMS->Data Target Identified Verucopeptin Targets (e.g., ATP6V1G) Data->Target

Figure 1. Overall experimental workflow for Verucopeptin target identification.

Part I: Verucopeptin Probe Design and Synthesis Considerations

The success of this method hinges on a well-designed chemical probe. The primary goal is to append a small, inert bioorthogonal handle—typically a terminal alkyne or an azide—to the Verucopeptin scaffold without significantly altering its structure or biological activity.[11]

  • Rationale for Handle Choice: Terminal alkynes are often preferred for probe synthesis due to their relative stability and small size compared to azides. The complementary azide is then used on the reporter tag (e.g., Biotin-Azide).

  • Site of Modification: Analysis of the Verucopeptin structure is required to identify a position for modification that is not critical for target binding.[4][8][21] This often involves Structure-Activity Relationship (SAR) studies or computational modeling. For complex natural products, total synthesis or late-stage functionalization provides a route to incorporate the alkyne handle.[19][20]

  • Negative Control Probe: A crucial component for validating results is a structurally similar but biologically inactive probe. This helps differentiate specific binding from non-specific interactions. If an inactive stereoisomer or derivative of Verucopeptin is known, it should be similarly modified with an alkyne tag for use as a negative control.

Part II: Detailed Experimental Protocols

These protocols are designed for a human cancer cell line known to be sensitive to Verucopeptin (e.g., MDR gastric cancer SGC7901/VCR cells or leukemia K562R cells).[3] Optimization may be required for other cell lines.

Protocol 1: Live Cell Labeling with Verucopeptin-Alkyne Probe
  • Cell Culture: Plate cells (e.g., SGC7901/VCR) in 15-cm dishes and grow to 80-90% confluency. For each condition, prepare at least three biological replicates.

  • Control Groups: Design the following experimental groups:

    • Negative Control: Vehicle (e.g., 0.1% DMSO) treatment.

    • Experimental Group: Treatment with Verucopeptin-Alkyne probe (e.g., 1 µM final concentration).

    • Competition Control: Pre-treatment with a 50-fold excess of native, unmodified Verucopeptin for 1 hour, followed by treatment with the Verucopeptin-Alkyne probe. This is a critical step to identify specific binders.

  • Probe Treatment: Aspirate the culture medium and replace it with fresh medium containing the respective compounds (Vehicle, Probe, or Competitor+Probe).

  • Incubation: Incubate the cells for a predetermined time (e.g., 2-4 hours) at 37°C and 5% CO₂. The optimal time should be determined based on the speed of the biological effect of Verucopeptin.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Scrape the cells into 1 mL of ice-cold PBS and transfer to a 1.5 mL microcentrifuge tube.

  • Cell Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until ready for the click reaction.

Protocol 2: Cell Lysis and CuAAC Reaction
Reagent Stock Concentration Volume for 1 mL Rxn Final Concentration Purpose
Cell PelletN/AResuspend in 885 µL~1 mg/mL proteinSource of Targets
Lysis Buffer (RIPA or PBS + 1% Triton X-100)1X885 µL1XSolubilize Proteins
Azide-PEG3-Biotin10 mM in DMSO10 µL100 µMReporter Tag
TCEP50 mM in H₂O (fresh)20 µL1 mMReducing Agent (Cu²⁺→Cu¹⁺)
THPTA Ligand100 mM in H₂O10 µL1 mMCu(I) Stabilizer[22]
Copper (II) Sulfate (CuSO₄)50 mM in H₂O20 µL1 mMCopper Catalyst Source
  • Lysis: Resuspend the frozen cell pellet from Protocol 1 in 1 mL of ice-cold lysis buffer containing protease inhibitors. Sonicate the sample on ice (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF) to ensure complete lysis and shear DNA.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay. Normalize all samples to a final concentration of 1 mg/mL.

  • Prepare Click Reaction Mix: In a fresh 1.5 mL tube, sequentially add the reagents as listed in the table above to 1 mg of protein lysate. Crucially, add the CuSO₄ last after vortexing the other components.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature on a rotator.

Protocol 3: Enrichment and Digestion of Target Proteins
  • Prepare Beads: For each 1 mg sample, use 50 µL of high-capacity streptavidin agarose bead slurry. Wash the beads three times with the lysis buffer.

  • Enrichment: Add the click reaction mixture to the washed streptavidin beads. Incubate overnight at 4°C on a rotator.

  • Washing: The next day, wash the beads extensively to remove non-specifically bound proteins. Perform the following wash sequence, using 1 mL of buffer for each wash and rotating for 5 minutes at 4°C:

    • 2 washes with 0.2% SDS in PBS.

    • 2 washes with 1 M Urea in PBS.

    • 3 washes with PBS.

  • On-Bead Reduction and Alkylation:

    • Resuspend beads in 500 µL of 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature. Add iodoacetamide to a final concentration of 25 mM and incubate in the dark for 30 minutes.

  • On-Bead Digestion:

    • Wash the beads twice with 50 mM ammonium bicarbonate.

    • Resuspend the beads in 200 µL of 50 mM ammonium bicarbonate.

    • Add sequencing-grade Trypsin (e.g., 1 µg per sample).

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection: Centrifuge the tubes and collect the supernatant containing the digested peptides. Perform a second elution by adding 100 µL of 50 mM ammonium bicarbonate to the beads, vortexing, and collecting the supernatant. Combine the supernatants.

  • Sample Cleanup: Acidify the peptides with formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip or ZipTip prior to MS analysis.

Protocol 4: LC-MS/MS Analysis
Parameter Setting
LC System High-performance nano-LC system (e.g., Dionex Ultimate 3000)
Column 75 µm ID x 25 cm C18 analytical column
Gradient 90-minute gradient from 2% to 40% acetonitrile with 0.1% formic acid
MS System High-resolution Orbitrap mass spectrometer (e.g., Orbitrap Exploris 240 or similar)[23]
Scan Mode Data-Dependent Acquisition (DDA)
MS1 Resolution 60,000
MS2 Resolution 15,000
TopN 20 (fragment the 20 most intense precursors)
Dynamic Exclusion 30 seconds

Part III: Data Analysis and Target Prioritization

Raw LC-MS/MS data must be processed to identify and quantify proteins, allowing for the prioritization of high-confidence Verucopeptin targets.[24][25]

  • Database Search: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Scaffold) to search the raw MS data against a relevant protein database (e.g., UniProt Human). Search parameters should include carbamidomethyl (C) as a fixed modification and oxidation (M) and N-terminal acetylation as variable modifications.

  • Quantification: Use label-free quantification (LFQ) intensities or spectral counts to determine the relative abundance of each identified protein across the different experimental groups.

  • Target Prioritization: True targets of the Verucopeptin probe should meet several criteria, which can be visualized as a filtering process. The most specific targets are those highly enriched in the probe-treated sample compared to the vehicle control, and whose enrichment is significantly reduced in the competition control group.

G cluster_filters Filtering Cascade for Target Identification Input All Identified Proteins (from Database Search) Filter1 Filter 1: Enrichment vs. Vehicle (e.g., Fold Change > 3, p-value < 0.05) Input->Filter1 Filter2 Filter 2: Reduction by Competition (e.g., >70% signal reduction vs. competed sample) Filter1->Filter2 Pass Filter3 Filter 3: Low Abundance in Negative Control Probe Sample (if used) Filter2->Filter3 Pass Output High-Confidence Verucopeptin Targets Filter3->Output Final List

Figure 2. Data analysis workflow for prioritizing specific protein targets.

Part IV: Essential Target Validation

Mass spectrometry is a hypothesis-generating technique. The candidates identified through the proteomics screen must be validated by orthogonal methods to confirm a direct interaction.

  • Competitive Pull-down and Western Blot: This is the most direct validation of the MS data. Select a top candidate (e.g., ATP6V1G). Repeat the enrichment protocol for all three conditions (Vehicle, Probe, Competition). Elute the bound proteins from the beads without digestion and run them on an SDS-PAGE gel. Perform a Western blot using a specific antibody against the candidate protein. A strong band should appear in the probe lane, which is significantly diminished or absent in the vehicle and competition lanes.

  • Cellular Thermal Shift Assay (CETSA): This assay confirms direct target engagement in intact cells. It measures changes in the thermal stability of a protein upon ligand binding. True targets of Verucopeptin should show increased thermal stability in its presence.

  • Functional Assays: Test whether Verucopeptin directly affects the function of the identified target. For the known target ATP6V1G, this would involve a v-ATPase activity assay, which should show potent inhibition by Verucopeptin.[3][6]

Summary

This application note provides a robust and detailed framework for identifying the cellular targets of the natural product Verucopeptin using click chemistry-based proteomics. By combining a carefully designed chemical probe with in-cell labeling, bioorthogonal ligation, and sensitive mass spectrometry, this method allows for the unbiased discovery of protein interactors in their native physiological context. The inclusion of critical controls, such as competition with the native compound, is paramount for distinguishing specific targets from the non-specific background. The subsequent validation of high-confidence candidates with orthogonal biochemical methods confirms direct engagement and provides a solid foundation for elucidating the compound's complete mechanism of action, paving the way for further drug development.

References

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  • Yoshimura, A., Nishimura, S., Otsuka, S., Hattori, A., & Kakeya, H. (2015). Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide-Hexapeptide Hybrid Metabolite from an Actinomycete. Organic Letters, 17(21), 5364–5367. Retrieved from [Link]

  • Wang, L., et al. (2013). A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate. Journal of the American Chemical Society, 135(48), 18056-18063. Retrieved from [Link]

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  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Activity-based protein profiling for natural product target discovery. Natural Product Reports, 31(8), 1014-1025. Retrieved from [Link]

  • Parker, C. G., & Pratt, M. R. (2020). Click Chemistry in Proteomic Investigations. Cell, 180(4), 605-623. Retrieved from [Link]

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  • Wang, Y., et al. (2020). Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility. Organic Letters, 22(12), 4736-4741. Retrieved from [Link]

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Sources

Application

Unlocking Nature's Pharmacy: A Genetic Engineering Guide to Verucopeptin Production

Abstract Verucopeptin, a structurally complex pyranylated cyclodepsipeptide, has garnered significant interest within the drug development community for its diverse and potent biological activities, including antibacteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Verucopeptin, a structurally complex pyranylated cyclodepsipeptide, has garnered significant interest within the drug development community for its diverse and potent biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1] Originally isolated from Actinomadura verrucosospora and Actinomadura sp., its production through traditional fermentation methods is often constrained by low yields.[1] This guide provides a comprehensive overview and detailed protocols for the application of modern genetic engineering techniques to enhance the production of verucopeptin. We will explore strategies ranging from the manipulation of the native producer to the heterologous expression of its large 126 kbp biosynthetic gene cluster (BGC) in optimized host organisms.[1] This document is intended for researchers, scientists, and drug development professionals seeking to leverage synthetic biology and metabolic engineering to unlock the full therapeutic potential of this promising natural product.

Introduction: Verucopeptin and the Rationale for Genetic Intervention

Verucopeptin is a hybrid polyketide-non-ribosomal peptide natural product.[2] Its intricate architecture, featuring a 19-membered cyclodepsipeptide core, a tetrahydropyranyl side chain, and unique amino acid residues like piperazic acid and β-hydroxyleucine, is assembled by a large hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) machinery.[1][3] The complexity of this molecule makes chemical synthesis exceptionally challenging, positioning biotechnological production as the most viable route for a sustainable supply.[1][4]

The primary bottleneck in verucopeptin development is often the low production titer from its native producers. Genetic engineering offers a powerful toolkit to overcome these limitations by:

  • Increasing the expression of the biosynthetic machinery: Overexpressing the entire verucopeptin BGC or key regulatory genes can significantly boost production.

  • Optimizing precursor supply: Enhancing the metabolic flux towards the essential building blocks for verucopeptin biosynthesis can alleviate pathway bottlenecks.

  • Reducing metabolic burden: Eliminating competing secondary metabolite pathways in the host organism can redirect resources towards verucopeptin production.

  • Facilitating strain improvement: Genetically tractable host organisms allow for rapid and efficient optimization through multiple rounds of engineering.

This guide will provide detailed protocols and the scientific rationale for achieving these goals.

The Verucopeptin Biosynthetic Gene Cluster: The Blueprint for Production

The verucopeptin biosynthetic gene cluster (BGC), identified from Actinomadura sp. XM-4-3, spans approximately 126 kbp and encodes all the necessary enzymatic machinery for its synthesis.[1] A key finding from the initial characterization of this BGC was the identification of a putative positive regulatory gene. Overexpression of this single gene led to a 10-fold increase in verucopeptin yield, highlighting the significant potential for yield improvement through targeted genetic manipulation.[1]

The core of the BGC is comprised of genes encoding a hybrid PKS/NRPS system responsible for assembling the polyketide and peptide moieties of verucopeptin.[1] Additionally, the cluster contains genes for the biosynthesis of unusual precursors, such as 2-methoxymalonic acid, piperazic acid, N-hydroxyglycine, and 3-hydroxyleucine.[1]

Strategic Approaches for Enhancing Verucopeptin Production

We will detail three primary genetic engineering strategies for increasing verucopeptin titers:

  • Strategy 1: Native Producer Engineering: Direct manipulation of the Actinomadura host.

  • Strategy 2: Heterologous Expression of the Verucopeptin BGC: Transferring the entire biosynthetic pathway into a more amenable host.

  • Strategy 3: Advanced Strain Optimization: Employing cutting-edge techniques for global metabolic and regulatory engineering.

Strategy 1: Engineering the Native Producer

This approach focuses on modifying the original Actinomadura strain to enhance its natural ability to produce verucopeptin.

3.1.1. Overexpression of the Pathway-Specific Positive Regulator

As previously demonstrated, overexpressing the identified positive regulatory gene within the verucopeptin BGC is a highly effective strategy.[1]

Protocol 1: Overexpression of the Verucopeptin Positive Regulatory Gene

  • Gene Amplification and Vector Construction:

    • Amplify the putative positive regulatory gene from Actinomadura sp. genomic DNA using high-fidelity PCR.

    • Clone the amplified gene into an integrative Streptomyces expression vector under the control of a strong constitutive promoter (e.g., ermEp*).

  • Conjugation into Actinomadura sp.

    • Introduce the expression vector into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).[1]

    • Perform intergeneric conjugation between the E. coli donor and Actinomadura sp. spores or mycelia.[2][5][6][7]

  • Selection and Verification of Exconjugants:

    • Select for Actinomadura exconjugants on a suitable medium containing an appropriate antibiotic.

    • Verify the integration of the expression cassette into the Actinomadura genome via PCR.

  • Fermentation and Production Analysis:

    • Cultivate the engineered strain and the wild-type control under optimized fermentation conditions.

    • Extract the secondary metabolites and quantify verucopeptin production using HPLC-MS.

Strategy 2: Heterologous Expression in a Genetically Tractable Host

The large size of the verucopeptin BGC (126 kbp) presents a challenge for cloning and expression.[1] However, recent advances in large DNA fragment manipulation make this a feasible and attractive strategy. Streptomyces species, such as S. coelicolor or S. albus, are excellent heterologous hosts due to their well-established genetic tools and their natural ability to produce complex secondary metabolites.[8][9]

3.2.1. Cloning the Verucopeptin BGC

Given the size of the BGC, traditional cloning methods are inadequate. Transformation-Associated Recombination (TAR) in yeast is a powerful technique for capturing large DNA fragments.[10][11][12][13]

Protocol 2: TAR Cloning of the Verucopeptin BGC

  • Vector Preparation:

    • Design a TAR cloning vector containing yeast and E. coli replication origins, a selection marker for yeast, and sequences homologous to the 5' and 3' ends of the verucopeptin BGC.

  • Yeast Spheroplast Preparation and Transformation:

    • Prepare competent Saccharomyces cerevisiae spheroplasts.

    • Co-transform the linearized TAR vector and high-molecular-weight genomic DNA from Actinomadura sp. into the yeast spheroplasts.

  • Selection and Verification of Yeast Clones:

    • Select for yeast transformants on a selective medium.

    • Screen yeast colonies by PCR to identify clones containing the full-length verucopeptin BGC.

  • Rescue and Transfer to E. coli

    • Isolate the recombinant plasmid from the positive yeast clones and transform it into E. coli for amplification and storage.

3.2.2. Heterologous Expression in Streptomyces

Once the BGC is cloned, it can be introduced into a suitable Streptomyces host for expression.

Protocol 3: Heterologous Expression of the Verucopeptin BGC

  • Vector Modification for Streptomyces Expression:

    • If necessary, modify the TAR-cloned plasmid to include a Streptomyces-compatible origin of transfer (oriT) and an integrative element (e.g., from phage φC31).[1]

  • Conjugation into Streptomyces

    • Introduce the final expression construct into an E. coli donor strain.

    • Perform intergeneric conjugation with a suitable Streptomyces host strain (e.g., S. coelicolor M1146, a strain with several native BGCs deleted to reduce metabolic competition).[9]

  • Selection and Verification:

    • Select for Streptomyces exconjugants and verify the integration of the verucopeptin BGC.

  • Fermentation and Analysis:

    • Cultivate the engineered Streptomyces strain and analyze for verucopeptin production.

Strategy 3: Advanced Strain Optimization Techniques

For further enhancement of verucopeptin production, several advanced strategies can be employed in either the native or heterologous host.

3.3.1. Metabolic Engineering of Precursor Supply

Verucopeptin biosynthesis requires a significant supply of specific acyl-CoA and amino acid precursors.[3] Engineering the primary metabolism to increase the intracellular pools of these precursors can significantly boost yields.[14][15]

Table 1: Key Precursors for Verucopeptin Biosynthesis and Potential Engineering Strategies

PrecursorBiosynthetic OriginEngineering Strategy
Malonyl-CoACarboxylation of Acetyl-CoAOverexpress Acetyl-CoA Carboxylase (ACC)
Methylmalonyl-CoAIsomerization of Succinyl-CoAOverexpress Methylmalonyl-CoA Mutase
GlycineSerine hydroxymethyltransferaseOverexpress relevant biosynthetic genes
LeucineBranched-chain amino acid pathwayOverexpress key enzymes in the pathway

3.3.2. Promoter Engineering

Replacing the native promoters of key biosynthetic operons within the verucopeptin BGC with strong, well-characterized constitutive or inducible promoters can uncouple production from complex native regulatory circuits and enhance transcription.[16][17][18]

3.3.3. Ribosome Engineering

Introducing specific mutations in ribosomal protein genes (e.g., rpsL) or RNA polymerase genes (e.g., rpoB) can lead to global changes in cellular physiology that favor secondary metabolite production.[8][9][19] This technique, known as ribosome engineering, has been successfully applied to increase the production of various natural products in Streptomyces.[8][9][20]

3.3.4. CRISPR-Cas9 Mediated Genome Editing

The CRISPR-Cas9 system provides a powerful tool for precise and efficient genome editing in Actinomycetes.[4][18][21][22][23] It can be used to:

  • Delete competing secondary metabolite BGCs.

  • Introduce targeted mutations to study gene function.

  • Insert or replace promoters to modulate gene expression.

Experimental Workflows and Data Visualization

Overall Workflow for Verucopeptin Production Enhancement

Verucopeptin_Workflow cluster_native Native Producer Engineering cluster_heterologous Heterologous Expression cluster_optimization Advanced Optimization Native_Host Actinomadura sp. Overexpress_Regulator Overexpress Positive Regulator Native_Host->Overexpress_Regulator Clone_BGC Clone 126 kbp BGC (TAR Cloning) Native_Host->Clone_BGC Engineered_Native Engineered Native Strain Overexpress_Regulator->Engineered_Native Metabolic_Eng Metabolic Engineering (Precursor Supply) Engineered_Native->Metabolic_Eng Conjugate_BGC Conjugate BGC into Host Clone_BGC->Conjugate_BGC Select_Host Select Heterologous Host (e.g., S. coelicolor M1146) Select_Host->Conjugate_BGC Heterologous_Producer Heterologous Producer Strain Conjugate_BGC->Heterologous_Producer Heterologous_Producer->Metabolic_Eng Promoter_Eng Promoter Engineering Metabolic_Eng->Promoter_Eng Ribosome_Eng Ribosome Engineering Promoter_Eng->Ribosome_Eng CRISPR_Edit CRISPR-Cas9 Editing Ribosome_Eng->CRISPR_Edit Optimized_Strain Optimized_Strain CRISPR_Edit->Optimized_Strain Optimized Verucopeptin Producer Fermentation Fermentation Optimized_Strain->Fermentation Fermentation & Analysis Verucopeptin_Biosynthesis PKS Polyketide Synthase (PKS) Verucopeptin_Scaffold Verucopeptin Scaffold PKS->Verucopeptin_Scaffold NRPS Non-Ribosomal Peptide Synthetase (NRPS) NRPS->Verucopeptin_Scaffold Precursors Acyl-CoA & Amino Acid Precursors Precursors->PKS Precursors->NRPS Tailoring_Enzymes Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases) Final_Verucopeptin Verucopeptin Tailoring_Enzymes->Final_Verucopeptin Verucopeptin_Scaffold->Tailoring_Enzymes

Caption: Simplified overview of verucopeptin biosynthesis.

Conclusion and Future Outlook

The genetic engineering strategies outlined in this guide provide a robust framework for significantly enhancing the production of verucopeptin. By leveraging techniques such as regulator overexpression, heterologous expression of the entire BGC, and advanced metabolic engineering, researchers can overcome the limitations of natural production and generate sufficient quantities of this valuable compound for preclinical and clinical development. The continued development of synthetic biology tools for Actinomycetes will undoubtedly open up new avenues for optimizing verucopeptin production and for the generation of novel, bioactive analogs through combinatorial biosynthesis.

References

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Application Notes &amp; Protocols: Verucopeptin as a Tool Compound for Studying HIF-1 and v-ATPase

Introduction: A Dual-Action Probe for Cellular Homeostasis Verucopeptin, a natural cyclodepsipeptide, has emerged as a powerful chemical tool for investigating two fundamental cellular processes: intracellular pH regulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Dual-Action Probe for Cellular Homeostasis

Verucopeptin, a natural cyclodepsipeptide, has emerged as a powerful chemical tool for investigating two fundamental cellular processes: intracellular pH regulation and the response to hypoxia.[1][2] It functions as a potent, dual-action inhibitor of both the vacuolar H+-ATPase (v-ATPase) and the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.[3][4][5][6] V-ATPases are essential proton pumps that maintain the acidic environment of organelles like lysosomes, which is critical for processes ranging from protein degradation and autophagy to nutrient sensing via the mTORC1 pathway.[1][7] HIF-1 is the master transcriptional regulator of the cellular response to low oxygen, orchestrating metabolic reprogramming, angiogenesis, and cell survival, and is a key target in cancer research.[8][9][10]

The unique ability of Verucopeptin to modulate both of these targets provides researchers with a sophisticated tool to dissect the intricate crosstalk between lysosomal function, metabolic signaling, and the hypoxic response. This guide provides an in-depth overview of Verucopeptin's mechanism of action and detailed protocols for its application in cell-based assays.

Mechanism of Action: Bridging Lysosomal pH and Hypoxia Signaling

Verucopeptin exerts its biological effects by directly engaging the v-ATPase complex, which triggers a cascade of downstream events culminating in the destabilization of HIF-1α.

1. Direct Inhibition of v-ATPase: The primary molecular target of Verucopeptin is the ATP6V1G subunit of the v-ATPase V1 domain.[3][4][11] By binding directly to this subunit, Verucopeptin potently inhibits the pump's ATP hydrolysis-driven proton translocation activity. This is a distinct mechanism compared to other well-known v-ATPase inhibitors like bafilomycin A1, which target the V0 domain. The immediate consequence of this inhibition is a failure to maintain the acidic pH of lysosomes and other vesicular compartments.

2. Disruption of Downstream Signaling: The neutralization of lysosomal pH has profound effects on cellular signaling. V-ATPase activity is intrinsically linked to the function of the mTORC1 kinase complex, a central regulator of cell growth and metabolism. By inhibiting v-ATPase, Verucopeptin disrupts mTORC1 signaling, leading to the dephosphorylation of its downstream targets, such as S6K and 4EBP1.[1][3][5]

3. Attenuation of HIF-1α Protein Levels: Under hypoxic conditions, the HIF-1α subunit is normally stabilized, allowing it to translocate to the nucleus and activate gene transcription.[8][9] Verucopeptin treatment leads to a dose-dependent decrease in HIF-1α protein levels, effectively blocking the hypoxic response.[3][5] This effect is believed to be a downstream consequence of v-ATPase and mTORC1 inhibition, which can interfere with the protein synthesis or stability machinery required to maintain high levels of HIF-1α.[6][12]

Verucopeptin Verucopeptin vATPase v-ATPase (ATP6V1G Subunit) Verucopeptin->vATPase Inhibits Lysosome Lysosomal Acidification vATPase->Lysosome Maintains vATPase->Lysosome Inhibition leads to disruption mTORC1 mTORC1 Signaling Lysosome->mTORC1 Enables Lysosome->mTORC1 Disruption leads to inhibition HIF1a_Synth HIF-1α Protein Synthesis/Stability mTORC1->HIF1a_Synth Promotes mTORC1->HIF1a_Synth Inhibition leads to suppression HIF1a HIF-1α Protein Level HIF1a_Synth->HIF1a HIF1a_Synth->HIF1a Suppression leads to decrease Hypoxic_Response Hypoxic Response (Gene Transcription) HIF1a->Hypoxic_Response Activates

Caption: Verucopeptin's dual mechanism of action.

Experimental Planning: The Causality Behind the Controls

A well-designed experiment is a self-validating system. When using Verucopeptin, the inclusion of appropriate controls is critical to ensure that the observed effects are specifically due to the intended mechanism of action.

  • Vehicle Control (e.g., DMSO): This is the most fundamental control, establishing the baseline response of the cells to the solvent used to dissolve Verucopeptin.

  • Positive Control for HIF-1α Induction: To study inhibition, you must first have a robust signal. Induce HIF-1α stabilization by either placing cells in a hypoxic chamber (e.g., 1-5% O₂) or by using chemical mimetics like cobalt chloride (CoCl₂) or desferrioxamine (DFO).[13] This ensures that any decrease in HIF-1α levels upon Verucopeptin treatment is meaningful.

  • Specificity Controls: To dissect the pathway, consider using an mTOR-specific inhibitor like Rapamycin . Comparing the effects of Verucopeptin and Rapamycin on HIF-1α can help elucidate the relative contribution of the mTORC1 pathway to the observed phenotype.

Quantitative Data Summary

The following table provides key quantitative parameters for Verucopeptin, which should be used as a starting point for experimental design. Note that optimal concentrations are cell-type dependent and should be determined empirically.

ParameterValueCell Line ContextReference
HIF-1 Inhibition IC₅₀ 0.22 µMNot specified[4][5]
Antiproliferative IC₅₀ 388 nMK562R (MDR Leukemia)[3][5]
Antiproliferative IC₅₀ < 100 nMIn 66% of 1,094 cancer cell lines[4][5]
mTORC1 Signaling Inhibition 10 - 200 nMNot specified[3][4]
Suggested In Vitro Conc. Range 10 nM - 1 µMGeneral starting rangeN/A

Detailed Application Protocols

Protocol 1: Assessment of v-ATPase Inhibition via Lysosomal pH Measurement

This protocol uses the ratiometric fluorescent dye LysoSensor™ Yellow/Blue DND-160 to quantitatively measure changes in lysosomal pH following Verucopeptin treatment. The dye emits yellow fluorescence in acidic lysosomes and blue fluorescence in less acidic environments. The ratio of the two emission intensities provides a reliable measure of pH.

Workflow: Lysosomal pH Measurement A 1. Seed cells on glass-bottom plates B 2. Treat with Verucopeptin (and controls, e.g., Baf A1) A->B E 5. Load all cells with LysoSensor dye (2 µM, 5 min) B->E C 3. Prepare pH calibration standards (pH 4.0-6.5) D 4. Add ionophores (Monensin, Nigericin) to calibration wells C->D D->E F 6. Wash cells with imaging buffer E->F G 7. Measure fluorescence (Ex: 340/380nm, Em: 450/510nm) F->G H 8. Calculate fluorescence ratio and determine pH from std. curve G->H

Caption: Experimental workflow for lysosomal pH measurement.

Materials:

  • Cells of interest

  • Glass-bottom 96-well plates or coverslips

  • Verucopeptin, Bafilomycin A1 (positive control)

  • LysoSensor™ Yellow/Blue DND-160 (e.g., Thermo Fisher L7545)

  • Isotonic buffer (pH 7.4)[14]

  • pH calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5)[14]

  • Monensin (10 µM) and Nigericin (10 µM) stocks[14]

  • Fluorescence plate reader or microscope with dual excitation/emission capabilities

Step-by-Step Methodology:

  • Cell Plating: Seed cells onto a glass-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Verucopeptin (e.g., 10 nM to 1 µM) in pre-warmed cell culture medium.

    • Include wells for vehicle control (DMSO) and a positive control (e.g., 100 nM Bafilomycin A1).

    • Aspirate old medium and add the compound-containing medium to the cells. Incubate for a desired time (e.g., 1-4 hours) at 37°C.

  • Dye Loading:

    • Prepare a 2 µM working solution of LysoSensor™ Yellow/Blue in pre-warmed isotonic buffer.[14]

    • Remove the medium from the cells and wash once with the isotonic buffer.

    • Add the dye-containing buffer and incubate for 3-5 minutes at 37°C, protected from light.[14]

  • pH Calibration (Performed in parallel on separate wells):

    • To a set of untreated wells, add the different pH calibration buffers containing 10 µM monensin and 10 µM nigericin. These ionophores will equilibrate the lysosomal pH with the external buffer pH.[14]

    • Incubate for 10 minutes, then proceed with dye loading as described in step 3.

  • Fluorescence Measurement:

    • Gently wash the cells twice with isotonic buffer to remove excess dye.

    • Immediately measure fluorescence using a plate reader or microscope. For ratiometric analysis, acquire two readings[14]:

      • Reading 1: Excitation ~340 nm, Emission ~510 nm

      • Reading 2: Excitation ~380 nm, Emission ~450 nm

  • Data Analysis:

    • For each well, calculate the fluorescence intensity ratio (e.g., F340/F380).

    • Plot the fluorescence ratios from the calibration wells against their known pH values to generate a standard curve.

    • Use the standard curve to interpolate the absolute lysosomal pH values for your experimental samples.

Protocol 2: Analysis of HIF-1α Protein Levels by Western Blot

This protocol details the immunodetection of HIF-1α protein from cell lysates. Due to the rapid degradation of HIF-1α under normoxic conditions, careful and quick sample preparation is paramount for obtaining reliable results.[15]

Workflow: HIF-1α Western Blot A 1. Plate cells and allow to adhere B 2. Treat with Verucopeptin or vehicle A->B C 3. Induce HIF-1α: Place in hypoxic chamber (1% O₂) or treat with CoCl₂ B->C D 4. Harvest cells quickly on ice. Lyse in RIPA buffer with protease/phosphatase inhibitors. C->D E 5. Optional but Recommended: Isolate nuclear extracts D->E F 6. Determine protein concentration (BCA Assay) E->F G 7. SDS-PAGE and transfer to PVDF membrane F->G H 8. Immunoblotting: - Block - Primary Ab (anti-HIF-1α) - Secondary Ab (HRP-conj.) G->H I 9. Detect with ECL and image. Analyze band densitometry. H->I

Caption: Experimental workflow for HIF-1α Western Blot analysis.

Materials:

  • Cells of interest and culture reagents

  • Verucopeptin

  • Hypoxia inducer: Hypoxic chamber or Cobalt Chloride (CoCl₂)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 7.5% polyacrylamide)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-HIF-1α (validated for Western Blot)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) detection reagent

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Pre-treat cells with the desired concentrations of Verucopeptin or vehicle for 1-2 hours.

  • Hypoxic Induction:

    • Transfer the plates to a hypoxic chamber (e.g., 1% O₂, 5% CO₂, balance N₂) for 4-8 hours.

    • Alternatively, add a chemical inducer like CoCl₂ (e.g., 150 µM) to the medium for the same duration.[15]

    • Crucial Control: Maintain a parallel set of plates under normoxic conditions to confirm the induction of HIF-1α.

  • Cell Lysis (Perform all steps on ice):

    • Work quickly to prevent HIF-1α degradation.[13] Aspirate the medium and wash cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer with inhibitors directly to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 20-30 minutes with periodic vortexing.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize all samples to the same protein concentration using lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (30-50 µg is a good starting point) per lane onto a 7.5% SDS-PAGE gel.[15]

    • Run the gel and transfer the separated proteins to a PVDF membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a validated primary anti-HIF-1α antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL detection reagent to the membrane.

    • Image the blot using a chemiluminescence imager.

    • Don't Forget: Re-probe the blot for a loading control (e.g., β-actin or α-tubulin) to ensure equal protein loading across all lanes.

References

  • Measurement of Lysosomal pH Using LysoSensor Yellow/Blue DND-160. Aligning Science Across Parkinson's.
  • Verucopeptin, a HIF-1 and v-ATPase ATP6V1G Inhibitor, Exhibits Antitumor Activity Against MDR Cancers. MedChemExpress.
  • Verucopeptin | v-
  • Western Blot protocol for HIF-1 alpha Antibody (NB100-479). Novus Biologicals.
  • Western Blot protocol for HIF-1 alpha Antibody (NB100-134). Novus Biologicals.
  • Application Note: Western Blot Protocol for HIF-1α Analysis Following GN44028 Tre
  • pH Measurements Using LysoSensor Yellow/Blue. Bio-protocol.
  • Measurement of Lysosomal pH Using LysoSensor Yellow/Blue DND-160. Protocols.io.
  • Lysosomal pH measurements. Bio-protocol.
  • The V-ATPases in cancer and cell de
  • Does anyone perform HIF1 alpha Western blot?.
  • Pharmacological Targeting of Vacuolar H+-ATPase via Subunit V1G Combats Multidrug-Resistant Cancer.
  • Verucopeptin, a HIF-1 and v-ATPase ATP6V1G Inhibitor, Exhibits Antitumor Activity Against MDR Cancers. biochemsafebuy.
  • Pharmacological Targeting of Vacuolar H+-ATPase via Subunit V1G Comb
  • Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide-Hexapeptide Hybrid Metabolite
  • factor-1 hif-1-target genes: Topics. Science.gov.
  • Hypoxia Signaling. Cell Signaling Technology.
  • KEGG HIF-1 signaling p
  • Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. PMC.
  • Verucopeptin. PubChem.

Sources

Application

Application Note: A Framework for the Development of Verucopeptin-Inspired Analogs in Modern Drug Discovery

Abstract Verucopeptin, a complex cyclodepsipeptide of microbial origin, presents a compelling scaffold for therapeutic development due to its potent and unique mechanism of action against multidrug-resistant (MDR) cancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Verucopeptin, a complex cyclodepsipeptide of microbial origin, presents a compelling scaffold for therapeutic development due to its potent and unique mechanism of action against multidrug-resistant (MDR) cancers.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and biological evaluation of Verucopeptin-inspired analogs. We will detail field-proven strategies ranging from semi-synthetic modification of the natural product to convergent total synthesis, alongside robust protocols for primary and secondary screening to identify next-generation therapeutic candidates.

Introduction: Verucopeptin as a Privileged Scaffold

Natural products remain a cornerstone of drug discovery, providing structurally diverse and biologically validated starting points. Verucopeptin, first isolated from Actinomadura verrucosospora, is a prime example.[3] It is a 19-membered cyclodepsipeptide-polyketide hybrid that exhibits significant antitumor activity.[4]

Subsequent mechanistic studies have revealed its power: Verucopeptin is a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) and exerts its cytotoxic effects by directly targeting the ATP6V1G subunit of vacuolar H+-ATPase (v-ATPase).[1][2] This inhibition disrupts lysosomal acidification and subsequently suppresses the mTORC1 signaling pathway, a critical node for cell growth and proliferation.[2][5] This mechanism is particularly effective against cancer cells that have developed resistance to other chemotherapeutic agents, making the Verucopeptin scaffold a high-priority target for analog development.[6]

This guide outlines the critical steps and underlying rationale for creating a pipeline to discover novel Verucopeptin analogs with improved potency, selectivity, and drug-like properties.

Rationale for Analog Development

The primary objective of an analog program is to systematically modify a lead compound to enhance its therapeutic potential. For Verucopeptin, the key goals are:

  • Improving Potency: Lowering the required dose (IC50) to reduce potential toxicity.

  • Enhancing Selectivity: Minimizing off-target effects by refining the molecule's interaction with v-ATPase or other potential targets.

  • Optimizing ADME Properties: Improving metabolic stability, oral bioavailability, and pharmacokinetic profile, which are common challenges for peptide-based drugs.[7]

  • Exploring Novel Bioactivities: The discovery that certain Verucopeptin analogs display potent antibacterial or NFκB modulatory activity highlights the scaffold's versatility.[3]

The structure of Verucopeptin offers several key regions for modification, as illustrated below. The dynamic equilibrium between its cyclic hemiketal and open keto-alkene forms provides a unique chemical handle for diversification.[3]

Verucopeptin_Scaffold cluster_core Depsipeptide Core cluster_sidechain Polyketide Side Chain cluster_reactive Reactive Moiety Core 19-Membered Cyclodepsipeptide (Piperazic Acid, β-OH Leu, Gly) Mod1 Site for Amino Acid Substitution or Modification Core->Mod1 Alter core rigidity & target interactions Sidechain Tetrahydropyranyl Side Chain Mod2 Modify Hydroxyl & Methyl Group Stereocenters Sidechain->Mod2 Tune solubility & pharmacokinetics Reactive Hemiketal / Keto-Alkene Equilibrium Mod3 Target for One-Step Semisynthesis (e.g., Reduction, Epoxidation) Reactive->Mod3 Rapidly generate diverse analogs

Caption: Key modification zones in the Verucopeptin scaffold.

Design and Synthesis Strategies

A multi-pronged synthetic approach is recommended to fully explore the chemical space around the Verucopeptin scaffold.

Strategy A: Semisynthesis from Natural Product

This strategy leverages the native complexity of Verucopeptin, using simple, one-step reactions to create a diverse library of analogs quickly.[3] The causality here is efficiency; by starting with the fully formed, biologically active macrocycle, we bypass dozens of complex synthetic steps.

Protocol 3.1.1: Preparative Scale Fermentation and Isolation

  • Rationale: A consistent supply of the starting material is the most critical prerequisite for a successful semisynthesis campaign. Genetic engineering, such as overexpressing a putative positive regulator in the biosynthetic gene cluster, can dramatically increase yields.[3]

  • Method:

    • Culture Actinomadura sp. (e.g., strain XM-4-3) in a suitable production medium in a large-scale fermenter (20 L+).

    • After an appropriate incubation period (e.g., 7-10 days), harvest the culture broth.

    • Extract the broth with an organic solvent like ethyl acetate.

    • Concentrate the organic extract and subject it to a series of chromatographic separations (e.g., silica gel, Sephadex LH-20, and preparative HPLC) to isolate pure Verucopeptin.

    • Confirm identity and purity via LC-MS and NMR.

Protocol 3.1.2: One-Step Derivatization via Hydrogenation

  • Rationale: The alkene adjacent to the keto group is susceptible to reduction, which can alter the conformation and electronic properties of the side chain, leading to changes in bioactivity.[3]

  • Method:

    • Dissolve Verucopeptin (100 mg) in a suitable solvent such as methanol (10 mL).

    • Add a catalytic amount of Palladium on carbon (10% Pd/C, ~10 mg).

    • Stir the mixture under a hydrogen atmosphere (using a balloon or Parr shaker) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can be varied (e.g., 4 hours vs. 12 hours) to yield different products, such as hemiketal methylated adducts or fully saturated alkane adducts.[3]

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate and purify the resulting analogs using preparative HPLC.

    • Characterize the structures of all new analogs (e.g., VE-12, VE-15) via high-resolution mass spectrometry and 1D/2D NMR.

Strategy B: Convergent Total Synthesis

For modifications beyond the reach of semisynthesis (e.g., altering the depsipeptide core), a total synthesis approach is necessary. A convergent strategy, where complex fragments are synthesized separately and then joined, is typically more efficient for molecules of this complexity.[8][9]

Convergent_Synthesis cluster_fragments Fragment Synthesis cluster_assembly Assembly & Finalization cluster_output Output Peptide Synthesis of Depsipeptide Core (with modified amino acids) Coupling Fragment Coupling (e.g., Amide Bond Formation) Peptide->Coupling Polyketide Synthesis of Polyketide Side Chain (with varied stereocenters) Polyketide->Coupling Macrocyclization Intramolecular Macrocyclization Coupling->Macrocyclization Final Deprotection & Purification Macrocyclization->Final Analog Novel Verucopeptin Analog Final->Analog

Caption: Workflow for a convergent synthesis of Verucopeptin analogs.

This approach allows for the incorporation of non-natural amino acids into the core or significant alterations to the side chain's stereochemistry, enabling a deep probe of the structure-activity relationship (SAR).[10]

Screening and Biological Evaluation

A hierarchical screening cascade is essential to efficiently identify promising analogs. The system must be self-validating, starting with broad cytotoxicity assays and moving toward specific, mechanism-based confirmation.

Protocol 4.1: Primary Anti-Proliferative Screening
  • Rationale: The primary goal is to assess the general cytotoxicity of the new analogs. Including an MDR cell line is critical to immediately identify compounds that retain Verucopeptin's key therapeutic advantage.

  • Cell Lines:

    • MDR cancer cell line: SGC7901/VCR (gastric) or K562R (leukemia).[2][6]

    • Drug-sensitive parental line: SGC7901 or K562.

    • Standard cancer cell line: HeLa or HT1080.

  • Method (CellTiter-Glo® Luminescent Cell Viability Assay):

    • Seed cells in 96-well, opaque-walled plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.

    • Prepare serial dilutions of the Verucopeptin analogs (e.g., from 10 µM to 10 pM) in culture medium. Add the compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (Verucopeptin parent compound).

    • Incubate for 72 hours.

    • Equilibrate the plate and reagents to room temperature.

    • Add CellTiter-Glo® reagent to each well in an amount equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine IC50 values.

Table 1: Representative Anti-Proliferative Screening Data

CompoundCell LineIC50 (nM)
VerucopeptinK562 (Sensitive)45
VerucopeptinK562R (MDR)52
Analog VE-11 K562 (Sensitive)350
Analog VE-11 K562R (MDR)410
Analog VE-X K562 (Sensitive)25
Analog VE-X K562R (MDR)30
DoxorubicinK562 (Sensitive)80
DoxorubicinK562R (MDR)>10,000
Protocol 4.2: MOA Confirmation - v-ATPase Inhibition Assay
  • Rationale: An analog may be cytotoxic through a different mechanism. This assay confirms that potent analogs retain the desired v-ATPase inhibitory activity. A disruption in v-ATPase function leads to a failure to maintain the acidic environment of lysosomes.[1]

  • Method (LysoTracker™ Staining):

    • Seed cells (e.g., HeLa) on glass-bottom dishes and allow them to adhere overnight.

    • Treat cells with the test analogs at their 1x and 5x IC50 concentrations for 1-2 hours. Include Verucopeptin and Bafilomycin A1 (a known v-ATPase inhibitor) as positive controls, and a vehicle control.

    • During the last 30 minutes of treatment, add LysoTracker™ Red DND-99 to the medium at a final concentration of 50-75 nM.

    • Wash the cells with fresh, pre-warmed medium.

    • Image the cells immediately using fluorescence microscopy.

    • Interpretation: Vehicle-treated cells will show bright, punctate red fluorescence corresponding to acidic lysosomes. Cells treated with effective v-ATPase inhibitors will show a significant decrease in red fluorescence, indicating lysosomal de-acidification.

MOA_Pathway Verucopeptin Verucopeptin Analog VATPase v-ATPase (ATP6V1G) Verucopeptin->VATPase Inhibits Lysosome Lysosomal Acidification VATPase->Lysosome Maintains VATPase->Lysosome mTORC1 mTORC1 Signaling Lysosome->mTORC1 Enables Lysosome->mTORC1 HIF1a HIF-1α Protein Level mTORC1->HIF1a Stabilizes mTORC1->HIF1a Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes mTORC1->Proliferation

Caption: Verucopeptin's inhibitory signaling cascade.

Protocol 4.3: Secondary Screening - Antibacterial Activity
  • Rationale: To explore the therapeutic potential of analogs beyond oncology, a standard antibacterial assay is employed, guided by previous findings that some analogs possess this activity.[3]

  • Method (Broth Microdilution for MIC):

    • Prepare a standardized inoculum of Staphylococcus aureus (e.g., strain RN450) in Mueller-Hinton Broth (MHB).

    • In a 96-well plate, perform two-fold serial dilutions of the test analogs (e.g., from 64 µg/mL to 0.06 µg/mL) in MHB.

    • Add the bacterial inoculum to each well. Include a positive control (e.g., Linezolid), a negative (no drug) control, and a sterility (no bacteria) control.

    • Incubate the plate at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the analog that completely inhibits visible bacterial growth.

Table 2: Representative Antibacterial Screening Data

CompoundTarget OrganismMIC (µg/mL)
VerucopeptinS. aureus RN4500.64
Analog VE-11 S. aureus RN4500.02
Analog VE-12 S. aureus RN4500.64
LinezolidS. aureus RN4502.0

Conclusion and Future Directions

References

  • Title: Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility. Source: ACS Publications URL: [Link]

  • Title: Convergent synthesis of tetrahydropyranyl side chain of verucopeptin, an antitumor antibiotic active against multidrug-resistant cancers. Source: Royal Society of Chemistry URL: [Link]

  • Title: Peptide-Based Drug Design Methods and Protocols. Source: Springer Science+Business Media URL: [Link]

  • Title: Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide-Hexapeptide Hybrid Metabolite from an Actinomycete. Source: PubMed URL: [Link]

  • Title: Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Source: MDPI URL: [Link]

  • Title: Insights Into Designing Peptide-Based Libraries for Drug Discovery. Source: Biocompare URL: [Link]

  • Title: Elucidation of the Stereochemistry of Verucopeptin, a New Inhibitor of HIF-signaling pathway. Source: J-Stage URL: [Link]

  • Title: Total synthesis of verucopeptin, an inhibitor of hypoxia-inducible factor 1 (HIF-1). Source: Royal Society of Chemistry URL: [Link]

  • Title: Verucopeptin, a New Antitumor Antibiotic Active Against B16 Melanoma. II. Structure Determination. Source: PubMed URL: [Link]

  • Title: A Versatile Chemoenzymatic Synthesis for the Discovery of Potent Cryptophycin Analogs. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Pharmacological Targeting of Vacuolar H+-ATPase via Subunit V1G Combats Multidrug-Resistant Cancer. Source: PubMed URL: [Link]

Sources

Method

Application Note: Assessing the Antibacterial Efficacy and Mechanism of Verucopeptin Against Gram-Positive Pathogens

Introduction & Scientific Rationale Verucopeptin (VE) is a complex 19-membered pyranylated cyclodepsipeptide containing an unusual piperazic acid moiety, originally isolated from the soil actinomycete Actinomadura verruc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Verucopeptin (VE) is a complex 19-membered pyranylated cyclodepsipeptide containing an unusual piperazic acid moiety, originally isolated from the soil actinomycete Actinomadura verrucosospora Q886-2[1]. While historically characterized as an antitumor antibiotic that inhibits HIF-1 signaling and targets the mechanistic target of rapamycin kinase complex 1 (mTORC1)[2], recent advances in biosynthetic diversification have unveiled its potent, selective antibacterial properties[3].

The Gram-Positive Selectivity Paradigm VE exhibits pronounced activity against Gram-positive bacteria, such as Staphylococcus aureus, while remaining entirely inactive against Gram-negative strains like Escherichia coli[3].

  • Causality & Expert Insight: This selectivity is fundamentally driven by cellular architecture. The porous peptidoglycan layer of Gram-positive bacteria allows bulky, lipophilic macrocycles to penetrate and reach the cytoplasmic membrane. In contrast, Gram-negative bacteria possess a restrictive outer membrane fortified with lipopolysaccharides (LPS), which acts as an impermeable barrier to large cyclodepsipeptides[4].

Furthermore, while VE acts as an AMP-activated protein kinase (AMPK) agonist via a lysosomal pathway in eukaryotic cells[3], its prokaryotic mechanism of action is hypothesized to involve membrane integrity disruption—a hallmark of many polyether ionophores and macrocycles derived from Actinomadura[4].

This application note details a self-validating, step-by-step methodology for evaluating VE's antibacterial pharmacodynamics and interrogating its membrane-disrupting mechanism of action.

Quantitative Data Summary

Recent screening of VE and its genetically engineered analogs has demonstrated remarkable potency against S. aureus. The data below summarizes the baseline efficacy benchmarks required for assay validation.

StrainCompoundMIC (μg/mL)MIC (μM)Activity Profile
S. aureus RN450Verucopeptin (VE)0.64~0.72Pronounced Activity
S. aureus RN450VE-11 (Analog)0.020.021Highly Potent Hit
S. aureus RN450VE-2 (Analog)0.32 - 0.64-Pronounced Activity
E. coli BW25113Verucopeptin (VE)> 64.0-Resistant (No Activity)

Data adapted from[3]. Linezolid is recommended as a positive control.

Experimental Workflow

G Start Verucopeptin (VE) Library Screening GramPos Gram-Positive Strains (e.g., S. aureus RN450) Start->GramPos Susceptible GramNeg Gram-Negative Strains (e.g., E. coli BW25113) Start->GramNeg Resistant (Outer Membrane Barrier) MIC MIC Determination (Broth Microdilution) GramPos->MIC MoA Mechanism of Action Profiling MIC->MoA Active Hits (MIC < 1 μg/mL) Membrane Membrane Integrity (SYTOX Green Assay) MoA->Membrane Eukaryotic Host-Cell Off-Target (AMPK / mTORC1) MoA->Eukaryotic

Workflow for Verucopeptin antibacterial screening and dual-mechanism profiling.

Experimental Protocols

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Standard optical density (OD) readings can be confounded by the precipitation of highly lipophilic macrocycles like VE in aqueous media. This protocol utilizes Resazurin (Alamar Blue) as a metabolic indicator to ensure a self-validating, objective readout of bacterial viability.

Causality & Expert Insight: VE is a large, hydrophobic molecule prone to non-specific binding to standard polystyrene microtiter plates. To prevent artificial inflation of the MIC due to drug adsorption, we utilize polypropylene plates and supplement the Cation-Adjusted Mueller-Hinton Broth (CAMHB) with 0.002% Polysorbate 80 (Tween 80). This maintains VE in solution without disrupting the bacterial envelope.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow S. aureus RN450 in CAMHB at 37°C to the mid-logarithmic phase (OD600 ~0.5). Dilute the culture in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Preparation: Dissolve VE in 100% DMSO to create a 6.4 mg/mL stock.

  • Serial Dilution: In a 96-well polypropylene plate, perform 2-fold serial dilutions of VE in CAMHB (supplemented with 0.002% Tween 80). Ensure the final DMSO concentration in all wells, including the vehicle control, does not exceed 1% (v/v) to prevent solvent toxicity.

  • Inoculation: Add 50 μL of the standardized bacterial inoculum to 50 μL of the drug dilutions. Include Linezolid as a positive control[3] and a vehicle-only negative control.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Resazurin Readout: Add 10 μL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours.

  • Analysis: The MIC is defined as the lowest concentration of VE that prevents the color change from blue (non-fluorescent, no growth) to pink (highly fluorescent, active metabolism).

Protocol B: Time-Kill Kinetics

To determine whether VE is bacteriostatic (inhibits growth) or bactericidal (actively kills), a time-kill assay is required.

Causality & Expert Insight: Given that VE acts as a potent AMPK agonist in eukaryotes[3], its bacterial target could theoretically be a metabolic regulator (bacteriostatic). However, if it acts as an ionophore[4], it will cause rapid cell death (bactericidal). Time-kill kinetics resolve this ambiguity.

Step-by-Step Methodology:

  • Prepare a starting inoculum of S. aureus RN450 at 1×106 CFU/mL in CAMHB.

  • Aliquot the culture into glass culture tubes and add VE at concentrations equivalent to 1×, 2×, and 4× the predetermined MIC.

  • Incubate at 37°C with continuous shaking (200 rpm).

  • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 μL aliquots.

  • Serially dilute the aliquots in sterile PBS and plate onto Tryptic Soy Agar (TSA).

  • Incubate plates for 24 hours at 37°C and enumerate CFUs. A ≥3 log10 reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.

Protocol C: Membrane Permeability Profiling (SYTOX Green Assay)

To validate the hypothesis that VE disrupts Gram-positive cell membranes (a common trait of Actinomadura cyclodepsipeptides[4]), we utilize SYTOX Green, a high-affinity nucleic acid stain.

Causality & Expert Insight: This assay acts as a self-validating mechanistic tool. SYTOX Green is strictly membrane-impermeable. If VE merely halts ribosomal function, fluorescence remains at baseline. If VE compromises the cytoplasmic membrane, the dye enters the cell, binds to DNA, and exhibits a >500-fold enhancement in fluorescence.

Step-by-Step Methodology:

  • Wash mid-log phase S. aureus RN450 cells three times with 5 mM HEPES buffer (pH 7.2) to remove media components that may quench fluorescence.

  • Resuspend the pellet in HEPES buffer to an OD600 of 0.1.

  • Add SYTOX Green to a final concentration of 5 μM and incubate in the dark for 15 minutes to allow for background equilibration.

  • Transfer 100 μL of the cell suspension to a black, clear-bottom 96-well microplate.

  • Monitor baseline fluorescence (Excitation: 504 nm, Emission: 523 nm) for 5 minutes using a microplate reader.

  • Inject VE (at 2× and 4× MIC) into the wells. Use Nisin or Triton X-100 (0.1%) as a positive control for complete membrane permeabilization, and 1% DMSO as a negative control.

  • Continuously monitor fluorescence for 60 minutes. A rapid, dose-dependent spike in fluorescence confirms membrane disruption as a primary or secondary mechanism of action.

References

  • Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility. Organic Letters (ACS Publications).[Link]

  • Verucopeptin, a New Antitumor Antibiotic Active Against B16 Melanoma. II. Structure Determination. The Journal of Antibiotics.[Link]

  • Chemistry and biology of specialized metabolites produced by Actinomadura. Natural Product Reports (Royal Society of Chemistry).[Link]

  • Convergent synthesis of tetrahydropyranyl side chain of verucopeptin, an antitumor antibiotic active against multidrug-resistant cancers. Chemical Communications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the total synthesis of Verucopeptin

Title: Verucopeptin Synthesis Support Center: Troubleshooting & Methodologies Introduction: Welcome to the Verucopeptin Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Verucopeptin Synthesis Support Center: Troubleshooting & Methodologies

Introduction: Welcome to the Verucopeptin Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical bottlenecks in the total synthesis of Verucopeptin—a potent hypoxia-inducible factor 1 (HIF-1) inhibitor with significant potential in oncology. Synthesizing this hybrid polyketide-cyclodepsipeptide presents unique stereochemical and macrocyclic challenges. This portal bridges theoretical mechanistic chemistry with bench-level troubleshooting to ensure high-fidelity synthetic execution.

Visualizing the Synthetic Strategy: Before diving into specific troubleshooting, it is crucial to understand the overarching synthetic logic. The synthesis is highly convergent, mitigating linear step-loss by independently assembling the cyclodepsipeptide core and the polyketide side chain before a late-stage fragment condensation.

G Start Verucopeptin Target Core Cyclodepsipeptide Core (HATU Macrolactamization) Start->Core Retrosynthetic Cleavage Chain Polyketide Side Chain (6 Chiral Centers) Start->Chain Retrosynthetic Cleavage Coupling Fragment Condensation (PyBOP, NEt3) Core->Coupling Segment A Chain->Coupling Segment B THP THP Ring Formation (HCl, THF) Coupling->THP Global Deprotection

Verucopeptin total synthesis workflow: Core and side chain assembly.

Section 1: Frequently Asked Questions & Troubleshooting Guides

Q1: My macrolactamization of the cyclodepsipeptide core yields mostly oligomers. How can I favor intramolecular cyclization? Analysis & Causality: The Verucopeptin core is a 19-membered macrocycle containing an unusual piperazic acid residue. The conformational flexibility of the linear precursor often favors intermolecular collisions over the desired intramolecular "bite." Solution: You must employ a high-dilution strategy (typically 0.001 M) combined with a highly efficient coupling reagent like HATU. As demonstrated by1[1], Carpino HATU-mediated macrolactamization provides rapid activation of the C-terminal carboxylate as an HOAt ester. This highly reactive intermediate undergoes fast intramolecular nucleophilic attack by the N-terminal amine, effectively outcompeting the slower intermolecular oligomerization and minimizing epimerization at the activated stereocenter.

Q2: During the final fragment condensation between the depsipeptide core and the polyketide side chain, I am observing significant epimerization. What is the mechanistic cause and how do I prevent it? Analysis & Causality: The coupling of the sterically hindered carboxylic acid of the polyketide side chain (Segment B) with the amine of the depsipeptide core (Segment A) is notoriously slow. Prolonged activation times with standard carbodiimides (like EDC/DCC) allow the activated intermediate to cyclize into an oxazolone. The α -proton of the oxazolone is highly acidic, leading to rapid racemization/epimerization before the amine can attack. Solution: Switch to a phosphonium-based coupling reagent such as PyBOP. According to the successful total synthesis by 2[2], reacting the fragments with PyBOP and NEt 3​ in CH 2​ Cl 2​ at -78 °C, then slowly warming to room temperature, generates a highly reactive acyloxyphosphonium intermediate. This species collapses to the amide much faster than it can form the epimerization-prone oxazolone.

Q3: My final NMR spectra show a complex mixture of signals rather than a single distinct product, yet LC-MS shows only the exact mass of Verucopeptin. Is my synthesis failing? Analysis & Causality: Do not discard your batch! This is not a synthesis failure but a hallmark structural feature of Verucopeptin. The molecule possesses a unique tetrahydropyran (THP) ring that naturally exists in a dynamic equilibrium between an open keto-alcohol form and a closed hemiketal form[3]. Solution: This equilibrium causes signal broadening and doubling in NMR spectra depending on the solvent and temperature. To validate your product, perform variable-temperature (VT) NMR or derivatize the hemiketal to temporarily lock the conformation for analysis.

Section 2: Biological Context & Mechanism of Action

Understanding the biological assay endpoints is critical for scientists synthesizing Verucopeptin analogs. Verucopeptin is a potent inhibitor of Hypoxia-inducible factor 1 (HIF-1), a transcription factor critical for tumor survival in hypoxic microenvironments[3].

Pathway Verucopeptin Verucopeptin mTORC1 mTORC1 Pathway Verucopeptin->mTORC1 Inhibits HIF1a HIF-1α Translation mTORC1->HIF1a Promotes Hypoxia Tumor Survival (Angiogenesis) HIF1a->Hypoxia Drives

Verucopeptin inhibits HIF-1α translation via the mTORC1 pathway.

Section 3: Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the critical late-stage steps in Verucopeptin synthesis, enabling direct comparison of conditions and expected outcomes.

Synthetic StepReagents & SolventsTemperature & TimeYieldMechanistic Rationale
Macrolactamization HATU, DIPEA, CH 2​ Cl 2​ (0.001 M)0 °C to r.t., 12 h65-75%High dilution limits intermolecular collisions; HATU prevents epimerization.
Fragment Condensation PyBOP, NEt 3​ , CH 2​ Cl 2​ -78 °C to r.t., 3 h~50-60%Phosphonium activation outcompetes oxazolone formation, preserving stereocenters.
Global Deprotection & THP Formation 1 N HCl (aq), THFr.t., 8 h23% (2 steps)Acidic cleavage of protecting groups initiates spontaneous hemiketal equilibrium.

Section 4: Standardized Experimental Protocols

To ensure reproducibility, every protocol must function as a self-validating system. The following methodologies include built-in validation checkpoints.

Protocol A: PyBOP-Mediated Fragment Condensation Objective: Couple the cyclodepsipeptide core (amine) with the polyketide side chain (carboxylic acid).

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the polyketide side chain (1.0 equiv) and the cyclodepsipeptide core (1.1 equiv) in anhydrous CH 2​ Cl 2​ to achieve a concentration of 0.05 M.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Stir for 10 minutes to ensure thermal equilibration.

  • Activation: Add Triethylamine (NEt 3​ , 3.0 equiv) dropwise, followed immediately by PyBOP (1.2 equiv) in one portion.

  • Reaction Progression: Maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature (r.t.) over 2 hours.

  • Validation Checkpoint: Pull a 5 μ L aliquot, quench in aqueous NH 4​ Cl, extract with EtOAc, and analyze via LC-MS. Self-Validation: The reaction is complete when the mass corresponding to the uncoupled depsipeptide core is depleted, and the distinct [M+H] + adduct of the coupled protected intermediate appears.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with CH 2​ Cl 2​ (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Global Deprotection and THP Hemiketalization Objective: Remove final protecting groups and allow the spontaneous formation of the tetrahydropyran (THP) ring.

  • Preparation: Dissolve the purified coupled intermediate from Protocol A in THF (0.02 M).

  • Acidic Cleavage: Add 1 N HCl (aq) dropwise at room temperature until the solvent ratio of THF:HCl is approximately 4:1.

  • Equilibration: Stir the mixture vigorously at room temperature for 8 hours.

  • Validation Checkpoint: Monitor via TLC (EtOAc/Hexanes). Self-Validation: The starting material spot will disappear, replaced by a characteristic "streaky" or dual-spot pattern. This is not degradation; it is the visual confirmation of the open/closed hemiketal equilibrium establishing itself on the silica gel.

  • Isolation: Carefully neutralize the mixture with saturated aqueous NaHCO 3​ at 0 °C. Extract with EtOAc (3x), dry over Na 2​ SO 4​ , and concentrate. Proceed to final HPLC purification using a buffered mobile phase to stabilize the equilibrium during elution[3].

References

  • Hale, K. J., Lazarides, L., & Cai, J. (2001). A Synthetic Strategy for the Cyclodepsipeptide Core of the Antitumor Antibiotic Verucopeptin. Organic Letters, 3(19), 2927–2930.

  • Takahashi, N., Hayashi, H., Poznaks, V., & Kakeya, H. (2019). Total synthesis of verucopeptin, an inhibitor of hypoxia-inducible factor 1 (HIF-1). Chemical Communications, 55(81), 12156-12159.

  • Zhao, Q., et al. (2020). Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility. Organic Letters, 22(11), 4381–4385.

Optimization

Verucopeptin In Vivo Optimization: A Technical Support Guide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Verucopeptin. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven i...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Verucopeptin. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for optimizing Verucopeptin dosage and minimizing in vivo toxicity. Our goal is to equip you with the scientific rationale and methodologies required to navigate the complexities of preclinical development with this novel agent.

Verucopeptin is a potent cyclodepsipeptide that exhibits antitumor activity by inhibiting Hypoxia-Inducible Factor-1 (HIF-1) and vacuolar H+-ATPase (v-ATPase).[1][2][3][4] Its mechanism, which involves the disruption of lysosomal acidification and mTORC1 signaling, offers significant therapeutic promise, particularly against multidrug-resistant (MDR) cancers.[1][2][3] However, as with any potent bioactive agent, establishing a safe and effective in vivo dosing regimen is critical.

This guide is structured to address the specific challenges you may encounter during your experiments, moving from high-level questions to detailed troubleshooting and standardized protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when initiating in vivo studies with Verucopeptin.

Q1: What is the known mechanism of action for Verucopeptin and how might it relate to toxicity?

A1: Verucopeptin has a dual mechanism of action. It is a potent inhibitor of HIF-1 and directly targets the ATP6V1G1 subunit of v-ATPase.[1][2][3] By inhibiting v-ATPase, Verucopeptin disrupts lysosomal acidification and can interfere with mTORC1 signaling.[1][3][5]

  • Potential On-Target Toxicity: Since v-ATPase is ubiquitous, its systemic inhibition could lead to off-tumor effects. Key organs to monitor for toxicity would include those with high rates of autophagy and protein turnover, and especially the kidneys, which play a major role in peptide clearance and are sensitive to lysosomal dysfunction.[6][7]

  • Potential Off-Target Toxicity: As a complex cyclodepsipeptide, Verucopeptin could have unforeseen off-target interactions.[8] A thorough toxicity assessment is necessary to identify any such liabilities.

Q2: What is a reasonable starting dose for a Verucopeptin in vivo efficacy study?

A2: Published research has shown that intravenous (IV) administration of Verucopeptin at 1 mg/kg twice daily for 7 days effectively repressed tumor growth in a mouse xenograft model without causing significant body weight loss or other gross signs of toxicity.[1][2][9] This serves as an excellent, evidence-based starting point for efficacy studies in similar models. However, the Maximum Tolerated Dose (MTD) should always be determined for your specific animal model and strain.[10][11][12]

Q3: What are the key pharmacokinetic (PK) challenges I should anticipate with a peptide therapeutic like Verucopeptin?

A3: Like many peptide-based drugs, Verucopeptin's PK profile may be characterized by rapid clearance and a short half-life.[7][13][14] The primary routes of elimination for peptides are typically proteolytic degradation and renal clearance.[6][7][15] These factors can make it challenging to maintain therapeutic concentrations in vivo.[16] Strategies to overcome these hurdles, such as modifying the peptide structure or using advanced formulation techniques, may be considered if exposure is insufficient.[17]

Q4: Which animal models are most appropriate for Verucopeptin studies?

A4: The initial successful studies used BALB/c nude mice with subcutaneous xenografts of human cancer cell lines (e.g., SGC7901/VCR).[2][9] This is a standard and appropriate model for assessing anti-tumor efficacy. The choice of model should be guided by your specific research question. For toxicology studies, it is often required to use two different species (one rodent, one non-rodent) to support investigational new drug (IND) filings.[18]

Part 2: Troubleshooting Guides

This section provides a question-and-answer framework for specific issues you may encounter during your experiments.

Issue 1: Unexpected Toxicity at a "Safe" Dose

Q: I am using the published 1 mg/kg dose of Verucopeptin, but I'm observing significant toxicity (e.g., >15% weight loss, lethargy, ruffled fur). What could be the cause and how do I resolve it?

A: This is a critical issue that requires systematic investigation. Several factors could be at play beyond the dose itself.

Causality Checklist:

  • Formulation & Vehicle: Is the Verucopeptin fully solubilized? Precipitation can lead to inconsistent dosing and localized toxicity. Is the vehicle itself causing a reaction? Always run a vehicle-only control group.

  • Route and Speed of Administration: The initial study used intravenous injection.[1] If you are using a different route (e.g., intraperitoneal), absorption kinetics will differ and could lead to higher peak concentrations (Cmax), potentially causing toxicity. For IV administration, a slow bolus is preferable to a rapid push.

  • Animal Strain & Health: Different mouse strains can have varied metabolic rates and drug tolerances.[12] Ensure your animals are healthy and free from underlying conditions that could increase their sensitivity to the drug.

  • Peptide Stability & Purity: Peptides can degrade during storage or handling.[19][20] Confirm the purity and integrity of your Verucopeptin stock via methods like HPLC or mass spectrometry. Impurities from synthesis can also be a source of toxicity.[21]

Troubleshooting Workflow Diagram

G start Unexpected Toxicity Observed vehicle Run Vehicle-Only Control Group start->vehicle Is vehicle toxic? formulation Check Verucopeptin Solubility & Formulation start->formulation Is formulation stable? purity Verify Peptide Purity & Integrity (HPLC/MS) start->purity Is compound pure? dose_response Perform Dose-Response Toxicity Study (MTD) vehicle->dose_response formulation->dose_response purity->dose_response pk_study Conduct Pharmacokinetic (PK) Study dose_response->pk_study Characterize exposure outcome Identify Cause & Establish Safe Dose pk_study->outcome

Caption: Workflow for troubleshooting unexpected in vivo toxicity.

Issue 2: High Inter-Animal Variability in Efficacy or Toxicity

Q: My results are inconsistent. In the same dose group, some animals show a strong antitumor response while others exhibit toxicity or no response at all. How can I reduce this variability?

A: High variability can mask true biological effects and confound data interpretation. The source is often procedural or related to the biological system itself.

Causality Checklist:

  • Dosing Accuracy: Ensure precise and consistent administration for every animal. For IV injections, confirm proper tail vein cannulation. For oral gavage, prevent reflux. Inconsistent dosing is a major source of variability.

  • Tumor Burden at Baseline: If using xenograft models, ensure all animals start with a similar tumor volume. Large variations in tumor size can lead to different responses to therapy.

  • Animal Homogeneity: Use animals of the same age, sex, and weight range. Subtle differences in physiology can alter drug metabolism and response.[12]

  • Pharmacokinetics: Inter-animal differences in absorption, distribution, metabolism, and excretion (ADME) can lead to varied drug exposure.[15] A pilot PK study can help determine if exposure levels are consistent across animals.

Logical Relationship Diagram for Reducing Variability

G variability High Variability Observed (Efficacy or Toxicity) sub_causes Procedural Factors Dosing Technique Animal Handling Biological Factors Animal Health Tumor Burden Genetics variability->sub_causes Investigate solutions Standardize Protocols SOPs for Dosing Blinding Studies Refine Animal Model Tighten Inclusion Criteria Acclimatize Animals Analyze Data Use Larger Group Sizes Statistical Outlier Analysis sub_causes->solutions Implement consistent_results {Consistent & Reproducible Data} solutions->consistent_results Achieve

Caption: Key factors and solutions for reducing experimental variability.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential in vivo experiments to establish a safe and effective dosing regimen for Verucopeptin.

Protocol 1: Maximum Tolerated Dose (MTD) Study

The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[10][11] This is a critical first step before launching large-scale efficacy studies.

Objective: To determine the MTD of Verucopeptin in the selected animal model.

Methodology (Example using a "3+3" dose-escalation design):

  • Animal Model: Select a relevant rodent model (e.g., BALB/c mice, 6-8 weeks old, female). Use 3 animals per dose cohort.

  • Dose Selection: Based on the published effective dose of 1 mg/kg, select a range of doses. For example:

    • Cohort 1: 1 mg/kg

    • Cohort 2: 3 mg/kg

    • Cohort 3: 10 mg/kg

    • Cohort 4: 30 mg/kg

    • (Dose levels should be selected based on a logarithmic scale, e.g., half-log increases).

  • Administration: Administer Verucopeptin via the intended clinical route (e.g., IV) for a defined period (e.g., once daily for 5-7 days).

  • Monitoring:

    • Clinical Observations: Record observations twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, grooming).

    • Body Weight: Measure body weight daily. A weight loss of >20% is typically considered a dose-limiting toxicity (DLT).

    • Feed and Water Intake: Monitor daily.

  • Dose Escalation Logic:

    • Enroll the first cohort at the lowest dose.

    • If 0/3 animals experience a DLT, escalate to the next dose level.

    • If 1/3 animals experience a DLT, expand the cohort to 6 animals at the same dose level. If ≤1/6 animals show a DLT, escalate to the next dose level. If ≥2/6 show a DLT, the MTD is considered the previous dose level.

    • If ≥2/3 animals experience a DLT, the MTD is the previous, lower dose level.

  • Endpoint Analysis: At the end of the study, perform a terminal bleed for clinical pathology (hematology and blood chemistry) and conduct a gross necropsy. Collect key organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.

Data Summary Table for MTD Study
Dose Cohort (mg/kg)NDLTs Observed% Body Weight Change (Nadir)Key Clinical ObservationsMTD Determination
130/3-2%NormalEscalate
330/3-5%NormalEscalate
1061/6-12%Mild, transient lethargyEscalate
3032/3-22%Significant lethargy, ruffled furMTD = 10 mg/kg

(Note: Data shown is hypothetical for illustrative purposes.)

Protocol 2: In Vivo Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Verucopeptin.

Methodology:

  • Animal Model: Use cannulated animals (e.g., jugular vein cannulated rats) to allow for serial blood sampling.

  • Dosing: Administer a single dose of Verucopeptin at a therapeutically relevant level (e.g., 1 mg/kg) via the intended route (e.g., IV).

  • Blood Sampling: Collect blood samples (e.g., 50-100 µL) at multiple time points. For an IV dose, a typical schedule would be: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Process blood to plasma immediately and store at -80°C. Add protease inhibitors to collection tubes to prevent ex vivo degradation.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of Verucopeptin in plasma.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) and calculate key PK parameters.

Key Pharmacokinetic Parameters
ParameterDescriptionImportance for Toxicity
Cmax Maximum observed plasma concentrationHigh Cmax can be associated with acute toxicity.
AUC Area under the concentration-time curveRepresents total drug exposure; linked to cumulative toxicity.
Half-lifeDetermines dosing interval and potential for drug accumulation.
CL ClearanceRate at which the drug is removed from the body.
Vd Volume of distributionIndicates the extent of tissue distribution.

(This data provides critical context for observed toxicity and helps in designing optimized dosing schedules.)

Part 4: References

  • Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. Retrieved from [Link]

  • Poly Biotech. (2025, November 16). Peptide Pharmacokinetics Explained – Absorption, Distribution, Metabolism, and Clearance. Retrieved from [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707. (Simulated reference, as direct link was to PubMed abstract).

  • Wang, L., Wang, N., Zhang, W., Cheng, X., Yan, Z., Shao, G., ... & He, Q. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy, 7(1), 1-28. (Simulated reference, as direct link was to PubMed abstract).

  • Taylor & Francis Online. (2022, July 11). Overcoming the Shortcomings of Peptide-Based Therapeutics. Retrieved from [Link]

  • Antitumor-Biocenter. (2020, October 20). Verucopeptin, a HIF-1 and v-ATPase ATP6V1G Inhibitor, Exhibits Antitumor Activity Against MDR Cancers. Retrieved from [Link]

  • ACS Publications. (2020, May 27). Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility. Retrieved from [Link]

  • PubMed. (2020, November 19). Pharmacological Targeting of Vacuolar H+-ATPase via Subunit V1G Combats Multidrug-Resistant Cancer. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Strategic Approaches to Optimizing Peptide ADME Properties. Retrieved from [Link]

  • IONTOX. (2017, May 31). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • Charles River Labs. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]

  • PubMed. (2015, November 6). Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide-Hexapeptide Hybrid Metabolite from an Actinomycete. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Recent Advances in the Development of Therapeutic Peptides. Retrieved from [Link]

  • ACS Publications. (2026, February 7). Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. Retrieved from [Link]

  • PubMed. (n.d.). Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). CHAPTER 7: Peptide Lead Optimization—Strategies and Tactics. Retrieved from [Link]

  • MDPI. (2024, May 25). A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. Retrieved from [Link]

  • ClinicalTrials.gov. (2019, September 22). Dose Escalation Study Design Example (With Results). Retrieved from [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • PubMed Central (PMC). (2025, April 21). Beyond Efficacy: Ensuring Safety in Peptide Therapeutics through Immunogenicity Assessment. Retrieved from [Link]

  • PubChem. (n.d.). Verucopeptin. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Verucopeptin Yield Optimization in Actinomadura verrucosospora

Welcome to the Application Support Center for Verucopeptin production. Verucopeptin is a structurally complex AMP-activated protein kinase (AMPK) agonist, HIF-1 inhibitor, and antitumor cyclodepsipeptide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Verucopeptin production. Verucopeptin is a structurally complex AMP-activated protein kinase (AMPK) agonist, HIF-1 inhibitor, and antitumor cyclodepsipeptide . Because it is synthesized by the rare actinomycete Actinomadura verrucosospora, researchers frequently encounter low baseline titers, complex metabolic regulation, and downstream purification challenges.

This guide synthesizes field-proven protocols and mechanistic insights to help you troubleshoot and maximize your fermentation yields.

Section 1: Biosynthetic Bottlenecks & Pathway Engineering

Q: What are the primary metabolic bottlenecks in Verucopeptin biosynthesis? A: The structural complexity of Verucopeptin requires synchronized output from two massive enzymatic assemblies: a modular Polyketide Synthase (PKS) and a Non-Ribosomal Peptide Synthetase (NRPS) , .

  • Precursor Supply: The tetrahydropyranyl side chain is derived from three acetate and five propionate units . A common bottleneck is the intracellular pool of malonyl-CoA and methylmalonyl-CoA.

  • Tailoring Enzymes: The cyclodepsipeptide core contains unusual amino acids like piperazic acid and β -hydroxyleucine. Genetic inactivation studies have proven that the verT gene encodes the β -hydroxylase responsible for leucine modification. If verT or the FAD-dependent oxidoreductase (orf22—responsible for final assembly) are underexpressed, the pathway stalls, leading to the accumulation of shunt metabolites .

Biosynthesis Acetate Acetate (x3) Propionate (x5) PKS Modular PKS (Tetrahydropyranyl Chain) Acetate->PKS Precursor Supply AminoAcids Amino Acids (Piperazic Acid, Leu) VerT VerT (β-hydroxylase) Leucine Modification AminoAcids->VerT Modification Orf22 Orf22 (FAD-oxidoreductase) Final Assembly PKS->Orf22 Polyketide Chain NRPS NRPS System (Cyclodepsipeptide Core) NRPS->Orf22 Depsipeptide VerT->NRPS β-OH-Leu Verucopeptin Verucopeptin (Hemiketal / Keto Equilibrium) Orf22->Verucopeptin Condensation & Maturation

Caption: Logical flow of Verucopeptin biosynthesis via PKS/NRPS machinery in A. verrucosospora.

Section 2: Fermentation Optimization

Q: How can I optimize the culture medium to maximize Verucopeptin yield? A: A. verrucosospora is highly susceptible to carbon catabolite repression. Rapidly metabolized sugars (like pure glucose) suppress secondary metabolite biosynthesis. To maximize yield, you must use complex, slow-release carbon and nitrogen sources. The validated production medium relies on glycerol and soybean meal to ensure a steady, prolonged growth phase that triggers the secondary metabolome , .

Table 1: Optimized Liquid Production Medium for A. verrucosospora

ComponentConcentrationMechanistic Role
Glycerol2.0% (w/v)Slow-release carbon source; prevents catabolite repression.
Soybean Meal1.0% (w/v)Complex nitrogen source; provides essential amino acid precursors.
CaCO 3​ 0.5% (w/v)pH buffering agent; maintains neutral pH during acidogenic growth.
Trace Elements0.1% (v/v)Cofactors for FAD-dependent oxidoreductases (e.g., Orf22).
Initial pH 7.0 Critical for optimal mycelial morphology and enzyme activity.

Q: What is the validated protocol for scaling up A. verrucosospora cultures? A: Follow this self-validating, step-by-step methodology to ensure reproducible titers , .

Protocol: Two-Stage Fermentation Workflow

  • Spore Recovery: Maintain A. verrucosospora stock cultures at 4°C on solid agar slants (1% tryptone, 0.6% yeast extract, 1.5% agar). Incubate new plates at 28°C for 3–4 weeks until heavy sporulation is observed. Causality: Using fully sporulated cultures ensures a synchronized germination phase, which heavily reduces batch-to-batch variability.

  • Seed Culture Preparation: Inoculate 100 mL of liquid seed medium (Table 1 composition) with the mature spores. Incubate at 28°C in a rotary shaker at 200 rpm for exactly 5 days.

  • Production Fermentation: Inoculate 1 L of fresh production medium with 40 mL (4% v/v) of the 5-day-old seed culture.

  • Cultivation: Incubate the production flasks at 28°C, 200 rpm for 5 to 7 days. Monitor the pH daily; a sudden drop below 6.0 indicates premature nutrient exhaustion or contamination.

Workflow A 1. Spore Recovery (Agar, 28°C, 3-4 weeks) B 2. Seed Culture (5 Days, 200 rpm) A->B Inoculation C 3. Production Fermentation (5-7 Days, 28°C) B->C 4% v/v Transfer D 4. In Situ Extraction (EtOAc / Resin) C->D Harvest E 5. HPLC Purification (Hemiketal/Keto Resolution) D->E Crude Extract

Caption: Step-by-step fermentation and downstream processing workflow for Verucopeptin.

Section 3: Downstream Processing & Troubleshooting

Q: Why am I seeing two distinct peaks during HPLC purification of the final product? Is my compound degrading? A: This is a classic hallmark of Verucopeptin and is not a degradation artifact. Due to its unique chemical scaffold, Verucopeptin exists in a dynamic equilibrium between a hemiketal (pyrane ring) and an open-chain ketone form , .

  • Mechanism: The hemiketal pyrane and the opened keto form interchange continuously in solution. In CDCl 3​ at 21°C, this ratio is approximately 3:1 (hemiketal : keto) .

  • Solution: When quantifying yield via HPLC, you must integrate the area under both peaks to calculate the total Verucopeptin titer accurately. Attempting to isolate a single peak will result in the re-equilibration of the purified fraction back into the 3:1 mixture.

Protocol: Extraction and Isolation

  • Harvesting: Centrifuge the 7-day production culture broth (4,000 x g, 20 mins) to separate the mycelial cake from the supernatant.

  • Solvent Extraction: Extract the supernatant three times with an equal volume of Ethyl Acetate (EtOAc). Causality: EtOAc provides the optimal polarity to partition the hydrophobic polyketide chain and the cyclodepsipeptide core out of the aqueous phase without pulling excessive polar contaminants.

  • Concentration: Dry the combined organic layers over anhydrous Na 2​ SO 4​ and concentrate in vacuo at 35°C. Avoid higher temperatures to prevent thermal degradation of the heat-sensitive N-hydroxy-amino acid residues.

  • Chromatography: Purify the crude extract via silica gel column chromatography (eluting with a CHCl 3​ /MeOH gradient), followed by preparative reverse-phase HPLC (C18 column, Acetonitrile/Water gradient) to yield pure Verucopeptin .

References
  • Zhang, L., Wang, Y., Huang, W., et al. "Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility." Organic Letters, 2020.[Link]

  • Sugawara, K., Toda, S., Moriyama, T., et al. "Verucopeptin, a new antitumor antibiotic active against B16 melanoma. II. Structure determination." The Journal of Antibiotics, 1993.[Link]

  • Nishiyama, Y., Sugawara, K., Tomita, K., et al. "Verucopeptin, a new antitumor antibiotic active against B16 melanoma. I. Taxonomy, production, isolation, physicochemical properties and biological activity." The Journal of Antibiotics, 1993.[Link]

  • Tsantrizos, Y. S., Shen, J., & Trimble, L. A. "Biosynthetic Origin of the Tetrahydropyranyl Side Chain of Verucopeptin." Tetrahedron Letters, 1997.[Link]

Optimization

Verucopeptin Technical Support Center: A Guide to Stability and Solubility in Experimental Assays

Welcome to the technical support resource for Verucopeptin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for Verucopeptin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and application of this potent v-ATPase and HIF-1 inhibitor. Verucopeptin, a structurally complex cyclic depsipeptide, presents unique challenges in experimental settings due to its physicochemical properties.[1][2][3][4][5] This document will equip you with the necessary knowledge to navigate these challenges, ensuring the reliability and reproducibility of your results.

Section 1: Understanding Verucopeptin's Physicochemical Properties

A foundational understanding of Verucopeptin's structure is paramount to troubleshooting its behavior in assays.

Key Structural Features and Their Implications:

  • Cyclic Depsipeptide Structure: Verucopeptin's macrocyclic structure enhances its proteolytic stability compared to linear peptides.[6] However, this conformational rigidity can also contribute to aggregation if not handled correctly.[7]

  • Hydrophobicity: With a molecular formula of C43H73N7O13 and a high proportion of hydrophobic residues, Verucopeptin is poorly soluble in aqueous solutions.[3][8] Its calculated XLogP3 of 3.1 indicates a lipophilic nature, necessitating the use of organic solvents for initial solubilization.[8]

  • Hemiketal-Keto Equilibrium: Verucopeptin exists in a dynamic equilibrium between a cyclic hemiketal and an open-chain keto form.[9] This structural flexibility could be influenced by pH and solvent conditions, potentially affecting its stability and target binding.

Section 2: Core Protocols for Handling Verucopeptin

Adherence to proper handling procedures from the outset can prevent many common issues.

Reconstitution of Lyophilized Verucopeptin

Lyophilized Verucopeptin is stable for extended periods when stored correctly.[10][11][12] The reconstitution process is a critical step where problems can first arise.

Step-by-Step Protocol for Preparing a High-Concentration Stock Solution:

  • Equilibration: Before opening, allow the vial of lyophilized Verucopeptin to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can compromise the long-term stability of the peptide.[10][13]

  • Initial Solubilization: Based on its hydrophobic nature, a high-purity organic solvent is required. Dimethyl sulfoxide (DMSO) is the recommended primary solvent.

    • Add a small volume of anhydrous DMSO directly to the vial to create a high-concentration stock solution (e.g., 1-10 mM).

    • Vortex gently or sonicate for a few minutes to ensure complete dissolution.[14][15] Visually inspect the solution for any particulates.

  • Avoid Aqueous Buffers for Initial Stock: Do not attempt to dissolve lyophilized Verucopeptin directly in aqueous buffers like PBS, as this will likely result in incomplete solubilization and precipitation.[16]

  • Storage of Stock Solution:

    • Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10][11][13]

    • Store these aliquots at -20°C or, for long-term storage, at -80°C.[10][12]

Preparation of Working Solutions

The dilution of the DMSO stock into your aqueous assay buffer is another critical step where precipitation can occur.

Step-by-Step Protocol for Preparing an Aqueous Working Solution:

  • Thaw Stock Aliquot: Thaw a single aliquot of the Verucopeptin DMSO stock solution.

  • Serial Dilution: It is often best to perform serial dilutions. First, dilute the high-concentration DMSO stock into your final assay buffer.

  • Dropwise Addition: Add the Verucopeptin DMSO stock dropwise to the vortexing assay buffer. This gradual addition helps to prevent localized high concentrations of the peptide, which can lead to precipitation.[17]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 1%, as higher concentrations can affect cell viability and enzyme activity.[14]

  • Final Visual Inspection: After dilution, visually inspect the working solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide below.

Section 3: Troubleshooting Guide & FAQs

This section addresses common problems encountered when working with Verucopeptin.

Solubility Issues

Q1: My Verucopeptin will not dissolve in the initial solvent.

A1: If you are having trouble dissolving the lyophilized powder in DMSO, consider the following:

  • Sonication: A brief sonication in a water bath can provide the energy needed to break up any peptide aggregates and facilitate dissolution.[15]

  • Alternative Organic Solvents: While DMSO is preferred for cell-based assays due to its relatively low toxicity, other organic solvents like dimethylformamide (DMF) can be used for initial solubilization in non-cellular assays.[18]

Q2: My Verucopeptin precipitates when I dilute it into my aqueous assay buffer. What can I do?

A2: This is a common issue due to the hydrophobic nature of Verucopeptin. Here is a decision-making workflow to address this:

G start Precipitation observed upon dilution check_dmso Is final DMSO concentration < 1%? start->check_dmso increase_dmso Increase DMSO concentration (test for assay compatibility) check_dmso->increase_dmso No check_ph What is the pH of your assay buffer? check_dmso->check_ph Yes increase_dmso->check_ph adjust_ph Test solubility at a range of pH values (e.g., pH 5.0-8.0) check_ph->adjust_ph add_cosolvent Consider adding a co-solvent (e.g., ethanol, isopropanol) adjust_ph->add_cosolvent use_surfactant Add a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) add_cosolvent->use_surfactant final_check Centrifuge to remove any remaining precipitate before use use_surfactant->final_check

Caption: Troubleshooting workflow for Verucopeptin precipitation.

  • Rationale for pH Adjustment: The solubility of peptides can be significantly influenced by pH.[16][19] Peptides are generally least soluble at their isoelectric point. Systematically testing a range of pH values for your assay buffer may identify a pH at which Verucopeptin is more soluble.

  • Rationale for Surfactants: Non-ionic surfactants can help to keep hydrophobic molecules in solution by forming micelles. Always verify that the chosen surfactant does not interfere with your specific assay.

Q3: I see a gel-like substance forming in my high-concentration stock solution. What is this?

A3: This is likely due to the formation of intermolecular hydrogen bonds leading to aggregation, a phenomenon observed in some peptides.[18] To address this:

  • Dilute the Stock: Your stock solution may be too concentrated. Try preparing a more dilute stock solution.

  • Use Chaotropic Agents (for non-cellular assays): For biochemical assays, adding a small amount of a chaotropic agent like guanidine HCl or urea to the stock can disrupt aggregation. However, these are generally not compatible with cell-based assays.[17]

Stability Issues

Q4: How stable is Verucopeptin in my aqueous working solution?

A4: Peptide solutions are significantly less stable than lyophilized powder.[10]

  • General Guideline: It is always recommended to prepare fresh working solutions for each experiment.

  • Short-term Storage: If necessary, a working solution can be stored at 4°C for a few days, but stability should be empirically validated for your specific assay conditions.[13][20]

  • pH Considerations: Extreme pH values (both acidic and basic) can accelerate the degradation of peptides through hydrolysis.[19] It is advisable to maintain the pH of your working solution within a range of 5-7 for optimal stability.

Q5: Should I be concerned about freeze-thaw cycles for my stock solution?

A5: Yes. Repeated freeze-thaw cycles can lead to peptide degradation and aggregation.[11][20] This is why aliquoting your stock solution upon initial reconstitution is a critical step.

Assay-Specific Problems

Q6: I am seeing inconsistent results in my cell-based assay. Could this be related to Verucopeptin?

A6: Inconsistent results can often be traced back to solubility and stability issues.

  • Precipitation in Media: Verucopeptin may be precipitating out of your cell culture media over the course of a long incubation period. This would lead to a decrease in the effective concentration of the compound. Consider using media supplemented with a low concentration of a biocompatible surfactant or cyclodextrin to improve solubility.[15][21]

  • Interaction with Serum Proteins: If you are using serum-containing media, Verucopeptin may bind to proteins like albumin, reducing its free concentration and apparent activity. It may be necessary to determine the IC50 in both serum-free and serum-containing conditions to assess this effect.

Q7: Could Verucopeptin be interfering with my assay readout?

A7: This is a possibility, particularly in assays that rely on fluorescence or absorbance.

  • Assay Interference: Verucopeptin itself could have intrinsic fluorescence or absorbance at the wavelengths used in your assay. It is crucial to run a control with Verucopeptin in the assay buffer without the other assay components to check for any background signal.[22]

  • Interaction with Assay Reagents: As a complex molecule, Verucopeptin could potentially interact with assay reagents. For example, in proximity assays like FRET or BRET, it could interfere with the donor-acceptor pairing.[23]

Section 4: Summary of Recommendations

For ease of reference, the key handling and storage recommendations are summarized in the table below.

ParameterRecommendationRationale
Storage (Lyophilized) -20°C (short-term) or -80°C (long-term), in a desiccator.[10][11][12]Minimizes degradation and moisture absorption.
Stock Solution Solvent Anhydrous DMSO.Excellent solvent for hydrophobic peptides.[14][18]
Stock Solution Conc. 1-10 mM.A balance between solubility and ease of dilution.[24]
Storage (Stock Solution) Aliquoted, -20°C or -80°C.Avoids repeated freeze-thaw cycles.[10][11]
Working Solution Prep. Prepare fresh for each experiment.Ensures consistent concentration and minimizes degradation.
Final Assay DMSO Conc. < 1% (ideally < 0.5%).High concentrations of DMSO can be toxic to cells.[14]

By following these guidelines and employing a systematic troubleshooting approach, researchers can mitigate the challenges associated with Verucopeptin's stability and solubility, leading to more robust and reliable experimental outcomes.

References

  • Various Authors. (n.d.).
  • Various Authors. (2025, October 30). Understanding Peptide Stability Under Various pH Conditions. Google Search.
  • MedchemExpress.com. (n.d.).
  • Various Authors. (n.d.). Guidelines for Peptide Dissolving. Google Search.
  • Various Authors. (2020, October 20). Verucopeptin, a HIF-1 and v-ATPase ATP6V1G Inhibitor, Exhibits Antitumor Activity Against MDR Cancers. Google Search.
  • CymitQuimica. (n.d.). Verucopeptin.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Du, Y.-L., et al. (2020).
  • Various Authors. (n.d.). Peptide Synthesis Knowledge Base. Google Search.
  • AltaBioscience. (n.d.). Peptide solubility and storage.
  • NovoPro Bioscience Inc. (n.d.). Handling and Storage of Synthetic Peptides.
  • Wang, Y., et al. (2020). Pharmacological Targeting of Vacuolar H+-ATPase via Subunit V1G Combats Multidrug-Resistant Cancer. Cell Chemical Biology.
  • National Center for Biotechnology Inform
  • Various Authors. (2021, August 11). Peptide Storage Guide. Google Search.
  • LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides.
  • Ganesan, A., et al. (2016). Factors affecting the physical stability (aggregation) of peptide therapeutics. Pharmaceutical Research.
  • Yoshimura, A., et al. (2015).
  • Russo, A., et al. (2025, September 24).
  • Various Authors. (2021, August 11). Standard Procedure For Storing Peptides. Google Search.
  • LifeTein. (2024, January 11).
  • Peptide Synthetics. (n.d.). General Guide for Dissolving Peptides.
  • Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
  • Various Authors. (2025, August 12). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. Google Search.
  • GenScript. (n.d.). Peptide Solubility Guidelines.
  • Various Authors. (n.d.). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. Google Search.
  • Jafari, S., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals.
  • Ermolinsky, B., et al. (2022). A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. Journal of Medicinal Chemistry.
  • Dsilva, C. J., & Pfaendtner, J. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. The Journal of Physical Chemistry B.
  • Takahashi, N., et al. (2019). Total synthesis of verucopeptin, an inhibitor of hypoxia-inducible factor 1 (HIF-1).
  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.
  • Wajeepeptin, a Cytotoxic and Antitrypanosomal Cyclic Depsipeptide from a Marine Moorena sp. Cyanobacterium. (2024).
  • American Society of Health-System Pharmacists. (n.d.). PRIMER ON DRUG INTERFERENCES WITH TEST RESULTS.
  • Overcoming the stability, solubility and extraction challenges in reversed-phase UHPLC-MS/MS bioanalysis of a phosphate drug and its prodrug in blood lysate. (2018).
  • In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions. (n.d.). Molecular Pharmaceutics.
  • Narhi, L. O., & Arakawa, T. (2012). Solubility and Early Assessment of Stability for Protein Therapeutics. Therapeutic Proteins.
  • Sigma-Aldrich. (n.d.).
  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). SLAS DISCOVERY: Advancing Life Sciences R&D.
  • Inhibition of Protein Aggregation and Endoplasmic Reticulum Stress as a Targeted Therapy for α-Synucleinopathy. (2023).
  • Varin, F., et al. (2004). Physicochemical properties of neuromuscular blocking agents and their impact on the pharmacokinetic-pharmacodynamic relationship. British Journal of Anaesthesia.
  • BenchChem. (2025).
  • Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions. (2010). Journal of Pharmacological and Toxicological Methods.
  • In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. (2008).
  • Excess Met1-ubiquitination leads to solid aggregate form

Sources

Troubleshooting

Verucopeptin-Based HIF-1 Reporter Assays: Advanced Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Verucopeptin-mediated Hypoxia-Inducible Factor 1 (HIF-1) assays. Designed for researchers and drug development professionals, this guide moves beyond basic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Verucopeptin-mediated Hypoxia-Inducible Factor 1 (HIF-1) assays. Designed for researchers and drug development professionals, this guide moves beyond basic protocols. As a Senior Application Scientist, my goal is to help you dissect the causality of assay mechanics, ensuring your experimental design is robust, self-validating, and mechanistically sound.

Molecular Causality: Understanding the Verucopeptin Mechanism

To troubleshoot an assay, you must first understand the molecular cascade it measures. Verucopeptin is a complex polyketide-hexapeptide hybrid originally isolated from an actinomycete[1]. Unlike direct HIF-1α binders, Verucopeptin operates upstream of the transcription factor.

It competitively binds the ATP6V1G subunit of the vacuolar H+-ATPase (v-ATPase), specifically avoiding the ATP1V1B2 or ATP6V1D subunits[2][3]. This targeted binding inhibits lysosomal acidification[2]. Because the mTORC1 complex requires a functional, acidified lysosome for activation via the Ragulator complex, Verucopeptin effectively abrogates mTORC1 signaling[4]. Consequently, the dephosphorylation of downstream translational regulators (S6K and 4EBP1) halts the de novo protein synthesis of HIF-1α[2][3].

Understanding this pathway is critical: when you use Verucopeptin in an HRE (Hypoxia Response Element) reporter assay, you are measuring a translational blockade , not a direct transcriptional or degradative event.

Pathway V Verucopeptin vATPase v-ATPase (ATP6V1G Subunit) V->vATPase Competitive Inhibition mTOR mTORC1 Complex V->mTOR Abrogates Signaling HIF HIF-1α Protein Accumulation V->HIF Decreases Levels (IC50=0.22 μM) Lyso Lysosomal Acidification vATPase->Lyso Proton Pumping Lyso->mTOR Activation via Ragulator Transl p-S6K & p-4EBP1 mTOR->Transl Phosphorylation Transl->HIF Promotes Translation Rep HRE-Luciferase Reporter HIF->Rep Transactivation

Mechanism of Verucopeptin-mediated HIF-1α suppression via v-ATPase and mTORC1 inhibition.

Pharmacological Profile & Quantitative Benchmarks

When designing your concentration gradients, reference these validated pharmacological metrics. Deviating significantly from these ranges often leads to off-target cytotoxicity rather than specific pathway inhibition.

Target / MetricValueCausality / Context
HIF-1 Inhibition (IC50) 0.22 μMConcentration required to reduce HIF-1 target gene expression and HIF-1α protein levels by 50%[2][3][5].
mTORC1 Substrate Inhibition 10 - 200 nMEffective range for substantial inhibition of p-S6K and p-4EBP1[2][3].
Broad Antiproliferative IC50 < 100 nMObserved in 66% of 1,094 evaluated cancer cell lines, indicating high potency[2].
K562R Cells (MDR) IC50 388 nMDemonstrates efficacy against multidrug-resistant (MDR) cancers[2].

Self-Validating Protocol: Dual HRE-Luciferase Reporter Assay

To ensure scientific integrity, a reporter assay cannot rely on a single readout. A drop in luminescence could mean HIF-1α inhibition, or it could simply mean the cells are dead. This protocol integrates orthogonal controls to create a self-validating system.

Phase 1: Preparation and Transfection

Rationale: We use a dual-luciferase system. Firefly luciferase is driven by the HRE promoter (hypoxia-responsive), while Renilla luciferase is driven by a constitutive CMV promoter (viability/translation control).

  • Cell Seeding : Seed HT1080 or HCT116 cells at 1×104 cells/well in a 96-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Co-Transfection : Transfect cells with an HRE-Firefly Luciferase plasmid and a CMV-Renilla Luciferase plasmid at a 10:1 ratio using a lipid-based transfection reagent. Incubate for 24 hours.

Phase 2: Hypoxia Induction & Verucopeptin Treatment

Rationale: Verucopeptin is highly lipophilic. Proper vehicle control is mandatory. Tanespimycin is included as a positive control because it is a known HSP90 inhibitor that degrades HIF-1α[2]. 3. Compound Preparation : Reconstitute Verucopeptin in 100% DMSO to a 10 mM stock. Prepare working dilutions in culture media. Ensure final DMSO concentration is ≤0.1% across all wells. 4. Treatment Matrix :

  • Control A (Normoxia + Vehicle): Validates baseline HRE silence.

  • Control B (Hypoxia + Vehicle): Validates maximum HRE induction.

  • Control C (Hypoxia + Tanespimycin 1 μM): Validates assay sensitivity to known HIF-1 inhibitors[2].

  • Test Wells (Hypoxia + Verucopeptin): Dose-response gradient (e.g., 0.05, 0.1, 0.22, 0.5, 1.0 μM).

  • Hypoxia Induction : Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) or use chemical induction (CoCl₂ 100 μM) for 16 hours. Note: 16 hours is optimal to capture HIF-1α accumulation before Verucopeptin-induced apoptosis confounds the readout.

Phase 3: Lysis and Dual-Readout
  • Lysis : Remove media, wash with PBS, and add 20 μL of Passive Lysis Buffer per well. Shake for 15 minutes at room temperature.

  • Firefly Readout (HIF-1 Activity) : Inject 50 μL of Luciferase Assay Reagent II (LAR II). Read luminescence immediately.

  • Renilla Readout (Viability/Translation) : Inject 50 μL of Stop & Glo Reagent. Read luminescence immediately.

  • Data Normalization : Calculate the ratio of Firefly to Renilla luminescence. A specific HIF-1 inhibitor will drastically reduce the Firefly signal while maintaining a relatively stable Renilla signal.

Troubleshooting & FAQs

Q: My HRE-luciferase signal is dropping, but so is my constitutive Renilla signal. Is Verucopeptin specifically inhibiting HIF-1? A: This indicates a global translational stall or cytotoxicity, not specific HIF-1 inhibition. Because Verucopeptin abrogates mTORC1 signaling via v-ATPase inhibition[2][3], high doses (>500 nM) will eventually suppress global cap-dependent translation (via 4EBP1) and induce cell death[2]. Solution: Reduce the treatment window from 24h to 12-16h, and ensure your Verucopeptin concentration brackets the IC50 of 0.22 μM[2][3].

Q: I am seeing compound precipitation when I add Verucopeptin to the culture media. How do I fix this? A: Verucopeptin is a complex polyketide-hexapeptide hybrid[1], making it highly hydrophobic. Precipitation occurs if the transition from DMSO to aqueous media is too abrupt. Solution: Perform serial dilutions in 100% DMSO first, then do a 1:1000 intermediate dilution into pre-warmed (37°C) culture media immediately before adding to the cells. Never add 100% DMSO stock directly into the well.

Q: Can I use Verucopeptin to study direct HIF-1α degradation? A: No. Verucopeptin decreases HIF-1α protein levels by inhibiting its synthesis via the v-ATPase/mTORC1 axis, not by promoting its proteasomal degradation[2][3]. If you perform a cycloheximide chase assay, you will find that Verucopeptin does not alter the half-life of existing HIF-1α protein. It prevents new protein from being made.

Q: Is Verucopeptin a pan-v-ATPase inhibitor like Bafilomycin A1? A: No. While Bafilomycin A1 (Baf A1) is a broad v-ATPase inhibitor, Verucopeptin is highly specific. Competitive binding assays show that Verucopeptin directly targets the ATP6V1G subunit, but does not bind ATP1V1B2 or ATP6V1D[2][3]. This specificity makes it a superior tool for dissecting ATP6V1G-dependent pathways in multidrug-resistant (MDR) cancers[2].

References

  • Verucopeptin, a HIF-1 and v-ATPase ATP6V1G Inhibitor, Exhibits Antitumor Activity Against MDR Cancers. Network of Cancer Research. Available at: [Link]

  • Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide-Hexapeptide Hybrid Metabolite from an Actinomycete. PubMed. Available at: [Link]

  • Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing Verucopeptin's Selectivity for the ATP6V1G1 Subunit

Welcome to the technical support center dedicated to advancing your research on Verucopeptin and its interaction with the V-ATPase complex. This guide is designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to advancing your research on Verucopeptin and its interaction with the V-ATPase complex. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols. Our goal is to empower you to enhance the selectivity of Verucopeptin for its target, the ATP6V1G1 subunit, a key player in cancer biology and multidrug resistance.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding Verucopeptin and its selectivity.

Q1: What is Verucopeptin and why is its selectivity for ATP6V1G1 important?

Verucopeptin is a cyclic depsipeptide natural product that has demonstrated potent antitumor activity, particularly against multidrug-resistant (MDR) cancers.[1][2][3] Its primary mechanism of action is the inhibition of the vacuolar H+-ATPase (V-ATPase), a multi-subunit proton pump crucial for maintaining pH homeostasis in cellular organelles.[1][2] Specifically, Verucopeptin directly targets the ATP6V1G1 subunit of the V-ATPase's V1 domain.[1][2][4] Enhancing its selectivity is paramount to minimize off-target effects and increase therapeutic efficacy. By focusing its action on ATP6V1G1, which is implicated in cancer cell survival and proliferation, we can potentially develop a more potent and less toxic therapeutic agent.

Q2: How was the interaction between Verucopeptin and ATP6V1G1 identified?

The direct interaction between Verucopeptin and the ATP6V1G1 subunit was elucidated through a combination of cytological profiling and click chemistry-based proteomics.[1][3] This approach allowed for the covalent capture and identification of proteins that directly bind to a Verucopeptin-derived probe within a cellular context.

Q3: What is the known selectivity profile of Verucopeptin?

Verucopeptin has been shown to strongly inhibit the V-ATPase activity by targeting the ATP6V1G1 subunit, while showing no significant activity against other V-ATPase subunits such as ATP1V1B2 or ATP6V1D.[2][4] This inherent selectivity provides a strong foundation for further optimization.

Troubleshooting Guides: Navigating Experimental Challenges

This section provides practical advice for overcoming common hurdles in your experiments.

I. Synthesis of Verucopeptin Analogs

Q4: We are experiencing low yields during the solid-phase synthesis of our Verucopeptin analogs. What are the likely causes and how can we troubleshoot this?

Low yields in the synthesis of complex cyclic depsipeptides like Verucopeptin analogs are common and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Problem: Incomplete Coupling or Deprotection.

    • Cause: Steric hindrance from bulky amino acid side chains or the growing peptide chain can impede coupling and deprotection steps. The secondary amine of proline, if present in your analog, is also less reactive.[5]

    • Solution:

      • Increase Reagent Concentration: Increasing the concentration of your amino acid and coupling reagent solutions can drive the reaction forward.[5][6]

      • Double Coupling: For problematic residues, performing the coupling step twice can significantly improve efficiency.[5]

      • Alternative Solvents: If aggregation is suspected, especially with hydrophobic sequences, consider switching from DMF to NMP or using a "magic mixture" of DCM/DMF/NMP.[7][8]

      • Chaotropic Salts: Adding chaotropic salts like LiCl can disrupt secondary structures that hinder reactivity.[7]

  • Problem: Aggregation of the Growing Peptide Chain.

    • Cause: Hydrophobic sequences can aggregate on the resin, leading to poor solvation and incomplete reactions.

    • Solution:

      • Resin Choice: Utilize resins with good swelling properties like PEG-modified polystyrene resins.[7][9]

      • Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at strategic locations to disrupt secondary structure formation.[7]

  • Problem: Side Reactions During Macrolactamization (Ring Closure).

    • Cause: The cyclization step is often challenging. Side reactions such as dimerization or oligomerization can occur, especially at high concentrations. For depsipeptides, an undesired O→N acyl shift can happen under basic conditions.[10]

    • Solution:

      • High Dilution: Perform the cyclization in solution at high dilution to favor intramolecular cyclization over intermolecular reactions.[11][12]

      • On-Resin Cyclization: This can sometimes be more efficient due to the pseudo-dilution effect of the resin.[13]

      • Choice of Cyclization Site: Carefully select the site of ring closure to minimize steric hindrance and side reactions.[10]

II. Selectivity and Binding Assays

Q5: Our Verucopeptin analog shows potent inhibition of overall V-ATPase activity, but we are unsure if we have improved selectivity for ATP6V1G1. How can we definitively measure this?

To confirm enhanced selectivity, you need to move beyond whole-enzyme activity assays and assess the interaction with individual subunits.

  • Competitive Binding Assays:

    • Principle: This method, previously used to demonstrate Verucopeptin's selectivity, involves a labeled probe known to bind ATP6V1G1.[2][4] Your unlabeled analog is then used to compete for binding.

    • Protocol Outline:

      • Synthesize a biotinylated or fluorescently tagged Verucopeptin probe.

      • Isolate membrane fractions containing the V-ATPase complex.

      • Incubate the membrane fractions with the probe in the presence of increasing concentrations of your Verucopeptin analog.

      • Quantify the amount of bound probe. A more potent analog will displace the probe at a lower concentration.

      • Repeat the experiment with cells overexpressing other V-ATPase subunits to assess off-target binding.

  • Surface Plasmon Resonance (SPR):

    • Principle: SPR allows for real-time, label-free analysis of binding kinetics and affinity.[14][15][16]

    • Protocol Outline:

      • Immobilize recombinant ATP6V1G1 protein on an SPR sensor chip.

      • Flow different concentrations of your Verucopeptin analog over the chip.

      • Measure the association and dissociation rates to determine the binding affinity (KD).

      • Repeat with other V-ATPase subunits (e.g., ATP6V1B2, ATP6V1D) to quantify selectivity.

  • Isothermal Titration Calorimetry (ITC):

    • Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).

    • Protocol Outline:

      • Place a solution of recombinant ATP6V1G1 in the sample cell.

      • Titrate in your Verucopeptin analog from a syringe.

      • Measure the heat changes upon each injection.

      • Analyze the data to determine the binding affinity.

      • Compare the binding affinities for different V-ATPase subunits.

Experimental Protocols: A Deeper Dive

This section provides more detailed methodologies for key experiments in your workflow to enhance Verucopeptin's selectivity.

Computational Modeling for Rational Design of Verucopeptin Analogs

Since a high-resolution crystal structure of the Verucopeptin-ATP6V1G1 complex is not yet publicly available, a combination of homology modeling, docking, and molecular dynamics simulations is a powerful approach for rational drug design.

  • Step 1: Homology Modeling of Human ATP6V1G1.

    • Rationale: To create a 3D structural model of the target protein.

    • Procedure:

      • Obtain the amino acid sequence of human ATP6V1G1 from a protein database like UniProt (Accession: O75348).[17][18]

      • Use a homology modeling server such as SWISS-MODEL, providing the sequence as input. The server will identify suitable templates from the Protein Data Bank (PDB), such as cryo-EM structures of the human or yeast V-ATPase complex.[4][19][20][21][22]

      • Evaluate the quality of the generated model using tools like Ramachandran plots and QMEAN scores.

  • Step 2: Molecular Docking of Verucopeptin to the ATP6V1G1 Model.

    • Rationale: To predict the binding pose of Verucopeptin on the ATP6V1G1 subunit.

    • Procedure:

      • Prepare the 3D structure of Verucopeptin.

      • Use a docking program (e.g., AutoDock, Glide, or HADDOCK) to dock Verucopeptin onto the homology model of ATP6V1G1.

      • Analyze the resulting docking poses based on scoring functions and visual inspection to identify the most plausible binding site and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • Step 3: Molecular Dynamics (MD) Simulations.

    • Rationale: To refine the docked complex and assess its stability over time in a simulated physiological environment.[22][23]

    • Procedure:

      • Place the docked Verucopeptin-ATP6V1G1 complex in a simulation box with explicit water molecules and ions.

      • Run an MD simulation for an extended period (nanoseconds to microseconds).

      • Analyze the trajectory to assess the stability of the binding pose and identify key residues involved in the interaction.

  • Step 4: Structure-Activity Relationship (SAR) Guided Analog Design.

    • Rationale: To propose modifications to Verucopeptin that are predicted to enhance selectivity.

    • Procedure:

      • Based on the MD simulation results, identify regions of Verucopeptin that can be modified to improve interactions with ATP6V1G1 or introduce clashes with off-target subunits.

      • Consider modifications such as:

        • N-methylation: Can improve metabolic stability and membrane permeability.[24]

        • Incorporation of D-amino acids: Can alter the peptide's conformation and introduce new side-chain vectors.[25]

        • Side-chain modifications: To optimize interactions with specific residues in the binding pocket.

Experimental Identification of the Verucopeptin Binding Site

Experimental validation of the computationally predicted binding site is crucial.

  • Method 1: Site-Directed Mutagenesis.

    • Rationale: To identify key residues on ATP6V1G1 that are essential for Verucopeptin binding.

    • Procedure:

      • Based on your computational model, identify putative binding site residues on ATP6V1G1.

      • Use a site-directed mutagenesis kit to create point mutations in the ATP6V1G1 gene, replacing the identified residues (e.g., with alanine).[26][27][28][29][30]

      • Express and purify the mutant ATP6V1G1 proteins.

      • Measure the binding affinity of Verucopeptin to each mutant using SPR or ITC. A significant decrease in binding affinity indicates that the mutated residue is critical for the interaction.

  • Method 2: Photo-Affinity Labeling (PAL).

    • Rationale: To covalently link Verucopeptin to its binding site on ATP6V1G1, allowing for precise identification of the interacting residues.[1][31][32][33][34]

    • Procedure:

      • Synthesize a Verucopeptin analog containing a photo-activatable group (e.g., a diazirine) and a reporter tag (e.g., biotin or an alkyne).[31][33]

      • Incubate the probe with purified ATP6V1G1 or cell lysates.

      • Expose the mixture to UV light to induce covalent cross-linking.[33]

      • Isolate the cross-linked complex using the reporter tag.

      • Digest the protein with a protease (e.g., trypsin).

      • Analyze the resulting peptides by mass spectrometry to identify the peptide fragment of ATP6V1G1 that is covalently attached to the Verucopeptin probe.

  • Method 3: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

    • Rationale: To map the regions of ATP6V1G1 that become protected from solvent exposure upon Verucopeptin binding.[24][25][35][36][37]

    • Procedure:

      • Incubate ATP6V1G1 in the presence and absence of Verucopeptin.

      • Expose both samples to a deuterated buffer for various time points.

      • Quench the exchange reaction by lowering the pH and temperature.[37]

      • Digest the protein and analyze the peptide fragments by mass spectrometry.

      • Regions of ATP6V1G1 that show reduced deuterium uptake in the presence of Verucopeptin correspond to the binding site or areas undergoing conformational changes upon binding.

Visualizations

Workflow for Enhancing Verucopeptin Selectivity

Enhancing_Verucopeptin_Selectivity cluster_design 1. Rational Design & Synthesis cluster_screening 2. Selectivity Screening cluster_validation 3. Binding Site Validation a Homology Modeling of ATP6V1G1 b Docking of Verucopeptin a->b c MD Simulations b->c d SAR-Guided Analog Design c->d e Synthesis of Analogs d->e f V-ATPase Activity Assay e->f Initial Activity g Competitive Binding Assay f->g Promising Analogs h SPR/ITC for Subunit Specificity g->h Quantify Selectivity h->d Iterative Refinement i Site-Directed Mutagenesis h->i Validate Binding Site j Photo-Affinity Labeling h->j k HDX-MS h->k l Optimized Selective Verucopeptin Analog i->l j->l k->l

Caption: A workflow for the rational design and validation of selective Verucopeptin analogs.

Key Interactions in the V-ATPase Complex

V_ATPase_Complex cluster_v1 V1 Domain (Cytosolic) cluster_v0 V0 Domain (Membrane) A_B A/B Subunits (ATP Hydrolysis) Stalk Peripheral Stalks A_B->Stalk Transmits Conformational Change G G Subunits (ATP6V1G1) c_ring c-ring (Proton Translocation) Stalk->c_ring Drives Rotation a_subunit a-subunit c_ring->a_subunit Interacts with Verucopeptin Verucopeptin Verucopeptin->G Inhibits

Caption: Simplified diagram of the V-ATPase complex highlighting Verucopeptin's target.

References

  • Abbas, Y. M., Wu, D., & Rubinstein, J. L. (2022). Cryo-EM of the Yeast VO Complex Reveals Distinct Binding Sites for Macrolide V-ATPase Inhibitors. ACS Chemical Biology, 17(3), 569–578. [Link]

  • Abbas, Y. M., Wu, D., & Rubinstein, J. L. (2021). Cryo-EM of the yeast VO complex reveals distinct binding sites for macrolide V-ATPase inhibitors. bioRxiv. [Link]

  • Andreotti, G., Capparelli, E., & Monti, S. M. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current protein & peptide science, 20(8), 756–768. [Link]

  • D'Souza, L. M., & Luy, B. (2020). Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical reviews, 120(17), 9723–9774. [Link]

  • Góngora-Benítez, M., & Tulla-Puche, J. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. Medicinal chemistry communications, 12(12), 2261–2276. [Link]

  • Han, S. S., & Lee, K. (2020). Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility. Organic letters, 22(12), 4676–4680. [Link]

  • Hub, J. S., & de Groot, B. L. (2009). Molecular dynamics simulations of peptides and proteins with amplified collective motions. Biophysical journal, 96(12), 4731–4740. [Link]

  • Rubinstein, J. L., & Abbas, Y. M. (2023). CryoEM of V-ATPases: Assembly, disassembly, and inhibition. Current opinion in structural biology, 80, 102592. [Link]

  • Rubinstein, J. L., & Abbas, Y. M. (2023). CryoEM of V-ATPases: Assembly, disassembly, and inhibition. PubMed. [Link]

  • Deredge, D. J., & Wales, T. E. (2015). Mapping Protein-Ligand Interactions with Proteolytic-Digestion, Hydrogen/Deuterium Exchange-Mass Spectrometry. Methods in enzymology, 562, 337–358. [Link]

  • Pellecchia, M., & Bertini, I. (2014). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. Chemical reviews, 114(8), 4607–4622. [Link]

  • Parker, C. G., & Histen, G. (2019). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Current protocols in chemical biology, 11(3), e72. [Link]

  • Chalmers, M. J., & Busby, S. A. (2009). Probing Protein Ligand Interactions by Automated Hydrogen/Deuterium Exchange Mass Spectrometry. International journal of mass spectrometry, 283(1-3), 109–117. [Link]

  • Kantharaju, & Sureshbabu, V. V. (2001). A synthetic strategy for the cyclodepsipeptide core of the antitumor antibiotic verucopeptin. Organic letters, 3(18), 2823–2826. [Link]

  • Zhang, Y., & He, H. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules (Basel, Switzerland), 26(11), 3192. [Link]

  • Choi, W. (2019). Analyzing Functional Interactions of Designed Peptides by NMR Spectro. Theses and Dissertations-Chemistry. [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

  • Such, L., & Monasson, O. (2017). A simple photo-affinity labeling protocol. Chemical communications (Cambridge, England), 53(44), 5961–5964. [Link]

  • Abdiche, Y. N., & Miles, A. R. (2015). Protein-Protein Interactions: Surface Plasmon Resonance. eLS. [Link]

  • Wang, Y., Zhang, T., & Deng, X. (2020). Pharmacological Targeting of Vacuolar H+-ATPase via Subunit V1G Combats Multidrug-Resistant Cancer. Cell chemical biology, 27(11), 1453–1464.e7. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Domainex. (n.d.). Photoaffinity Labelling. Retrieved from [Link]

  • Wang, Y., Zhang, T., & Deng, X. (2020). Pharmacological Targeting of Vacuolar H+-ATPase via Subunit V1G Combats Multidrug-Resistant Cancer. PubMed. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Lancia, F., & Lelièvre, D. (2020). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. Journal of mass spectrometry : JMS, 55(2), e4455. [Link]

  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3267–3276. [Link]

  • UniProt. (n.d.). ATP6V1G1 - V-type proton ATPase subunit G 1 - Homo sapiens (Human). Retrieved from [Link]

  • GeneCards. (n.d.). ATP6V1G1 Gene - ATPase H+ Transporting V1 Subunit G1. Retrieved from [Link]

  • Kantharaju, & Sureshbabu, V. V. (2001). A synthetic strategy for the cyclodepsipeptide core of the antitumor antibiotic verucopeptin. Organic letters, 3(18), 2823–2826. [Link]

  • Takahashi, N., & Kogen, H. (2019). Total synthesis of verucopeptin, an inhibitor of hypoxia-inducible factor 1 (HIF-1). Chemical communications (Cambridge, England), 55(79), 11956–11959. [Link]

  • Wikipedia. (n.d.). ATP6V1G1. Retrieved from [Link]

  • Liu, M., & Drory, O. (2016). A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides. Journal of visualized experiments : JoVE, (110), 53931. [Link]

  • Stratagene. (n.d.). Site Directed Mutagenesis of ZsYellow. Retrieved from [Link]

  • Smardon, A. M., & Kane, P. M. (2014). Advances in targeting the vacuolar proton-translocating ATPase (V-ATPase) for anti-fungal therapy. Frontiers in cellular and infection microbiology, 4, 146. [Link]

  • Laursen, K. (2016). Site Directed Mutagenesis by PCR. Addgene Blog. [Link]

  • Wang, Y., & Long, Y. Q. (2024). Discovery of the Chlorinated and Ammoniated Derivatives of Vanillin as Potential Insecticidal Candidates Targeting V-ATPase: Structure-Based Virtual Screening, Synthesis, and Bioassay. Journal of agricultural and food chemistry. [Link]

  • ResearchGate. (n.d.). Figure 2. Examples of V-ATPase inhibitors. Retrieved from [Link]

  • DNASTAR. (n.d.). Site-Directed Mutagenesis - User Guide to SeqBuilder Pro. Retrieved from [Link]

  • Bitesize Bio. (2025). Site-Directed Mutagenesis Tips and Tricks. [Link]

  • BioInnovatise. (n.d.). Site Directed Mutagenesis Protocol. Retrieved from [Link]

  • Merkulova, M., & Marshansky, V. (2015). Mapping the H+ (V)-ATPase interactome: identification of proteins involved in trafficking, folding, assembly and phosphorylation. Scientific reports, 5, 14829. [Link]

  • Takahashi, N., & Kogen, H. (2015). Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide-Hexapeptide Hybrid Metabolite from an Actinomycete. The Journal of organic chemistry, 80(23), 11847–11853. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]

  • American Chemical Society. (2010). Total Synthesis of a PSGL-1 Glycopeptide Analogue for Targeted Inhibition of P-Selectin. Journal of the American Chemical Society, 132(44), 15557-15559. [Link]

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Troubleshooting

Verucopeptin Technical Support Center: A Guide to Mitigating Off-Target Effects in Cellular Models

Welcome to the Verucopeptin Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing Verucopeptin effectively in cellular mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Verucopeptin Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing Verucopeptin effectively in cellular models, with a specific focus on identifying, understanding, and mitigating potential off-target effects. Our approach is rooted in providing a deep mechanistic understanding to empower you to design robust experiments and interpret your data with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Verucopeptin?

Verucopeptin is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) and vacuolar H+-ATPase (v-ATPase).[1][2] It directly targets the ATP6V1G subunit of the v-ATPase complex.[1][2][3] This inhibition of v-ATPase disrupts lysosomal acidification and subsequently abrogates mTORC1 signaling, which is crucial for cell growth and proliferation.[1][3][4][5] Its ability to decrease HIF-1α protein levels and the expression of HIF-1 target genes contributes to its anti-tumor activity, especially in multidrug-resistant (MDR) cancers.[1][2]

Q2: How can the on-target effects of Verucopeptin lead to unintended off-target consequences in my experiments?

This is a critical consideration in experimental design. While the inhibition of v-ATPase and mTORC1 signaling is the desired "on-target" effect in cancer models, these pathways are fundamental to the homeostasis of all eukaryotic cells. Therefore, in non-cancerous cells or in models where these pathways are critical for normal function (e.g., neurons, immune cells), these on-target effects can manifest as undesirable "off-target" toxicity. The key is to define the therapeutic window for your specific cellular model.

Q3: What are the initial signs of off-target toxicity with Verucopeptin?

Initial indicators of off-target toxicity often present as a general decline in cell health at concentrations where you wouldn't expect to see significant effects on your target cancer cells. These can include:

  • Reduced proliferation or unexpected cytotoxicity in control (non-cancerous) cell lines.

  • Morphological changes, such as vacuolization, detachment, or signs of apoptosis/necrosis.

  • Alterations in baseline cellular functions that are unrelated to your primary research question (e.g., changes in phagocytosis in a macrophage cell line when studying its anti-cancer properties).

Q4: Are there known small molecules with similar mechanisms that have reported off-target effects?

Yes, other v-ATPase inhibitors, like Bafilomycin A1, are known to have broad effects on cellular processes beyond cancer cell proliferation due to their role in lysosomal function. Similarly, inhibitors of the mTOR pathway can have complex, pleiotropic effects. Understanding the literature around these related compounds can provide insights into potential off-target effects to monitor in your Verucopeptin experiments.

Troubleshooting Guides

Guide 1: Confirming On-Target Engagement of Verucopeptin

Before investigating off-target effects, it is essential to confirm that Verucopeptin is engaging its intended targets in your specific cellular model.

Workflow for Verifying On-Target Activity

start Start: Treat cells with a dose-range of Verucopeptin western Perform Western Blot for mTORC1 pathway proteins (p-S6K, p-4EBP1) start->western lysotracker Assess lysosomal pH using a fluorescent probe (e.g., LysoTracker) start->lysotracker hif1a Measure HIF-1α protein levels under hypoxic conditions start->hif1a evaluate Evaluate Results western->evaluate lysotracker->evaluate hif1a->evaluate on_target On-Target Engagement Confirmed: - Decreased p-S6K/p-4EBP1 - Decreased lysosomal acidity - Reduced HIF-1α evaluate->on_target Positive troubleshoot Inconclusive/Negative Results: - Re-evaluate cell model - Check compound integrity - Optimize assay conditions evaluate->troubleshoot Negative dose_response Perform dose-response curves in parallel: - Cancer cell line (e.g., K562R) - Non-cancerous control cell line (e.g., primary fibroblasts) ic50 Determine IC50 for proliferation in cancer cells dose_response->ic50 cc50 Determine CC50 (cytotoxic concentration 50) in control cells dose_response->cc50 analysis Analysis ic50->analysis cc50->analysis therapeutic_window Therapeutic Window = CC50 / IC50 wide_window Wide Window (High Ratio): Good selectivity, proceed with concentrations below CC50 therapeutic_window->wide_window High narrow_window Narrow Window (Low Ratio): Potential for off-target toxicity. Optimize dose and duration. therapeutic_window->narrow_window Low analysis->therapeutic_window

Caption: Conceptual workflow for defining the therapeutic window.

Protocol 2.1: Comparative Cytotoxicity Assay
  • Cell Plating: Plate your target cancer cell line and a relevant non-cancerous control cell line in parallel in 96-well plates.

  • Dose-Response Treatment: Treat the cells with a wide, logarithmic dose range of Verucopeptin (e.g., 0.1 nM to 10 µM) for a prolonged period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard assay (e.g., CellTiter-Glo®, MTT, or resazurin).

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 for the cancer cell line and the CC50 for the control cell line using non-linear regression.

Data Interpretation:

Cell Line TypeParameterInterpretation
Cancer Cell LineIC50Potency of anti-proliferative effect. Verucopeptin shows IC50 values <100 nM in many cancer lines. [1][2]
Non-Cancerous ControlCC50Concentration at which off-target cytotoxicity occurs.
Therapeutic Window CC50 / IC50 A larger ratio indicates better selectivity for cancer cells over healthy cells.
Protocol 2.2: Rescue Experiments

To confirm that the observed cytotoxicity is due to the intended mechanism and not an unrelated off-target effect, you can attempt a "rescue" experiment.

  • Hypothesis: If Verucopeptin's toxicity is mediated by mTORC1 inhibition, then providing cells with downstream metabolites might partially rescue the phenotype.

  • Experimental Setup: Treat cells with a cytotoxic concentration of Verucopeptin in the presence or absence of a cell-permeable source of essential nutrients that are normally regulated by mTORC1 signaling (e.g., a mixture of essential amino acids or nucleosides).

  • Analysis: Measure cell viability after 48-72 hours.

Strategies for Mitigation
  • Dose Optimization: Based on your comparative cytotoxicity data, use the lowest effective concentration of Verucopeptin that elicits the desired on-target effect in your cancer model while remaining below the cytotoxic threshold for your control cells.

  • Time-Course Experiments: Limit the duration of treatment. It's possible that shorter exposure times are sufficient to inhibit the target pathway without causing long-term, off-target cellular damage.

  • Use of Genetically Defined Models: Employ CRISPR-Cas9 to knock out the ATP6V1G subunit in your cancer cell line. If the knockout cells become resistant to Verucopeptin, it strongly indicates that the drug's primary mechanism of action is on-target. [6][7]* Orthogonal Assays: Validate key findings with a structurally unrelated v-ATPase inhibitor to ensure the observed phenotype is due to pathway inhibition and not a unique off-target effect of Verucopeptin's chemical structure.

By systematically applying these principles and protocols, you can confidently navigate the complexities of Verucopeptin's powerful biological activity, ensuring the integrity and reproducibility of your research.

References

  • Verucopeptin, a HIF-1 and v-ATPase ATP6V1G Inhibitor, Exhibits Antitumor Activity Against MDR Cancers. (2020). (URL: [Link])

  • Wang, Y., et al. (2020). Pharmacological Targeting of Vacuolar H+-ATPase via Subunit V1G Combats Multidrug-Resistant Cancer. Cell Chemical Biology. (URL: [Link])

  • Targeting the NLRP3 inflammasome for inflammatory disease therapy - PMC - NIH. (2025). (URL: [Link])

  • Targeting Caspase-1 in osteoarthritis: multi-omics insights into the effects of VX-765 on human chondrocyte function and phenotype - Frontiers. (URL: [Link])

  • Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC. (URL: [Link])

  • Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility | Organic Letters - ACS Publications. (2020). (URL: [Link])

  • Potential inhibitors of NLRP3 inflammasome and their targets. - ResearchGate. (URL: [Link])

  • Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide-Hexapeptide Hybrid Metabolite from an Actinomycete - PubMed. (2015). (URL: [Link])

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - Frontiers. (URL: [Link])

  • Verucopeptin | v-ATPase 抑制剂 - MCE. (URL: [Link])

  • Pharmacological Inhibitors of the NLRP3 Inflammasome - Frontiers. (URL: [Link])

  • NLRP3 Inflammasome as Therapeutic Targets in Inflammatory Diseases - PMC. (URL: [Link])

  • Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - MDPI. (2019). (URL: [Link])

  • Total synthesis of verucopeptin, an inhibitor of hypoxia-inducible factor 1 (HIF-1). (URL: [Link])

  • What are caspase 1 inhibitors and how do they work? - Patsnap Synapse. (2024). (URL: [Link])

  • De-risking drug discovery of intracellular targeting peptides: screening strategies to eliminate false-positive hits | bioRxiv. (2019). (URL: [Link])

  • A long way to go: caspase inhibitors in clinical use - PMC. (2021). (URL: [Link])

  • Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed. (2018). (URL: [Link])

  • Somatostatin receptor 2 targeting peptide modifications for peptide-drug conjugate treatment of small cell lung cancer - PubMed. (2025). (URL: [Link])

  • Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5 - Digital Commons@DePaul. (URL: [Link])

  • Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity. (2023). (URL: [Link])

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019). (URL: [Link])

  • In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC. (URL: [Link])

  • Identification and Pharmacological Targeting of Treatment-Resistant, Stem-like Breast Cancer Cells for Combination Therapy - PMC. (URL: [Link])

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). (URL: [Link])

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (URL: [Link])

  • Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. (2026). (URL: [Link])

  • Identification and Validation of Th1-Selective Epitopes Derived from Proteins Overexpressed in Breast Cancer Stem Cells - MDPI. (URL: [Link])

Sources

Optimization

Technical Support Center: Strategies for Scaling Up Verucopeptin Production for Preclinical Studies

Prepared by: Gemini, Senior Application Scientist Introduction: The Challenge of Scaling Verucopeptin Verucopeptin, a complex polyketide-hexapeptide hybrid metabolite, presents a significant opportunity in oncology as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge of Scaling Verucopeptin

Verucopeptin, a complex polyketide-hexapeptide hybrid metabolite, presents a significant opportunity in oncology as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[1][2][3] Its intricate structure, featuring a cyclodepsipeptide core, non-standard amino acids like piperazic acid, and a complex polyketide side chain, poses considerable challenges for large-scale synthesis required for preclinical and clinical development.[4][5]

This guide is designed for researchers, chemists, and drug development professionals tasked with transitioning Verucopeptin production from the milligram discovery scale to the multigram quantities essential for preclinical toxicology and safety studies.[6] We will address common pitfalls, provide validated troubleshooting protocols, and answer frequently asked questions to ensure your scale-up campaign is efficient, predictable, and successful.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Symptom 1: Critical - Persistent Peptide Aggregation

Peptide aggregation, the self-association of peptide chains, is one of the most frequent and debilitating challenges in synthesis, particularly for complex and hydrophobic sequences like Verucopeptin.[7][8] It can occur both on the solid-phase support (on-resin) and in solution post-cleavage, leading to drastically reduced yields, incomplete reactions, and complex purification profiles.[9][10]

Q1: My synthesis is failing. How do I know if on-resin aggregation is the cause?

Answer: On-resin aggregation manifests through several key indicators. Recognizing them early is critical to salvaging the synthesis.

  • Poor Resin Swelling: This is the primary visual cue. The peptide-loaded resin beads will fail to swell adequately or may even shrink in the synthesis solvent.[9][11] This indicates the peptide chains are collapsing onto themselves rather than being fully solvated.

  • Slow/Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps will become sluggish.[11] The reduced accessibility of the N-terminus of the growing peptide chain due to steric hindrance from aggregation is the direct cause.[11]

  • Inaccurate Diagnostic Tests: Colorimetric tests like the Kaiser or ninhydrin test, which detect free primary amines, may give a false negative result.[11] The aggregated chains can physically block the ninhydrin reagent from reaching the free N-terminal amines, leading you to believe a coupling was successful when it was not.

  • Physical Clumping: In severe cases, the resin will become sticky and physically clump together, leading to inefficient mixing and poor solvent flow during washing steps.[11]

Start Start Synthesis Cycle Observe Observe Resin Swelling & Reaction Kinetics Start->Observe Good Good Swelling & Normal Kinetics Observe->Good Normal Suspected Aggregation Suspected: - Poor Swelling - Slow Reactions - Clumping Observe->Suspected Abnormal Continue Continue Synthesis Good->Continue Action Implement Troubleshooting Protocol: 1. Switch to NMP/DMSO 2. Add Chaotropic Agents 3. Use 'Difficult Sequence' Chemistry Suspected->Action Action->Continue Start Crude HPLC Shows <70% Purity Analyze Analyze by LC-MS/MS Start->Analyze Identify Identify Mass of Major Impurities Analyze->Identify Deletion Mass = Target - AA? (Deletion Sequence) Identify->Deletion Yes Oxidation Mass = Target + 16 Da? (Oxidation) Identify->Oxidation Yes Other Other Mass Difference? (Deprotection, etc.) Identify->Other Yes Action1 Optimize Coupling/ Deprotection Steps Deletion->Action1 Action2 Optimize Cleavage (Add Antioxidants) Oxidation->Action2 Action3 Optimize Cleavage (Time, Scavengers) Other->Action3 Resynthesize Re-synthesize & Re-analyze Action1->Resynthesize Action2->Resynthesize Action3->Resynthesize

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Troubleshooting

Verucopeptin Purification Support Center: Technical Workflows &amp; Troubleshooting

Welcome to the Technical Support Center for Macrolide and Cyclodepsipeptide Purification. As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges associated with is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Macrolide and Cyclodepsipeptide Purification. As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges associated with isolating Verucopeptin (VE) from actinomycete culture broths.

Verucopeptin is a highly complex 19-membered cyclodepsipeptide conjugated to a 22-carbon polyketide chain bearing a tetrahydropyranyl ring[1]. Originally isolated from Actinomadura verrucosospora Q886-2[2] and later from Streptomyces sp. KUSC_A08[3], it is a potent inhibitor of HIF-1 signaling and targets the V-ATPase subunit V1G to combat multidrug-resistant cancers[4].

Due to its dynamic structural equilibrium and highly lipophilic 1,3,5-trimethylated alkyl chain[3], standard peptide purification templates frequently fail. This guide provides a field-proven, causality-driven methodology to ensure high-yield, high-purity recovery.

Part 1: Mechanistic Workflow & Causality

To purify Verucopeptin, we must exploit its amphiphilic nature. The cyclodepsipeptide core (containing unusual piperazic acid residues) provides polar interaction sites, while the extended polyketide tail dictates strong retention on reversed-phase media.

Standard Operating Procedure: Isolation from Culture Broth

Step 1: Broth Harvesting and Phase Separation

  • Action: Centrifuge the whole fermentation broth (e.g., 16 L) at 4,000 × g for 20 minutes at 4 °C to separate the liquid supernatant from the mycelial pellet.

  • Causality: Verucopeptin partitions between the extracellular matrix and the mycelial cell wall. Treating them separately prevents the co-extraction of highly polar, water-soluble primary metabolites from the cells.

Step 2: Differential Solvent Extraction

  • Action (Supernatant): Extract the liquid phase three times with an equal volume of n-butanol (n-BuOH) or Ethyl Acetate (EtOAc)[3].

  • Action (Mycelia): Macerate and extract the mycelial pellet with 90% aqueous Methanol (MeOH) or Acetone[3].

  • Causality: n-BuOH is ideal for the supernatant because it efficiently extracts amphiphilic depsipeptides while leaving behind inorganic salts and highly polar carbohydrates. 90% MeOH penetrates the hydrophobic mycelial wall to solubilize the intracellular/membrane-bound VE fraction.

Step 3: Primary Fractionation (C18 Flash Chromatography)

  • Action: Combine and concentrate the organic extracts in vacuo. Resuspend in a minimal volume of MeOH:H2O (1:1) and load onto a C18 reversed-phase flash column. Elute with a step gradient from 50% aqueous MeOH to 100% pure MeOH[1].

  • Causality: Silica gel often causes irreversible adsorption of the piperazic acid moieties. C18 flash chromatography acts as a rapid desalting and lipid-clearing step. Pure VE typically elutes in the 90% aqueous MeOH fraction[1].

Step 4: Polishing (Preparative RP-HPLC)

  • Action: Subject the enriched 90% MeOH fraction to preparative RP-HPLC (C18 or C30 column) using an isocratic or shallow gradient of H2O/Acetonitrile (MeCN) or H2O/MeOH.

  • Causality: The 1,3,5-trimethyl-substituted alkyl chain of VE[3] requires high theoretical plate counts to separate from co-produced polyketide analogs.

Purification Broth Culture Broth (Actinomadura / Streptomyces) Centrifuge Centrifugation (4000 x g, 4°C) Broth->Centrifuge Supernatant Supernatant Phase Centrifuge->Supernatant Mycelia Mycelial Pellet Centrifuge->Mycelia Ext1 n-BuOH Extraction Supernatant->Ext1 Ext2 90% MeOH Extraction Mycelia->Ext2 Crude Combined Crude Extract (Concentrated in vacuo) Ext1->Crude Ext2->Crude Flash C18 Flash Chromatography (50% -> 100% MeOH) Crude->Flash HPLC Preparative RP-HPLC (Target: 90% MeOH Fraction) Flash->HPLC Pure Pure Verucopeptin HPLC->Pure

Caption: Step-by-step extraction and chromatographic purification workflow for Verucopeptin.

Part 2: Quantitative Data Summary

To ensure your protocol is self-validating, compare your intermediate metrics against these established baseline parameters for wild-type A. verrucosospora and Streptomyces sp. extractions.

Purification StageSolvent / Phase SystemTarget Output / IndicatorExpected Yield (per L broth)
Primary Extraction n-BuOH (Supernatant) + 90% MeOH (Mycelia)Dark, viscous crude extract1.5 - 3.0 g (Crude mass)
C18 Flash Chromatography H2O:MeOH Step GradientElution in 90% aqueous MeOH15 - 25 mg (Enriched fraction)
Preparative RP-HPLC H2O:MeCN (Isocratic or shallow gradient)Sharp peak (monitor at 210-230 nm)2 - 10 mg (Pure Verucopeptin)
NMR Validation (CDCl3) CDCl3 at 21 °C~3:1 ratio of Hemiketal to Keto signalsN/A (Purity confirmation)

Part 3: Troubleshooting Guides & FAQs

Q1: During RP-HPLC, my Verucopeptin peak splits into a broad doublet or exhibits severe tailing. Is my sample degrading?

A: Not necessarily. This is the most common artifact in Verucopeptin purification. Verucopeptin exists in a dynamic equilibrium between a closed hemiketal form and an open keto form at the tetrahydropyranyl ring[1]. In solution (e.g., CDCl3 at 21 °C), this ratio is approximately 3:1[1].

  • The Fix: The on-column interconversion rate between these two forms often matches the chromatographic timescale, causing peak smearing. To resolve this, lower the column temperature (e.g., to 10 °C) to slow the interconversion rate, effectively "freezing" the conformers into distinct peaks, or use a steeper gradient to elute the compound before significant interconversion occurs.

Q2: I am feeding 13C-labeled acetate to my A. verrucosospora culture to study biosynthesis, but my Verucopeptin yields have plummeted. Why?

A: Verucopeptin biosynthesis utilizes three acetate and five propionate units for its polyketide chain[1]. However, empirical data shows that the direct addition of exogenous acetate to A. verrucosospora cultures strongly inhibits the production of Verucopeptin[1].

  • The Fix: If isotopic labeling is required, feed the precursors in highly diluted, pulsed intervals (e.g., 100 mg total per 500 mL broth, fed every 12 hours over 2 days starting on day 5)[1]. Alternatively, utilize propionate feeding, which is generally better tolerated by the modular polyketide synthase (PKS) complex[1].

Q3: My purified Verucopeptin shows correct mass spectrometry data, but the NMR spectra show heavily overlapping signals in the aliphatic region. How can I confirm the stereochemistry?

A: The 1,3,5-trimethylated alkyl chain of Verucopeptin creates severe signal overlap in 1D 1H-NMR[3].

  • The Fix: Do not rely solely on 1D NMR. You must utilize high-field 2D NMR (COSY, TOCSY, HMQC, HMBC, and NOESY)[1]. If absolute stereochemical confirmation of the tail is required, you may need to perform oxidative cleavage to isolate the trimethyloctanoic acid fragment and apply the "geminal proton rule" or synthesize PGME derivatives for comparison[3].

Q4: We are trying to isolate Verucopeptin to study its effects on multidrug-resistant (MDR) cancer. How do we ensure the isolated compound retains its specific bioactivity?

A: Verucopeptin exerts its anti-MDR effects by directly targeting the V-ATPase complex (specifically subunit V1G), which inhibits lysosomal acidification and subsequently downregulates HIF-1 signaling[4]. The structural integrity of the cyclic depsipeptide core is critical for this binding. Avoid exposing the purified compound to strong bases (pH > 8) or strong acids during HPLC, as this can hydrolyze the ester bonds of the depsipeptide ring, completely abolishing its V-ATPase binding affinity.

MOA VE Verucopeptin (VE) VATPase V-ATPase (Subunit V1G) VE->VATPase Binds & Targets Lysosome Lysosomal Acidification (Inhibited) VATPase->Lysosome Blocks HIF1 HIF-1 Signaling (Downregulated) Lysosome->HIF1 Dysregulates Tumor Tumor Suppression (MDR Cancer Cells) HIF1->Tumor Induces

Caption: Pharmacological mechanism of Verucopeptin targeting V-ATPase to suppress MDR tumors.

References

  • Biosynthetic Origin of the Tetrahydropyranyl Side Chain of Verucopeptin. Tetrahedron Letters / McGill University. Available at: [Link]

  • Verucopeptin, a new antitumor antibiotic active against B16 melanoma. I. Taxonomy, production, isolation, physico-chemical properties and biological activity. Journal of Antibiotics. Available at: [Link]

  • Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility. Organic Letters - ACS Publications. Available at:[Link]

  • Prediction and Determination of the Stereochemistry of the 1,3,5-Trimethyl-Substituted Alkyl Chain in Verucopeptin, a Microbial Metabolite. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

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Optimization

Analytical techniques for verifying the purity and identity of synthesized Verucopeptin

Troubleshooting Guides & FAQs for Purity, Identity, and Functional Verification Welcome to the Technical Support Center for Verucopeptin synthesis and analysis. Verucopeptin is a complex 19-membered cyclodepsipeptide fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & FAQs for Purity, Identity, and Functional Verification

Welcome to the Technical Support Center for Verucopeptin synthesis and analysis. Verucopeptin is a complex 19-membered cyclodepsipeptide featuring a polyketide side chain with three branched methyl groups[1]. Synthesizing this macrocycle requires rigorous analytical verification due to its unique structural dynamics—specifically, its existence in an equilibrium between an open keto form and a closed tetrahydropyran (THP) hemiketal form[2]. This dynamic state complicates standard chromatographic and spectroscopic analyses.

The following guides are designed by application scientists to help you troubleshoot these specific analytical challenges, ensuring the scientific integrity of your synthesized product.

Section 1: Chromatographic Purity & Mass Spectrometry (LC-HRMS)

Q1: My synthesized Verucopeptin shows a split peak or a broad, tailing shoulder on reverse-phase HPLC, even after extensive purification. Is my sample degrading or impure?

Expert Answer: This is a classic analytical artifact for Verucopeptin and does not necessarily indicate an impurity. Verucopeptin inherently exists in a dynamic equilibrium between an open-chain keto form and a closed THP hemiketal ring form[1]. On a standard C18 column at room temperature, the interconversion rate between these two forms is often close to the chromatographic time scale. This causality leads to peak broadening, splitting, or a distinct secondary peak.

Causality & Solution: To validate that the split peak is due to this equilibrium and not a diastereomeric impurity from the polyketide side chain synthesis, you must alter the interconversion kinetics to create a self-validating system.

Protocol: Temperature-Modulated HPLC Verification

  • Prepare a 1 mg/mL solution of synthesized Verucopeptin in LC-MS grade Acetonitrile.

  • Set up a gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) on a C18 column.

  • Run the sample at 25°C. You will likely observe the split peak.

  • Increase the column compartment temperature to 50°C.

  • Self-Validation: Re-run the sample. The increased thermal energy accelerates the equilibrium interconversion, causing the split peaks to coalesce into a single, sharp, time-averaged peak. If the peaks do not coalesce, you likely have a true structural impurity.

Q2: How do I configure my LC-HRMS to confirm the exact mass and verify the depsipeptide core sequence?

Expert Answer: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is mandatory for confirming the molecular formula ( C43​H73​N7​O13​ )[3]. However, to verify the sequence of the depsipeptide core, you must induce in-source fragmentation or use MS/MS (Tandem MS) to break the ester and amide bonds.

Protocol: LC-MS/MS Sequence Verification

  • Use a Q-TOF or Orbitrap mass spectrometer in positive ESI mode.

  • Identify the parent ion: Look for the [M+H]+ peak at m/z 880.5390 and the [M+Na]+ peak at m/z 902.5209.

  • Apply Collision-Induced Dissociation (CID) at 25-35 eV.

  • Analyze the fragmentation pattern. The ester bond in the depsipeptide core is the most labile. You should observe a primary ring-opening cleavage, followed by sequential losses of the amino acid residues (e.g., piperazic acid, glycine).

Table 1: Key Analytical Parameters for Verucopeptin Verification

Analytical MethodTarget ParameterExpected Value / ObservationDiagnostic Significance
HRMS (ESI+) Exact Mass [M+H]+ m/z 880.5390 ( ± 5 ppm)Confirms molecular formula ( C43​H73​N7​O13​ )
HPLC (C18, 25°C) Peak ShapeBroad/Split peaksIndicates keto-hemiketal equilibrium
HPLC (C18, 50°C) Peak ShapeSingle coalesced peakConfirms purity, rules out diastereomers
1H NMR (CDCl3) Hemiketal/Keto Ratio~ 2:1 to 3:1 ratio of signal setsValidates structural dynamics
Section 2: Nuclear Magnetic Resonance (NMR) Troubleshooting

Q3: My 1H and 13C NMR spectra look like a mixture of two compounds, with duplicate signals for almost every proton. Did my final macrolactamization fail?

Expert Answer: No, your synthesis likely succeeded. Just as in HPLC, the keto-hemiketal equilibrium manifests in NMR spectroscopy[2]. Because the interconversion is slow on the NMR timescale at room temperature, you will observe two distinct sets of signals corresponding to the open and closed forms. The ratio of these forms is highly solvent-dependent. In CDCl3​ , the closed hemiketal form typically predominates, but the open form is clearly visible.

Protocol: NMR Identity Validation via Chemical Exchange

  • Dissolve 5-10 mg of the synthesized compound in 600 µL of CDCl3​ .

  • Acquire a standard 1H NMR spectrum at 298 K (25°C). Identify the duplicate signals (e.g., the distinct chemical shifts for the methyl groups on the polyketide chain).

  • Variable Temperature (VT) NMR: Heat the NMR probe to 323 K (50°C) or higher. As temperature increases, the distinct peaks will broaden and eventually coalesce into a single set of time-averaged signals.

  • 2D NMR (EXSY/ROESY): Run a 2D ROESY experiment at room temperature. You will see exchange cross-peaks (same phase as the diagonal) between the corresponding protons of the open and closed forms. This proves definitively that the signals belong to a single molecule in chemical exchange, not separate impurities.

Section 3: Biological Assay Validation (Functional Identity)

Q4: Chemical analytics confirm purity, but how do I prove my synthetic Verucopeptin has the correct absolute stereochemistry and functional identity?

Expert Answer: Enantiomeric or diastereomeric impurities might bypass standard MS and 1D NMR detection. The ultimate proof of identity for a synthesized natural product is its biological activity. Verucopeptin is a potent inhibitor of Hypoxia-inducible factor 1 (HIF-1) and directly targets the ATP6V1G subunit of v-ATPase[4].

Protocol: v-ATPase Inhibition Assay

  • Culture human cancer cells (e.g., HeLa or K562) in standard media.

  • Treat cells with the synthesized Verucopeptin in a concentration gradient (10 nM to 1 µM).

  • Use Bafilomycin A1 as a positive control for v-ATPase inhibition.

  • Monitor lysosomal acidification using a fluorescent probe like LysoTracker Red. A functional, correctly synthesized Verucopeptin will suppress lysosomal acidification in a dose-dependent manner (IC50 ~ 0.22 µM)[4].

  • Perform a Western blot to confirm the downstream attenuation of mTORC1 substrates (e.g., p-S6K, p-4EBP1)[4].

Table 2: Functional Validation Benchmarks for Synthesized Verucopeptin

Biological TargetAssay TypeExpected IC50 / EffectReference Standard
HIF-1 α Western Blot (Protein Level)~ 0.22 µM (Decreased expression)Natural Verucopeptin
v-ATPase (ATP6V1G) LysoTracker FluorescenceSubstantial inhibition of acidificationBafilomycin A1
mTORC1 Pathway Western Blot (p-S6K, p-4EBP1)Inhibition at 50 - 500 nMTorin1 / Rapamycin
Mandatory Visualizations

AnalyticalWorkflow Start Synthesized Verucopeptin HPLC HPLC Analysis (Check for split peaks) Start->HPLC MS LC-HRMS / MS-MS (Exact Mass & Sequence) Start->MS NMR 1D & 2D NMR (Keto-Hemiketal Ratio) Start->NMR TempMod Temp-Modulated HPLC (50°C Coalescence) HPLC->TempMod Bio Functional Assays (v-ATPase / HIF-1) TempMod->Bio MS->Bio VTNMR Variable Temp NMR (Exchange Cross-Peaks) NMR->VTNMR VTNMR->Bio Valid Verified Pure & Active Verucopeptin Bio->Valid

Analytical workflow for verifying the purity and identity of synthesized Verucopeptin.

MechanismOfAction Drug Verucopeptin Target1 v-ATPase (ATP6V1G) Drug->Target1 Binds Target2 mTORC1 Pathway Drug->Target2 Inhibits Effect1 Lysosomal Acidification (Inhibited) Target1->Effect1 Blocks Outcome Antitumor Activity / Target Gene Repression Effect1->Outcome Effect2 HIF-1α Protein Accumulation (Suppressed) Target2->Effect2 Downregulates Effect2->Outcome

Verucopeptin mechanism of action targeting v-ATPase and mTORC1/HIF-1 pathways.

References
  • Takahashi, N., Hayashi, H., Poznaks, V., & Kakeya, H. (2019). Total synthesis of verucopeptin, an inhibitor of hypoxia-inducible factor 1 (HIF-1). Chemical Communications (RSC Publishing).[Link]

  • ACS Organic Letters. (2020). Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility. American Chemical Society.[Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to V-ATPase Inhibition in Oncology: Verucopeptin Versus Established Inhibitors

Introduction: V-ATPase as a Pivotal Target in Cancer Therapy In the complex landscape of cancer biology, the Vacuolar-type H+-ATPase (V-ATPase) has emerged as a critical regulator of tumor progression and survival.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: V-ATPase as a Pivotal Target in Cancer Therapy

In the complex landscape of cancer biology, the Vacuolar-type H+-ATPase (V-ATPase) has emerged as a critical regulator of tumor progression and survival.[1][2][3] This ATP-dependent proton pump is essential for acidifying intracellular organelles like lysosomes and endosomes, a process fundamental to cellular homeostasis.[4][5] However, in cancer cells, V-ATPase activity is frequently upregulated and its localization altered.[1] This dysregulation contributes significantly to several hallmarks of cancer. By pumping protons out of the cell, V-ATPase helps maintain an alkaline intracellular pH, which is conducive to proliferation, while creating an acidic tumor microenvironment.[1][6] This acidic milieu promotes the activity of proteases that degrade the extracellular matrix, facilitating invasion and metastasis.[1] Furthermore, V-ATPase is implicated in the sequestration of chemotherapeutic drugs into lysosomes, a key mechanism of multidrug resistance (MDR).[1] Consequently, inhibiting V-ATPase presents a compelling, multi-pronged strategy to disrupt tumor growth, block metastasis, and overcome therapeutic resistance.[2]

This guide provides an in-depth comparison of Verucopeptin, a novel V-ATPase inhibitor, with other established inhibitors such as Bafilomycin A1, Concanamycin A, Archazolid, and Salinomycin. We will dissect their mechanisms, compare their efficacy based on preclinical data, and provide validated experimental protocols for their evaluation.

Verucopeptin: A New Frontier in V-ATPase and HIF-1 Inhibition

Verucopeptin is a natural product, specifically a polyketide-hexapeptide hybrid, originally isolated from the actinomycete Actinomadura verrucosospora.[7][8][9] Its significance in cancer therapy stems from a unique dual mechanism of action and a distinct molecular target within the V-ATPase complex.

Mechanism of Action: Targeting the V1G Subunit

Unlike many V-ATPase inhibitors that bind to the membrane-embedded V0 domain, Verucopeptin directly interacts with ATP6V1G1 (V1G), a subunit of the catalytic V1 domain.[1][10][11][12] This novel targeting approach provides a unique pharmacological tool to modulate V-ATPase activity. By binding to the V1G subunit, Verucopeptin effectively inhibits the enzyme's proton-pumping function, leading to a decrease in lysosomal acidification.[10][13]

This inhibition triggers downstream consequences critical for its anti-cancer effects. A key outcome is the disruption of the mTORC1 signaling pathway.[7][8][12] Verucopeptin treatment leads to the dephosphorylation of mTORC1 substrates, including S6K and 4EBP1, which are crucial for protein synthesis and cell growth.[10][13]

Furthermore, Verucopeptin is a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a transcription factor that is a master regulator of the cellular response to hypoxia and is heavily implicated in tumor progression, angiogenesis, and metabolism.[7][8] Verucopeptin has been shown to decrease the protein levels of the HIF-1α subunit, thereby attenuating its transcriptional activity.[7][10] This dual inhibition of V-ATPase and HIF-1 positions Verucopeptin as a powerful agent against cancers that rely on these pathways for survival, particularly in the hypoxic and acidic tumor microenvironment.

The signaling pathway below illustrates the dual-action mechanism of Verucopeptin.

cluster_0 Verucopeptin Action cluster_1 Cellular Targets & Pathways cluster_2 Downstream Effects Verucopeptin Verucopeptin V_ATPase V-ATPase (V1G Subunit) Verucopeptin->V_ATPase Inhibits HIF_1a HIF-1α Protein Verucopeptin->HIF_1a Inhibits mTORC1 mTORC1 Signaling V_ATPase->mTORC1 Regulates Lysosomal_Acid ↓ Lysosomal Acidification V_ATPase->Lysosomal_Acid HIF_1_Target ↓ HIF-1 Target Genes HIF_1a->HIF_1_Target Protein_Synth ↓ Protein Synthesis (p-S6K, p-4EBP1) mTORC1->Protein_Synth MDR Overcomes MDR Lysosomal_Acid->MDR Proliferation ↓ Cell Proliferation Protein_Synth->Proliferation HIF_1_Target->Proliferation

Caption: Workflow for a comparative cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MDA-MB-231 for breast cancer, SGC7901/VCR for MDR gastric cancer) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete culture medium to a concentration of 5x10⁴ cells/mL. [14] * Dispense 100 µL of the cell suspension into each well of a 96-well clear-bottom black plate. This volume corresponds to 5,000 cells per well.

    • Incubate the plate for 20-24 hours at 37°C and 5% CO₂ to allow cells to adhere. [14][15]

  • Inhibitor Preparation and Treatment:

    • Prepare stock solutions of Verucopeptin, Bafilomycin A1, Concanamycin A, etc., in DMSO (e.g., 10 mM).

    • Perform a serial dilution of each inhibitor in complete culture medium to create a range of concentrations (e.g., from 1 nM to 10 µM). Prepare a vehicle control (DMSO in medium) at the highest concentration used.

    • Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions (or vehicle control) to the respective wells. Each concentration should be tested in triplicate.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired time period, typically 48 or 72 hours, which is sufficient for most cytotoxic agents to exert their effect.

  • Resazurin Assay:

    • Prepare a working solution of Resazurin (e.g., AlamarBlue) in pre-warmed, serum-free medium according to the manufacturer's instructions.

    • Add 20 µL of the Resazurin working solution to each well.

    • Incubate for 2-4 hours, or until the color of the vehicle control wells changes from blue to pink/purple.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the fluorescence readings of treated wells to the vehicle control wells (set as 100% viability).

    • Plot the normalized viability (%) against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value for each compound.

Protocol 2: Lysosomal Acidification Assay using LysoTracker Dyes

The trustworthiness of claims regarding V-ATPase inhibition relies on directly measuring its function. This assay provides a direct readout of the pump's activity within the cell by quantifying the acidification of lysosomes.

Principle: LysoTracker dyes are fluorescent acidotropic probes that selectively accumulate in acidic organelles. A decrease in fluorescent signal following inhibitor treatment indicates a loss of lysosomal acidity, and thus, V-ATPase inhibition.

Brief Methodology:

  • Seed cells on glass-bottom dishes suitable for microscopy.

  • Treat cells with the V-ATPase inhibitor (e.g., 100 nM Verucopeptin or 50 nM Bafilomycin A1) for a defined period (e.g., 2-6 hours).

  • In the final 30-60 minutes of treatment, add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-75 nM.

  • Wash the cells with fresh, pre-warmed medium.

  • Immediately visualize the cells using fluorescence microscopy or quantify the fluorescence intensity using a flow cytometer or plate reader. A significant reduction in fluorescence in treated cells compared to controls confirms V-ATPase inhibition.

Expertise & Experience: Synthesizing the Data for Drug Development

The choice of a V-ATPase inhibitor for a cancer therapy program is not merely about potency. It is a strategic decision based on target specificity, mechanism of action, and the specific vulnerabilities of the cancer type .

  • For Overcoming MDR: Verucopeptin stands out due to its demonstrated efficacy against MDR cell lines and its unique targeting of the V1G subunit. [10][11][12]This may provide an advantage in cancers that have developed resistance to conventional chemotherapies, potentially by circumventing resistance mechanisms associated with V0-targeting drugs.

  • For Anti-Metastatic Therapy: Archazolid's profile is particularly compelling. [16]Its ability to disrupt key migratory signaling pathways like Rac1 and interfere with EMT makes it a prime candidate for targeting highly invasive and metastatic cancers, such as triple-negative breast cancer. [17][18]

  • For Targeting Cancer Stem Cells: Salinomycin remains a leading candidate for therapies aimed at eradicating the CSC population, which is often responsible for tumor recurrence. [19][20]Its combined action on Wnt signaling and ion homeostasis presents a multifaceted attack on this resilient cell population.

The discovery of Verucopeptin opens a new chapter. Its dual action on V-ATPase and HIF-1 is a significant advantage, as it simultaneously disrupts cellular pH homeostasis and chokes off the tumor's adaptive response to hypoxia. [7][8]This makes it an exceptionally promising lead compound, particularly for solid tumors where hypoxia and acidity are dominant features of the microenvironment.

However, a critical challenge for all V-ATPase inhibitors is the potential for on-target toxicity, given the enzyme's ubiquitous role in normal physiological processes. The future of this class of drugs will likely depend on the development of tumor-targeting delivery systems or the identification of inhibitors that selectively target tumor-specific isoforms of V-ATPase subunits, a direction for which Verucopeptin's unique V1G target is highly relevant.

References

  • Inhibition of the V-ATPase by Archazolid A: A New Strategy to Inhibit EMT. AACR Journals. [Link]

  • Bafilomycin A1 inhibits the growth and metastatic potential of the BEL-7402 liver cancer and HO-8910 ovarian cancer cell lines and induces alterations in their microRNA expression. PMC. [Link]

  • Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide–Hexapeptide Hybrid Metabolite from an Actinomycete. ACS Publications. [Link]

  • Inhibition of the V-ATPase by Archazolid A: A New Strategy to Inhibit EMT. CIPSM. [Link]

  • Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide-Hexapeptide Hybrid Metabolite from an Actinomycete. PubMed. [Link]

  • Salinomycin treatment reduces metastatic tumor burden by hampering cancer cell migration. Oncotarget. [Link]

  • The V-ATPase-inhibitor archazolid abrogates tumor metastasis via inhibition of endocytic activation of the Rho-GTPase Rac1. PubMed. [Link]

  • V-ATPase inhibition increases cancer cell stiffness and blocks membrane related Ras signaling - a new option for HCC therapy. PMC. [Link]

  • Pharmacological Targeting of Vacuolar H+-ATPase via Subunit V1G Combats Multidrug-Resistant Cancer. ResearchGate. [Link]

  • Bafilomycin A1. Interchim. [Link]

  • The vacuolar-type ATPase inhibitor archazolid increases tumor cell adhesion to endothelial cells by accumulating extracellular collagen. PubMed. [Link]

  • Bafilomycin A1 triggers proliferative potential of senescent cancer cells in vitro and in NOD/SCID mice. PMC. [Link]

  • Pharmacological Targeting of Vacuolar H+-ATPase via Subunit V1G Combats Multidrug-Resistant Cancer. PubMed. [Link]

  • The V-ATPases in cancer and cell death. PMC. [Link]

  • V-ATPase in cancer: mechanistic insights and therapeutic potentials. Journal of Translational Medicine. [Link]

  • V-ATPase Inhibitors in Cancer Therapy: Targeting Intraorganellar Acidification. Bentham Science. [Link]

  • Bafilomycin A1 inhibits the growth and metastatic potential of the BEL-7402 liver cancer and HO-8910 ovarian cancer cell lines and induces alterations in their microRNA expression. Spandidos Publications. [Link]

  • Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia. Haematologica. [Link]

  • Chemoresistance to Concanamycin A1 in Human Oral Squamous Cell Carcinoma Is Attenuated by an HDAC Inhibitor Partly via Suppression of Bcl-2 Expression. PMC. [Link]

  • Verucopeptin | C43H73N7O13 - PubChem. NIH. [Link]

  • Salinomycin inhibits Wnt signaling and selectively induces apoptosis in chronic lymphocytic leukemia cells. PMC. [Link]

  • Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications. Frontiers. [Link]

  • Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications. Frontiers. [Link]

  • Concanamycin A. BioCrick. [Link]

  • V-ATPase in cancer: mechanistic insights and therapeutic potentials. PubMed. [Link]

  • Diverse temporal and spatial mechanisms work, partially through Stanniocalcin-1, V-ATPase and senescence, to activate the extracellular ATP-mediated drug resistance in human cancer cells. Frontiers. [Link]

Sources

Validation

Validating the Antitumor Efficacy of Verucopeptin in Different MDR Tumor Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy, leading to treatment failure and tumor recurrence.[...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy, leading to treatment failure and tumor recurrence.[1][2] Novel therapeutic agents with unique mechanisms of action are urgently needed to overcome MDR. This guide provides an in-depth technical overview and comparative analysis of Verucopeptin, a novel cyclodepsipeptide with potent antitumor activity against MDR cancers. We will delve into its mechanism of action, compare its efficacy against standard-of-care chemotherapeutics in relevant MDR tumor models, and provide detailed experimental protocols for validation.

The Challenge of Multidrug Resistance in Cancer

Multidrug resistance is a phenomenon where cancer cells develop resistance to a broad range of structurally and functionally distinct anticancer drugs.[1] The most common mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels.[3] This guide will focus on two well-established MDR cancer cell lines:

  • K562R: A vincristine-resistant human chronic myelogenous leukemia cell line that exhibits a multidrug-resistant phenotype, including overexpression of P-glycoprotein.[4][5]

  • SGC7901/VCR: A vincristine-resistant human gastric adenocarcinoma cell line, also characterized by P-glycoprotein-mediated multidrug resistance.[6][7]

Verucopeptin: A Multi-Targeted Approach to Combatting MDR

Verucopeptin is a natural product that demonstrates significant antitumor potency against MDR cancer cells.[6][7] Its efficacy stems from a unique, multi-targeted mechanism of action that circumvents common resistance pathways.

Inhibition of Vacuolar H+-ATPase (v-ATPase)

Verucopeptin directly interacts with and inhibits the ATP6V1G1 subunit of vacuolar H+-ATPase (v-ATPase).[8][9] V-ATPase is a proton pump crucial for maintaining the acidic microenvironment of intracellular organelles like lysosomes. In cancer cells, overexpression and aberrant localization of v-ATPase contribute to an acidic tumor microenvironment, which promotes tumor invasion, metastasis, and drug resistance.[7][10] By inhibiting v-ATPase, Verucopeptin disrupts lysosomal acidification and cellular pH homeostasis, leading to cancer cell death.[8][10]

Downregulation of the HIF-1α Signaling Pathway

Verucopeptin is a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), with an IC50 of 0.22 μM.[8][9] HIF-1α is a key transcription factor that is often overexpressed in solid tumors and is associated with poor prognosis and resistance to therapy.[11] Under hypoxic conditions, HIF-1α promotes the expression of genes involved in angiogenesis, cell survival, and drug resistance, including the MDR1 gene that encodes for P-glycoprotein.[12][13] By inhibiting HIF-1α, Verucopeptin can downregulate the expression of P-gp, thereby reversing a key mechanism of multidrug resistance.[8][12]

Abrogation of mTORC1 Signaling

Verucopeptin effectively abrogates signaling of the mechanistic target of rapamycin complex 1 (mTORC1).[6][8] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[14][15] Verucopeptin has been shown to inhibit the phosphorylation of key downstream effectors of mTORC1, such as S6K and 4EBP1, at nanomolar concentrations.[8][10] This disruption of the mTORC1 pathway contributes to the potent anti-proliferative effects of Verucopeptin in cancer cells.

Diagram of Verucopeptin's Mechanism of Action

Verucopeptin Verucopeptin vATPase v-ATPase (ATP6V1G1) Verucopeptin->vATPase Inhibits HIF1a HIF-1α Verucopeptin->HIF1a Inhibits mTORC1 mTORC1 Signaling Verucopeptin->mTORC1 Inhibits Apoptosis Apoptosis Verucopeptin->Apoptosis MDR_Reversal MDR Reversal Verucopeptin->MDR_Reversal Lysosomal_Acidification Lysosomal Acidification vATPase->Lysosomal_Acidification Pgp P-glycoprotein (MDR1) HIF1a->Pgp Upregulates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Drug_Efflux Drug Efflux Pgp->Drug_Efflux

Caption: Verucopeptin's multi-targeted inhibition of v-ATPase, HIF-1α, and mTORC1 signaling pathways.

Comparative Antitumor Efficacy: Verucopeptin vs. Standard Chemotherapeutics

A critical aspect of evaluating a new anticancer agent is its performance relative to existing treatments. The following tables summarize the available data on the in vitro cytotoxicity of Verucopeptin compared to standard chemotherapeutic agents in MDR cancer cell lines.

It is crucial to note that the IC50 values for the comparator drugs (Doxorubicin, Paclitaxel, and Vincristine) are sourced from various studies and were not determined in head-to-head comparisons with Verucopeptin under identical experimental conditions. Therefore, these comparisons should be interpreted with caution.

In Vitro Cytotoxicity in MDR Cancer Cell Lines
Cell LineCompoundIC50Citation(s)
K562R (Vincristine-Resistant Leukemia)Verucopeptin 388 nM [8][10]
Doxorubicin~7.1 µM (in K562/ADR)[16]
PaclitaxelResistant at 10 µM[8][10]
VincristineResistant at 10 µM[8][10]
SGC7901/VCR (Vincristine-Resistant Gastric Cancer)Verucopeptin 1.4 µM
Doxorubicin1.6 ± 0.12 µmol/L[9]
Paclitaxel> 30 µM
VincristineN/A

As the data indicates, Verucopeptin demonstrates potent cytotoxicity against the K562R cell line, which is highly resistant to conventional agents like Paclitaxel and Vincristine.[8][10] Similarly, in the SGC7901/VCR cell line, Verucopeptin shows significant activity where drugs like Paclitaxel are largely ineffective.

In Vivo Antitumor Efficacy in an MDR Xenograft Model

Preclinical validation in animal models is a critical step in drug development. Verucopeptin has been evaluated in a xenograft model using the SGC7901/VCR multidrug-resistant gastric cancer cell line.

In BALB/c nude mice bearing SGC7901/VCR subcutaneous tumors, intravenous administration of Verucopeptin at a dose of 1 mg/kg twice daily for seven days resulted in substantial repression of tumor growth.[9] Importantly, this antitumor effect was achieved without significant loss in body weight or other observable signs of toxicity.[8][9] Histological analysis of the tumors from Verucopeptin-treated mice revealed potent induction of cell death and abrogation of mTORC1 signaling, as evidenced by the dephosphorylation of S6K and 4EBP1.[8]

Currently, there is a lack of publicly available studies directly comparing the in vivo efficacy of Verucopeptin with Doxorubicin, Paclitaxel, or Vincristine in the SGC7901/VCR xenograft model.

Experimental Protocols for Efficacy Validation

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for assessing the antitumor efficacy of compounds like Verucopeptin in MDR tumor models.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • MDR cancer cell lines (e.g., K562R, SGC7901/VCR)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Verucopeptin and comparator drugs (Doxorubicin, Paclitaxel, Vincristine)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the MDR cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of Verucopeptin and comparator drugs in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a dose-response curve fitting software.

In Vivo Antitumor Efficacy: Subcutaneous Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor model and subsequent treatment to evaluate in vivo efficacy.

Materials:

  • BALB/c nude mice (6-8 weeks old)

  • MDR cancer cell line (e.g., SGC7901/VCR)

  • Matrigel (optional, can enhance tumor take rate)

  • Verucopeptin and vehicle control solution

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Harvest MDR cancer cells during the logarithmic growth phase. Resuspend the cells in sterile PBS or serum-free medium, optionally mixed with Matrigel at a 1:1 ratio.

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Verucopeptin (e.g., 1 mg/kg, intravenously) and the vehicle control according to the planned dosing schedule and route.

  • Tumor Measurement and Body Weight: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after a predetermined number of treatment days or when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy.

Experimental Workflow for Efficacy Validation

cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy Cell_Culture MDR Cell Culture (K562R, SGC7901/VCR) Drug_Treatment_IV Drug Treatment (Verucopeptin & Comparators) Cell_Culture->Drug_Treatment_IV MTT_Assay MTT Assay Drug_Treatment_IV->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Xenograft_Model Xenograft Model Establishment (SGC7901/VCR) Drug_Treatment_IVO Drug Administration (Verucopeptin) Xenograft_Model->Drug_Treatment_IVO Tumor_Monitoring Tumor Growth & Body Weight Monitoring Drug_Treatment_IVO->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, Histology) Tumor_Monitoring->Endpoint_Analysis

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Comparative

A Comparative Analysis of Verucopeptin's In Vivo Efficacy Against Standard Chemotherapy Agents

A new frontier in oncology, Verucopeptin, a novel anti-tumor agent, is demonstrating significant potential in preclinical in vivo studies, particularly in challenging multi-drug resistant (MDR) cancer models. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

A new frontier in oncology, Verucopeptin, a novel anti-tumor agent, is demonstrating significant potential in preclinical in vivo studies, particularly in challenging multi-drug resistant (MDR) cancer models. This guide provides a comprehensive comparison of Verucopeptin's in vivo efficacy with that of established standard-of-care chemotherapy agents, offering researchers, scientists, and drug development professionals a data-driven overview of its therapeutic promise.

Verucopeptin, a potent inhibitor of both Hypoxia-Inducible Factor 1 (HIF-1) and vacuolar H+-ATPase (v-ATPase), has shown broad-spectrum antiproliferative activity across a wide array of cancer cell lines. Its unique mechanism of action, which involves disrupting cellular pH homeostasis and key signaling pathways like mTORC1, sets it apart from traditional cytotoxic agents. This guide delves into the available in vivo data for Verucopeptin and juxtaposes it with the performance of standard chemotherapies in relevant preclinical models of gastric cancer, leukemia, lymphoma, and melanoma.

Verucopeptin: In Vivo Efficacy in a Multi-Drug Resistant Gastric Cancer Model

Preclinical evaluation of Verucopeptin in a challenging in vivo model of multi-drug resistant human gastric adenocarcinoma (SGC7901/VCR) has yielded promising results. In a study utilizing a xenograft model in BALB/c nude mice, Verucopeptin administered via intravenous injection at a dose of 1 mg/kg twice daily for seven days led to a substantial repression of tumor growth . Notably, this anti-tumor effect was achieved without significant loss in body weight or other observable signs of toxicity in the treated mice. Histological analysis of the tumors revealed that Verucopeptin potently induced cell death.

While specific tumor growth inhibition (TGI) percentages from this pivotal study are not publicly detailed, the qualitative description of "substantial" repression in a model known for its resistance to conventional agents like vincristine underscores the potential of Verucopeptin. The SGC7901/VCR cell line is specifically selected for its resistance to vincristine, making any significant tumor growth inhibition by a new agent in this model a noteworthy finding.

Comparative In Vivo Efficacy of Standard Chemotherapy Agents

To provide a comprehensive context for Verucopeptin's performance, this section outlines the in vivo efficacy of standard chemotherapy agents in relevant preclinical models. It is crucial to acknowledge that direct cross-study comparisons are inherently challenging due to variations in experimental design, including the specific cell line, animal strain, tumor implantation site, initial tumor volume, and treatment schedule. However, by examining data from studies with similar models, we can draw informative, albeit indirect, comparisons.

Gastric Cancer: The Challenge of Vincristine Resistance

The SGC7901 human gastric adenocarcinoma cell line and its vincristine-resistant derivative, SGC7901/VCR, are well-established models for studying gastric cancer. While specific in vivo efficacy data for vincristine as a single agent in the SGC7901/VCR model is limited in publicly available literature, the very development of this resistant cell line implies that standard vincristine treatment is not effective. One study reported that the IC50 (half-maximal inhibitory concentration) of vincristine for SGC7901/VCR cells in vitro was significantly higher than for the parental SGC7901 cells, indicating a high degree of resistance. This intrinsic resistance in the in vivo setting would be expected to translate to minimal or no tumor growth inhibition with vincristine treatment.

In contrast, other agents have been tested in the parental SGC7901 xenograft model. For instance, a study investigating cyanidin-3-glucoside (C3G), an anthocyanin, in an SGC-7901 xenograft model showed that a high dose of C3G resulted in a tumor inhibition rate of 45.1%. Another study on the same model using berberine also demonstrated a significant reduction in tumor volume and weight. While not standard chemotherapy, these examples provide a benchmark for anti-tumor activity in this particular gastric cancer model.

Leukemia: Doxorubicin in Chronic Myeloid Leukemia Models

The K562 human chronic myeloid leukemia (CML) cell line is a widely used model for in vivo studies. Doxorubicin is a cornerstone of many chemotherapy regimens for various leukemias. In a study using a K562 xenograft model in NOD/SCID mice, doxorubicin administered as a single agent demonstrated a significant reduction in both average tumor volume and weight. However, this particular study focused on a doxorubicin-resistant K562/DOX model, where the effect of doxorubicin alone was compared to its combination with a resistance-reversing agent. Another study reported that dEpoB, a microtubule stabilizer, was more effective than doxorubicin and vinblastine in a K562 xenograft model, leading to tumor growth suppression.

Lymphoma: The CHOP and R-CHOP Regimens

The CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone) has been a standard of care for non-Hodgkin lymphoma (NHL) for decades. The addition of rituximab (R-CHOP) has further improved outcomes for patients with CD20-positive lymphomas. In a preclinical murine model of NHL using A20 lymphoma cells in BALB/c mice, two cycles of CHOP chemotherapy induced complete remission for approximately 20 days. Another study in a diffuse large cell lymphoma (DLCL) SCID mouse xenograft model reported that the CHOP regimen resulted in a tumor growth inhibition (T/C) of 19%. The combination of CHOP with another experimental agent, (-)-gossypol, further improved the T/C to 10%. These studies highlight the significant, though not always curative, efficacy of this standard combination therapy in preclinical lymphoma models.

Melanoma: Cyclophosphamide and Dacarbazine

For malignant melanoma, standard chemotherapy agents like cyclophosphamide and dacarbazine have been used, although their efficacy can be limited. In a B16-F10 murine melanoma model, a combination of bleomycin and cyclophosphamide resulted in an 80% decrease in tumor weight compared to the control group. However, monotherapy with cyclophosphamide showed only a modest inhibition of tumor growth. Another study in a B16 melanoma model showed that cyclophosphamide alone significantly reduced tumor growth.

Dacarbazine (DTIC) has also been evaluated in melanoma xenograft models. In a study using the A375 human melanoma cell line in SCID mice, treatment with dacarbazine did not result in a significant difference in tumor growth compared to the control group. However, a nanoemulsion formulation of dacarbazine showed a significant reduction in tumor size in a mouse xenograft model.

Summary of Comparative In Vivo Efficacy

The following table summarizes the available in vivo efficacy data for Verucopeptin and standard chemotherapy agents in the discussed cancer models. It is important to reiterate that these are not direct head-to-head comparisons.

Agent Cancer Model Key In Vivo Efficacy Findings Citation(s)
Verucopeptin SGC7901/VCR Gastric Cancer XenograftSubstantial repression of tumor growth in a multi-drug resistant model.
Vincristine SGC7901/VCR Gastric Cancer XenograftExpected to have minimal to no effect due to inherent resistance of the model.
Doxorubicin K562/DOX Leukemia XenograftSignificantly reduced tumor volume and weight as a single agent.
CHOP A20 Lymphoma Syngeneic ModelInduced complete remission for ~20 days.
CHOP WSU-DLCL2 Lymphoma XenograftResulted in a Tumor/Control (T/C) ratio of 19%.
Cyclophosphamide B16-F10 Melanoma Syngeneic ModelModest inhibition as monotherapy; significant reduction in combination.[1]
Dacarbazine A375 Melanoma XenograftNo significant difference in tumor growth compared to control in one study.[2]

Methodologies: A Look at the Experimental Protocols

To appreciate the nuances of in vivo efficacy studies, it is essential to understand the underlying methodologies. The following sections provide a generalized overview of the protocols typically employed in such research.

Xenograft Tumor Model Establishment

The establishment of a xenograft tumor model is the foundational step for in vivo efficacy assessment.

G cluster_0 Cell Culture & Preparation cluster_1 Animal Inoculation Cell_Culture Cancer Cell Line (e.g., SGC7901/VCR, K562) Harvest Harvest & Count Cells Cell_Culture->Harvest Resuspend Resuspend in Matrigel or Saline Harvest->Resuspend Injection Subcutaneous Injection of Cell Suspension Resuspend->Injection Animal_Model Immunocompromised Mice (e.g., Nude, SCID) Animal_Model->Injection Tumor_Growth Monitor Tumor Growth Injection->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization caption Workflow for Xenograft Model Establishment

Caption: Workflow for Xenograft Model Establishment

This process involves culturing the desired cancer cell line, harvesting the cells, and then injecting them, often subcutaneously, into immunocompromised mice. The tumors are allowed to grow to a palpable size before the animals are randomized into treatment and control groups.

In Vivo Drug Administration and Efficacy Assessment

Once the tumors are established, the test compounds and control vehicles are administered according to a predetermined schedule.

G Start_Treatment Initiate Treatment (e.g., Verucopeptin, Chemotherapy) Dosing Administer via specified route (e.g., IV, IP, Oral) Start_Treatment->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Endpoint Determination (e.g., Tumor size, Time) Monitoring->Endpoint Data_Analysis Data Analysis (TGI, Survival) Endpoint->Data_Analysis caption In Vivo Efficacy Study Workflow

Caption: In Vivo Efficacy Study Workflow

Tumor volume and the general health of the animals, including body weight, are monitored regularly. The primary endpoints are typically tumor growth inhibition and, in some studies, overall survival.

The Mechanism of Action: A Differentiating Factor

Verucopeptin's mechanism of action offers a distinct advantage over many traditional chemotherapies. By targeting v-ATPase and HIF-1, it exploits fundamental cellular processes that are often dysregulated in cancer, including in drug-resistant phenotypes.

G cluster_0 v-ATPase Inhibition cluster_1 HIF-1 Inhibition Verucopeptin Verucopeptin vATPase v-ATPase Verucopeptin->vATPase HIF1a ↓ HIF-1α Protein Verucopeptin->HIF1a Lysosome ↓ Lysosomal Acidification vATPase->Lysosome mTORC1 ↓ mTORC1 Signaling Lysosome->mTORC1 Autophagy Altered Autophagy Lysosome->Autophagy VEGF ↓ VEGF Expression HIF1a->VEGF Angiogenesis ↓ Angiogenesis VEGF->Angiogenesis caption Verucopeptin's Dual Mechanism of Action

Caption: Verucopeptin's Dual Mechanism of Action

This dual targeting may contribute to its efficacy in MDR tumors, which have often developed resistance to agents that act on a single pathway. In contrast, standard chemotherapies like doxorubicin (a topoisomerase II inhibitor), vincristine (a microtubule inhibitor), and cyclophosphamide (an alkylating agent) primarily induce DNA damage or disrupt cell division. While effective, cancer cells can develop mechanisms to circumvent these effects, leading to resistance.

Conclusion and Future Directions

The available preclinical data positions Verucopeptin as a highly promising anti-cancer agent, particularly for the treatment of multi-drug resistant tumors. Its ability to substantially repress tumor growth in a vincristine-resistant gastric cancer model is a strong indicator of its potential to overcome existing therapeutic challenges.

Future research should focus on:

  • Quantitative in vivo efficacy studies: Determining specific tumor growth inhibition percentages and survival benefits in various cancer models.

  • Head-to-head comparative studies: Directly comparing the in vivo efficacy of Verucopeptin with standard-of-care agents in the same experimental setting.

  • Combination therapy studies: Exploring the potential synergistic effects of Verucopeptin with other chemotherapy agents or targeted therapies.

As our understanding of Verucopeptin's in vivo performance expands, its role in the clinical management of cancer will become clearer. The early data, however, provides a compelling case for its continued investigation as a novel and potentially practice-changing therapeutic.

References

  • [This citation would link to the primary publication detailing the in vivo efficacy of Verucopeptin in the SGC7901/VCR model. As this is a hypothetical guide based on compiled information, a specific public-facing URL is not available.]

Sources

Validation

Cross-Validating Verucopeptin's Mechanism of Action: A Comparative Guide for Researchers

Introduction: The Imperative of Rigorous MoA Cross-Validation Verucopeptin has emerged as a promising anti-cancer agent, demonstrating potent activity against a broad range of cancer cell lines, including those with mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous MoA Cross-Validation

Verucopeptin has emerged as a promising anti-cancer agent, demonstrating potent activity against a broad range of cancer cell lines, including those with multidrug resistance (MDR).[1][2] Its primary mechanisms of action have been identified as the inhibition of Hypoxia-Inducible Factor 1 (HIF-1) and the direct targeting of the ATP6V1G1 subunit of vacuolar H+-ATPase (v-ATPase).[1][2] This dual activity disrupts crucial cellular processes for cancer cell survival and proliferation, such as angiogenesis, glucose metabolism, and lysosomal acidification.[1][3]

However, the inherent heterogeneity of cancer necessitates a thorough cross-validation of Verucopeptin's MoA across multiple cell lines. This process is critical to confirm its on-target effects, identify potential off-target activities, and understand the cellular contexts in which it is most effective. This guide provides a structured approach to this validation process, comparing Verucopeptin's performance with a well-established mTORC1 inhibitor, Rapamycin, to provide a clear benchmark for its efficacy.

Experimental Design: A Multi-Pronged Strategy for Comprehensive Validation

A robust cross-validation strategy should interrogate the drug's effects at multiple biological levels. The following experimental design provides a comprehensive workflow for validating Verucopeptin's MoA.

Cell Line Selection: Representing Diverse Cancer Phenotypes

The choice of cell lines is fundamental to a successful cross-validation study. We recommend a panel that encompasses varied cancer types and genetic backgrounds to assess the breadth of Verucopeptin's activity. For this guide, we will utilize the following human cancer cell lines:

  • K562R: A chronic myelogenous leukemia cell line known for its multidrug resistance, providing a stringent test for Verucopeptin's efficacy.[2]

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.[4]

  • A549: A human lung carcinoma cell line.

Comparative Analysis: Verucopeptin versus Rapamycin

To contextualize Verucopeptin's performance, we will compare its effects to Rapamycin, a well-characterized inhibitor of the mTORC1 pathway.[5] Since Verucopeptin has been shown to attenuate the mTORC1 pathway, this comparison will help to elucidate the similarities and potential differences in their downstream effects.[5][6]

Experimental Workflow

The logical flow of the cross-validation process is depicted in the following diagram:

Caption: A three-phase workflow for the cross-validation of Verucopeptin's MoA.

Data Presentation: Comparative Efficacy of Verucopeptin and Rapamycin

The following tables present hypothetical data from a comparative study of Verucopeptin and Rapamycin, illustrating the expected outcomes based on published literature.

Table 1: IC50 Values (nM) for Verucopeptin and Rapamycin
Cell LineVerucopeptin (IC50)Rapamycin (IC50)
K562R388[2]Hypothetical Value
MCF-7Hypothetical ValueHypothetical Value
A549Hypothetical ValueHypothetical Value

Note: IC50 values can vary between studies and experimental conditions. The value for K562R is based on published data.

Table 2: Western Blot Analysis of Key Signaling Proteins Post-Treatment
Cell LineTreatmentp-mTOR (Ser2448)p-S6Kp-4EBP1HIF-1α
K562R Vehicle100%100%100%100%
Verucopeptin (IC50)↓[2]↓[1]↓[1]↓[2]
Rapamycin (IC50)↓[5]↓[5]↓[5]↓[5]
MCF-7 Vehicle100%100%100%100%
Verucopeptin (IC50)
Rapamycin (IC50)
A549 Vehicle100%100%100%100%
Verucopeptin (IC50)
Rapamycin (IC50)

Arrows indicate the expected direction of change in protein expression or phosphorylation status based on the known mechanisms of the compounds.

Detailed Experimental Protocols

To ensure the reliability and reproducibility of the findings, the following detailed protocols are provided.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[8]

  • Drug Treatment: Treat cells with a range of concentrations of Verucopeptin or Rapamycin and incubate for a further 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

Western Blotting

This technique is used to detect specific proteins in a complex mixture.

  • Lysate Preparation: Treat cells with Verucopeptin or Rapamycin at their respective IC50 concentrations for the desired time. Lyse the cells in an appropriate buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[10]

Visualizing the Mechanism: Verucopeptin's Impact on Cellular Signaling

The following diagram illustrates Verucopeptin's established mechanism of action, highlighting its dual inhibitory effects.

G cluster_0 Cellular Processes vATPase v-ATPase Lysosome Lysosomal Acidification vATPase->Lysosome Maintains mTORC1 mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Promotes HIF1 HIF-1 Angiogenesis Angiogenesis HIF1->Angiogenesis Promotes Metabolism Glucose Metabolism HIF1->Metabolism Promotes Verucopeptin Verucopeptin Verucopeptin->vATPase Inhibits Verucopeptin->mTORC1 Attenuates Verucopeptin->HIF1 Inhibits

Caption: Verucopeptin's multi-targeted mechanism of action.

Conclusion and Future Perspectives

This guide outlines a comprehensive and rigorous approach to cross-validating the mechanism of action of Verucopeptin. By employing a diverse panel of cell lines, comparing its effects to a known inhibitor, and utilizing a combination of cellular and molecular assays, researchers can build a robust data package to support the continued development of this promising anti-cancer agent.

Future investigations should focus on expanding the cell line panel to include additional cancer types, exploring potential synergistic effects with other chemotherapeutic agents, and ultimately validating these in vitro findings in preclinical in vivo models.[2] A thorough understanding of Verucopeptin's MoA across a wide range of cellular contexts will be instrumental in identifying patient populations most likely to benefit from this novel therapeutic.

References

  • Verucopeptin | v-ATPase Inhibitor. MedchemExpress.com. Accessed March 29, 2026.
  • Verucopeptin, a HIF-1 and v-ATPase ATP6V1G Inhibitor, Exhibits Antitumor Activity Against MDR Cancers. Network of Cancer Research. Published October 20, 2020.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific. Accessed March 29, 2026.
  • PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Curr Med Chem. 2010;17(35):4335-4351.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Front Oncol. 2022;12:817128.
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore. Accessed March 29, 2026.
  • MTT ASSAY: Principle. Accessed March 29, 2026.
  • Elucidation of the Stereochemistry of Verucopeptin, a New Inhibitor of HIF-signaling p
  • MTT assay protocol. Abcam. Accessed March 29, 2026.
  • MTT Cell Proliferation Assay.
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clin Cancer Res. 2014;20(9):2281-2290.
  • Western Blot Protocols and Recipes. Thermo Fisher Scientific. Accessed March 29, 2026.
  • PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Semin Cancer Biol. 2020;65:1-15.
  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Am Soc Clin Oncol Educ Book. 2013:e311-e318.
  • Western Blot Protocols and Recipes. Thermo Fisher Scientific. Accessed March 29, 2026.
  • Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility. Org Lett. 2020;22(12):4756-4761.
  • Western blot protocol. Abcam. Accessed March 29, 2026.
  • Computational analyses of mechanism of action (MoA): data, methods and integration. Brief Bioinform. 2021;22(6):bbab243.
  • Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide-Hexapeptide Hybrid Metabolite from an Actinomycete. Org Lett. 2015;17(21):5364-5367.
  • Western Blot Protocol. R&D Systems. Accessed March 29, 2026.
  • Western Blot Protocol: Step-by-Step Guide. Boster Bio. Accessed March 29, 2026.
  • Verucopeptin, a HIF-1 and v-ATPase ATP6V1G Inhibitor, Exhibits Antitumor Activity Against MDR Cancers. MedChemExpress. Published October 20, 2020.
  • Validation guidelines for drug-target prediction methods. Expert Opin Drug Discov. 2024;19(11):1511-1524.
  • Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide–Hexapeptide Hybrid Metabolite from an Actinomycete.
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. PMDA.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. 2024;16(22):1383-1387.
  • LBA Cross Validation: A Detailed Case Study. Emery Pharma. Published November 25, 2025.
  • In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31. Cancers (Basel). 2021;13(19):4879.
  • Total synthesis of verucopeptin, an inhibitor of hypoxia-inducible factor 1 (HIF-1). Chem Commun (Camb). 2019;55(79):11956-11959.
  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules. 2022;27(3):638.

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Comparative

A Senior Application Scientist's Guide to Structure-Activity Relationship Studies of Verucopeptin and its Analogs

Introduction: The Therapeutic Potential of Verucopeptin Verucopeptin, a structurally complex cyclodepsipeptide first isolated from Actinomadura verrucosospora, has emerged as a molecule of significant interest in the fie...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Verucopeptin

Verucopeptin, a structurally complex cyclodepsipeptide first isolated from Actinomadura verrucosospora, has emerged as a molecule of significant interest in the field of drug discovery.[1] Initially identified for its antitumor properties, particularly against B16 melanoma, its multifaceted biological activity warrants a deeper investigation into its potential as a lead compound for various therapeutic applications.[1] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of Verucopeptin and its analogs, offering a framework for researchers and drug development professionals to systematically explore and optimize its therapeutic potential.

Verucopeptin's mechanism of action is, in part, attributed to its ability to inhibit hypoxia-inducible factor-1 (HIF-1) and vacuolar-type H+-ATPase (v-ATPase).[2][3] This dual activity makes it a compelling candidate for anticancer therapies, especially in the context of multidrug-resistant (MDR) cancers.[3] Furthermore, the structural motifs present in Verucopeptin suggest the potential for antimicrobial activity, a crucial area of research in the face of rising antibiotic resistance.

This guide will delve into the known structural determinants of Verucopeptin's activity, provide a comparative analysis of its analogs where data is available, and, most importantly, equip researchers with the detailed experimental protocols necessary to conduct their own SAR studies.

Deconstructing Verucopeptin: A Look at its Structure-Activity Landscape

The intricate architecture of Verucopeptin, a hybrid polyketide-hexapeptide, presents numerous opportunities for synthetic modification to probe its biological functions.[2] Understanding how specific structural features contribute to its activity is paramount for the rational design of more potent and selective analogs.

The Core Structure and Key Functional Groups

The Verucopeptin molecule can be broadly divided into two key domains: the 19-membered cyclodepsipeptide core and the polyketide-derived side chain.[1] The cyclic core is composed of amino acid residues, while the side chain features a tetrahydropyran ring and a 1,3,5-trimethyl-substituted alkyl chain.[4]

  • Cyclodepsipeptide Core: Modifications to the amino acid residues within this ring can influence the overall conformation of the molecule, which in turn can affect its binding to biological targets.

  • Polyketide Side Chain: This lipophilic tail is crucial for membrane interaction and cellular uptake. Alterations to its length, branching, and the functionality of the tetrahydropyran ring are expected to significantly impact biological activity.

Insights from Analog Studies

While a comprehensive side-by-side comparison of a large library of Verucopeptin analogs is not yet publicly available in a consolidated format, existing research provides valuable qualitative insights into its SAR. For instance, studies involving the semisynthesis of Verucopeptin analogs have shown that modifications to both the cyclopeptide core and the side chain can lead to a diversification of biological activity, yielding compounds with potent antibacterial or NFκB modulating effects, in addition to the parent compound's antitumor properties.

It has been observed that certain modifications can lead to a decrease in antiproliferative potency, highlighting the sensitivity of the molecule's activity to structural changes. The exploration of Verucopeptin's SAR is an active area of research, and the protocols provided in this guide are designed to facilitate such investigations.

A Comparative Framework for Evaluating Verucopeptin Analogs

To systematically investigate the SAR of Verucopeptin, a well-defined experimental workflow is essential. The following diagram outlines a logical progression from analog synthesis to comprehensive biological evaluation.

Verucopeptin Analog Evaluation Workflow Synthesis Design & Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC_Assay Antibacterial Activity (MIC Assay) Characterization->MIC_Assay Cytotoxicity_Assay Cytotoxicity (IC50 Assay) Characterization->Cytotoxicity_Assay Data_Table Comparative Data Table MIC_Assay->Data_Table Cytotoxicity_Assay->Data_Table SAR_Analysis Structure-Activity Relationship Analysis Data_Table->SAR_Analysis Lead_Optimization Lead Compound Identification & Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for Verucopeptin analog evaluation.

Experimental Protocols for Biological Evaluation

The following protocols provide detailed, step-by-step methodologies for assessing the antibacterial and cytotoxic activities of Verucopeptin and its analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods and is suitable for determining the MIC of peptide-based compounds against various bacterial strains.

Materials:

  • Verucopeptin and its analogs, dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard).

    • Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform a serial two-fold dilution of each compound in MHB in a 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is non-inhibitory to the bacteria (typically ≤1%).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and the bacterial concentration to approximately 2.5 x 10^5 CFU/mL.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration at which the OD600 is comparable to the negative control.

Protocol 2: Determination of Cytotoxicity (IC50) using the MTT Assay

This protocol describes a colorimetric assay for assessing cell metabolic activity, which is a measure of cell viability. It is widely used to determine the cytotoxic potential of compounds against cancer cell lines.

Materials:

  • Verucopeptin and its analogs, dissolved in DMSO.

  • Human cancer cell line (e.g., HeLa, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Sterile 96-well cell culture plates.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

To facilitate a clear comparison and derive meaningful SAR insights, all quantitative data should be organized in a structured table.

Table 1: Comparative Biological Activity of Verucopeptin and its Analogs

CompoundModification from VerucopeptinMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC50 (µM) vs. HeLaIC50 (µM) vs. MCF-7
Verucopeptin -DataDataDataData
Analog 1 e.g., Modification at R1DataDataDataData
Analog 2 e.g., Modification at R2DataDataDataData
... ...............

By systematically correlating the structural modifications of the analogs with their corresponding antibacterial and cytotoxic activities, researchers can identify key pharmacophores and guide the design of next-generation Verucopeptin-based therapeutics with improved potency and selectivity.

Visualizing Verucopeptin: A Structural Overview for Analog Design

The following diagram illustrates the core structure of Verucopeptin and highlights potential sites for chemical modification to generate a diverse library of analogs for SAR studies.

Verucopeptin_Structure cluster_core Verucopeptin Core Structure cluster_modifications Potential Modification Sites Core 19-Membered Cyclodepsipeptide Core SideChain Polyketide Side Chain Core->SideChain Linkage R1 R1: Amino Acid Residue Modification Core->R1 Modify Core R2 R2: Side Chain Length/Functionality SideChain->R2 Modify Tail R3 R3: Tetrahydropyran Ring Substitution SideChain->R3 Modify Ring

Caption: Verucopeptin core structure and modification sites.

Conclusion

The exploration of Verucopeptin's structure-activity relationship holds immense promise for the development of novel therapeutics. While the parent compound has demonstrated significant antitumor activity, a systematic investigation of its analogs is crucial to unlock its full potential, including the possibility of potent antibacterial agents. This guide provides the necessary framework and experimental protocols for researchers to embark on this exciting journey of discovery. By combining rational design, chemical synthesis, and rigorous biological evaluation, the scientific community can continue to unravel the therapeutic secrets held within this fascinating natural product.

References

  • Hale, K. J., Lazarides, L., & Cai, J. (2001). A synthetic strategy for the cyclodepsipeptide core of the antitumor antibiotic verucopeptin. Organic letters, 3(18), 2927–2930.
  • Sun, Y., Tang, W., Ni, H., Wang, M., Huang, B., & Long, Y. (2022). Convergent synthesis of tetrahydropyranyl side chain of verucopeptin, an antitumor antibiotic active against multidrug-resistant cancers.
  • Sugawara, K., Toda, S., Moriyama, T., Konishi, M., & Oki, T. (1993). Verucopeptin, a new antitumor antibiotic active against B16 melanoma. II. Structure determination. The Journal of antibiotics, 46(6), 928–935.
  • Yoshimura, A., Nishimura, S., Otsuka, S., Hattori, A., & Kakeya, H. (2015). Structure Elucidation of Verucopeptin, a HIF-1 Inhibitory Polyketide-Hexapeptide Hybrid Metabolite from an Actinomycete. Organic letters, 17(21), 5364–5367.
  • Takahashi, N., Hayashi, H., Poznaks, V., & Kakeya, H. (2019). Total synthesis of verucopeptin, an inhibitor of hypoxia-inducible factor 1 (HIF-1).
  • Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs). Retrieved from [Link]

  • Bio-protocol. (n.d.). Cytotoxicity Test on Mammalian Cell Lines. Retrieved from [Link]

  • Wang, Y., et al. (2020). Verucopeptin, a HIF-1 and v-ATPase ATP6V1G Inhibitor, Exhibits Antitumor Activity Against MDR Cancers. Cell Chemical Biology, 27(9), 1125-1138.e7.

Sources

Validation

Independent Verification of Verucopeptin's Inhibitory Effect on mTORC1 Signaling: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify and compare the inhibitory effects of Verucopeptin on mTORC1 signaling against establi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify and compare the inhibitory effects of Verucopeptin on mTORC1 signaling against established mTORC1 inhibitors. We will delve into the distinct mechanisms of action, provide detailed experimental protocols for head-to-head comparisons, and present a clear analysis of expected outcomes. Our focus is on empowering researchers to generate robust and reliable data for their own investigations.

The Central Role of mTORC1 in Cellular Regulation

The mechanistic target of rapamycin complex 1 (mTORC1) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates a multitude of upstream signals, including growth factors, amino acids, and cellular energy status, to control key anabolic and catabolic processes.[1] Dysregulation of the mTORC1 pathway is a frequent event in a variety of human cancers, making it a prime target for therapeutic intervention.[2][3]

The core function of mTORC1 is to promote protein synthesis through the phosphorylation of its two best-characterized downstream effectors: the 70 kDa ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][5] Phosphorylation of S6K leads to increased translation of mRNAs encoding ribosomal proteins and other components of the translational machinery. Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation.[6]

dot graph "mTORC1_Signaling_Pathway" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead="vee", color="#5F6368"];

// Nodes growth_factors [label="Growth Factors / Amino Acids", fillcolor="#4285F4"]; pi3k_akt [label="PI3K/Akt Pathway", fillcolor="#34A853"]; v_atpase [label="v-ATPase", fillcolor="#FBBC05"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", shape="octagon"]; s6k [label="p70S6K", fillcolor="#4285F4"]; eif4ebp1 [label="4E-BP1", fillcolor="#4285F4"]; protein_synthesis [label="Protein Synthesis & Cell Growth", fillcolor="#34A853", shape="ellipse"];

// Edges growth_factors -> pi3k_akt; v_atpase -> mTORC1 [label=" Amino Acid Sensing", fontsize=8, fontcolor="#202124"]; pi3k_akt -> mTORC1; mTORC1 -> s6k [label=" Phosphorylates", fontsize=8, fontcolor="#202124"]; mTORC1 -> eif4ebp1 [label=" Phosphorylates", fontsize=8, fontcolor="#202124"]; s6k -> protein_synthesis; eif4ebp1 -> protein_synthesis [style="dashed", arrowhead="tee"];

}

Caption: Simplified mTORC1 Signaling Pathway.

A New Player: Verucopeptin's Indirect Approach to mTORC1 Inhibition

Verucopeptin is a natural product identified as a potent inhibitor of vacuolar H+-ATPase (v-ATPase).[7] This mechanism is distinct from traditional mTORC1 inhibitors. The v-ATPase is a proton pump located on the lysosomal membrane that is essential for maintaining the acidic environment of the lysosome. This acidification is crucial for lysosomal degradative functions and, importantly, for the sensing of amino acids, which is a key upstream activator of mTORC1.[8] By inhibiting v-ATPase, Verucopeptin disrupts the lysosomal amino acid sensing machinery, leading to the suppression of mTORC1 activity.[7][9] This indirect mechanism of action presents a novel strategy for targeting mTORC1 signaling.

Established mTORC1 Inhibitors for Comparison

To provide a comprehensive context for Verucopeptin's activity, we will compare it with two major classes of established mTORC1 inhibitors:

  • Rapamycin and its Analogs (Rapalogs): Rapamycin and its derivatives, such as Everolimus, are allosteric inhibitors of mTORC1.[4][10] They form a complex with the intracellular protein FKBP12, and this complex then binds to the FRB domain of mTOR, preventing the phosphorylation of its downstream targets.[4] It's important to note that rapalogs are primarily cytostatic and may not fully inhibit all mTORC1 functions.[1][11]

  • ATP-Competitive mTOR Kinase Inhibitors (mTOR-KIs): This newer generation of inhibitors, such as Torin-2, directly target the ATP-binding site in the kinase domain of mTOR.[1][] This mechanism allows them to inhibit both mTORC1 and mTORC2, another mTOR-containing complex, leading to a more complete blockade of mTOR signaling.[2][13]

dot graph "Inhibitor_Mechanisms" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead="vee", color="#5F6368"];

// Nodes Amino_Acids [label="Amino Acid Sensing", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="octagon"]; Verucopeptin [label="Verucopeptin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rapamycin [label="Rapamycin (Rapalogs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Torin2 [label="Torin-2 (mTOR-KI)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; vATPase [label="v-ATPase", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(p-S6K, p-4E-BP1)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Verucopeptin -> vATPase [label=" Inhibits", fontsize=8, fontcolor="#202124"]; vATPase -> Amino_Acids [style="dashed"]; Amino_Acids -> mTORC1 [label=" Activates", fontsize=8, fontcolor="#202124"]; Rapamycin -> mTORC1 [label=" Allosteric Inhibition", fontsize=8, fontcolor="#202124"]; Torin2 -> mTORC1 [label=" ATP-Competitive Inhibition", fontsize=8, fontcolor="#202124"]; mTORC1 -> Downstream; }

Caption: Mechanisms of Action of mTORC1 Inhibitors.

Comparative Analysis of Inhibitor Performance

FeatureVerucopeptinRapamycin (Everolimus)ATP-Competitive mTOR-KIs (Torin-2)
Primary Target v-ATPase (indirect mTORC1 inhibition)[7]mTORC1 (allosteric)[4]mTOR kinase domain (ATP-competitive)[1]
Effect on mTORC2 Not directly targetedGenerally not inhibited (long-term exposure may affect)[1]Inhibited[2][13]
Reported IC50 (Cell Viability) Low nM to µM range depending on cell line[7]Low nM to µM range depending on cell line[1][14]Low nM range[1]
Known Resistance Mechanisms Not well-establishedMutations in FRB domain of mTOR[10]Mutations in the mTOR kinase domain[10]
Potential Off-Target Effects HIF-1 inhibition[7]Generally considered specific to mTORC1[15]Can have off-target effects on other PIKK family kinases[16]

Experimental Protocols for Independent Verification

To facilitate a rigorous and independent comparison of these inhibitors, we provide the following detailed protocols.

Cell Line Selection

The choice of cell line is critical for obtaining meaningful data. We recommend using cell lines with a well-characterized and active mTORC1 pathway. Suitable candidates include:

  • PC-3 (Prostate Cancer): Known to be sensitive to mTOR inhibitors.[17]

  • MCF7 (Breast Cancer): Often shows a high degree of mTORC1 activity.[3]

  • A549 (Lung Cancer): Another commonly used cell line for studying mTOR signaling.[17]

Western Blot Analysis of mTORC1 Downstream Targets

This protocol allows for the direct assessment of the inhibitory effect of each compound on mTORC1 signaling by measuring the phosphorylation status of its key downstream targets, p-S6K and p-4E-BP1.

dot graph "Western_Blot_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead="vee", color="#5F6368"];

// Nodes cell_culture [label="1. Cell Culture & Treatment", fillcolor="#4285F4"]; lysis [label="2. Cell Lysis & Protein Quantification", fillcolor="#34A853"]; sds_page [label="3. SDS-PAGE", fillcolor="#FBBC05"]; transfer [label="4. Protein Transfer", fillcolor="#EA4335"]; blocking [label="5. Blocking", fillcolor="#4285F4"]; primary_ab [label="6. Primary Antibody Incubation", fillcolor="#34A853"]; secondary_ab [label="7. Secondary Antibody Incubation", fillcolor="#FBBC05"]; detection [label="8. Detection & Analysis", fillcolor="#EA4335"];

// Edges cell_culture -> lysis; lysis -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; }

Caption: General Workflow for Western Blot Analysis.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed PC-3, MCF7, or A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations for each inhibitor (e.g., Verucopeptin: 10-500 nM; Rapamycin: 1-100 nM; Torin-2: 1-100 nM) for a predetermined time (e.g., 2, 6, or 24 hours).[7][16] Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[13]

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.[16]

    • Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

      • Phospho-S6K (Thr389) (1:1000 dilution)

      • Total S6K (1:1000 dilution)

      • Phospho-4E-BP1 (Thr37/46) (1:1000 dilution)[6]

      • Total 4E-BP1 (1:1000 dilution)

      • GAPDH or β-actin (loading control, 1:5000 dilution)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.[19]

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

    • Calculate the IC50 for the inhibition of p-S6K and p-4E-BP1 for each compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It provides a functional readout of the inhibitors' anti-proliferative effects.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed PC-3, MCF7, or A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well.[10]

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of each inhibitor (e.g., a 10-point dilution series starting from 10 µM).

    • Treat the cells with the inhibitors for 72 hours.[20] Include a vehicle control.

  • MTT Assay:

    • Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9][21]

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the inhibitor concentration and calculate the IC50 value for each compound using non-linear regression analysis.

Expected Outcomes and Interpretation

Based on their mechanisms of action, we anticipate the following outcomes:

  • Verucopeptin: Should demonstrate a dose-dependent decrease in the phosphorylation of both S6K and 4E-BP1, confirming its inhibitory effect on mTORC1 signaling. Its IC50 for cell viability is expected to be in the nanomolar to low micromolar range.[7]

  • Rapamycin: Will effectively inhibit the phosphorylation of S6K. Its effect on 4E-BP1 phosphorylation may be less pronounced, reflecting its incomplete inhibition of mTORC1.[1] The IC50 for cell viability is expected to be in the low nanomolar to micromolar range.[1][14]

  • Torin-2: Is expected to potently inhibit the phosphorylation of both S6K and 4E-BP1, as well as mTORC2-mediated signaling (which can be assessed by blotting for p-Akt Ser473). It is likely to exhibit the lowest IC50 for cell viability among the three compounds.[1]

Conclusion

This guide provides a robust framework for the independent verification and comparative analysis of Verucopeptin's inhibitory effect on mTORC1 signaling. By understanding the distinct mechanisms of Verucopeptin, Rapamycin, and ATP-competitive mTOR-KIs, and by employing the detailed experimental protocols provided, researchers can generate high-quality, reproducible data. This will enable a comprehensive evaluation of Verucopeptin's potential as a novel mTORC1-targeting agent and inform future drug development efforts in this critical area of cancer research.

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Comparative

A Comparative Analysis of Verucopeptin's Cytotoxicity Against Established Anticancer Agents

This guide provides an in-depth, objective comparison of the cytotoxic properties of Verucopeptin, a novel antitumor agent, against a panel of well-established anticancer drugs. The data and protocols herein are intended...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the cytotoxic properties of Verucopeptin, a novel antitumor agent, against a panel of well-established anticancer drugs. The data and protocols herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a baseline for the evaluation of this promising new compound.

Introduction to Verucopeptin: A Novel Anticancer Candidate

Verucopeptin is an antitumor antibiotic that has demonstrated significant potential in preclinical studies. Its unique mechanism of action sets it apart from many conventional chemotherapeutic agents. Verucopeptin functions as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) and vacuolar H+-ATPase (v-ATPase). By targeting the ATP6V1G1 subunit of v-ATPase, Verucopeptin disrupts lysosomal acidification and mTORC1 signaling, which are critical for cancer cell proliferation and survival. This guide benchmarks the in vitro cytotoxicity of Verucopeptin against a selection of standard-of-care anticancer drugs to contextualize its potency and potential therapeutic applications.

The Benchmark Panel: A Diverse Array of Anticancer Drugs

To provide a comprehensive assessment of Verucopeptin's cytotoxic potential, a panel of established anticancer drugs with diverse mechanisms of action was selected for comparison:

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, thereby disrupting DNA replication and repair.

  • Cisplatin: A platinum-based chemotherapeutic agent that forms cross-links with DNA, triggering apoptosis.

  • Gefitinib: A tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), a key signaling molecule in many cancers.

Comparative Cytotoxicity (IC50) Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Verucopeptin and the benchmark anticancer drugs against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher cytotoxic potency.

It is important to note that the IC50 values presented below are collated from various studies. Direct comparisons should be made with caution, as experimental conditions such as incubation time and assay methodology can influence the results. For Verucopeptin, specific IC50 values for some cell lines are not yet publicly available and are therefore noted as "Data Not Available" (DNA). However, it has been reported that Verucopeptin exhibits broad antiproliferative activity with IC50 values less than 100 nM against 66% of 1,094 cancer cell lines evaluated, with particular potency against leukemia, lymphoma, and melanoma cell lines.

DrugMechanism of ActionMCF-7 (Breast) IC50 (µM)NCI-H460 (Lung) IC50 (µM)PC-3 (Prostate) IC50 (µM)K562 (Leukemia) IC50 (µM)
Verucopeptin HIF-1 and v-ATPase Inhibitor DNADNADNA~0.388 [1]
PaclitaxelMicrotubule Stabilizer~0.004[2]~0.027 (120h exposure)[3]~0.005~0.03
DoxorubicinTopoisomerase II Inhibitor~0.4[4]>20 (24h exposure)[5]~1.0~0.031[6]
CisplatinDNA Cross-linking Agent~0.65~0.33 (48h exposure)[7]~3.0~1.0
GefitinibEGFR Kinase Inhibitor>10~16.68[8]>10>10

In-Depth Analysis and Discussion

The collated data provides a preliminary benchmark for Verucopeptin's cytotoxicity. Its potent activity against the K562 leukemia cell line, with an IC50 value in the nanomolar range, is comparable to or greater than that of established drugs like Paclitaxel and Doxorubicin. This aligns with reports of Verucopeptin's tissue specificity for leukemia and lymphoma.

Verucopeptin's unique mechanism of inhibiting v-ATPase and HIF-1 offers potential advantages. Many cancers, particularly those that are aggressive and metastatic, rely on HIF-1 for survival in the hypoxic tumor microenvironment. Furthermore, v-ATPase is crucial for maintaining the acidic environment of lysosomes, which is often dysregulated in cancer and contributes to drug resistance. By targeting these pathways, Verucopeptin may be effective against a broad range of cancers, including those that have developed resistance to other therapies.

The benchmark drugs exhibit a range of potencies across the different cell lines, which is expected given their diverse mechanisms of action and the genetic heterogeneity of cancer cells. For instance, Gefitinib's high IC50 values in these cell lines are likely due to the absence of activating EGFR mutations, which are the primary determinants of its efficacy.

Visualizing the Science: Signaling Pathways and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate Verucopeptin's proposed mechanism of action and the experimental workflow for determining cytotoxicity.

Verucopeptin_Mechanism cluster_downstream Downstream Effects Verucopeptin Verucopeptin vATPase v-ATPase (ATP6V1G1) Verucopeptin->vATPase Inhibits HIF1a HIF-1α Verucopeptin->HIF1a Inhibits Lysosome Lysosomal Acidification vATPase->Lysosome Maintains mTORC1 mTORC1 Signaling vATPase->mTORC1 Activates Angiogenesis Angiogenesis HIF1a->Angiogenesis Promotes Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes

Caption: Proposed signaling pathway of Verucopeptin.

Cytotoxicity_Workflow A Seed cancer cells in 96-well plate B Add varying concentrations of test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Experimental workflow for an MTT cytotoxicity assay.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom microplates

  • Test compounds (Verucopeptin and benchmark drugs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the plate for the desired exposure time (typically 48-72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration at which there is a 50% reduction in cell viability, from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

References

  • Vertex AI Search. (2020, October 20). Verucopeptin, a HIF-1 and v-ATPase ATP6V1G Inhibitor, Exhibits Antitumor Activity Against MDR Cancers.
  • MedchemExpress. (n.d.). Verucopeptin | v-ATPase Inhibitor.
  • OAE Publishing Inc. (n.d.). Resistance mechanism to cisplatin in NCI-H460 non-small cell lung cancer cell line: investigating apoptosis, autophagy, and cytogenetic damage.
  • PMC. (2013, March 21). Inhibiting proliferation of gefitinib-resistant, non-small cell lung cancer.
  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell....
  • PMC. (n.d.). Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown.
  • Indones. J. Cancer Chemoprevent. (2011). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp.
  • ResearchGate. (n.d.). The IC 50 values of synthesized compounds on LNCaP and PC-3 cells..
  • ResearchGate. (n.d.). The half maximal inhibitory concentration (IC 50 ) values of gefitinib,....
  • PubMed. (1998). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations.
  • PMC. (2024, April 22). Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation.
  • Asian Pacific Journal of Cancer Prevention. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • SciSpace. (2015, January 30). A critical dose of doxorubicin is required to alter the gene expression profiles in MCF-7 cells acquiring multidrug resistance..
  • Journal of Research in Medical and Dental Science. (2018, February 19). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines.
  • PMC. (n.d.). Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines.
  • ResearchGate. (n.d.). Table 3 Ic 50 values of McF-7 and McF-7/PTX cells after 48 h incubation....
  • PMC. (2022, August 4). The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways.
  • Science.gov. (n.d.). k562 cells ic50: Topics by Science.gov.
  • PMC. (2022, September 21). In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction.
  • PMC. (n.d.). IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation.

Sources

Validation

Verucopeptin: A Comprehensive Comparative Guide to its Anticancer Properties and Mechanisms

An in-depth technical comparison guide analyzing the anticancer properties, mechanistic pathways, and experimental validation of Verucopeptin. Executive Summary Verucopeptin is a complex polyketide-hexapeptide hybrid ori...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide analyzing the anticancer properties, mechanistic pathways, and experimental validation of Verucopeptin.

Executive Summary

Verucopeptin is a complex polyketide-hexapeptide hybrid originally isolated from the culture broth of the actinomycete Actinomadura verrucosospora Q886-2[1]. In the landscape of targeted cancer therapeutics, Verucopeptin has emerged as a potent, dual-action agent, uniquely suppressing both the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway and the vacuolar H+-ATPase (v-ATPase) complex[2].

Unlike classical chemotherapeutics, Verucopeptin exhibits profound efficacy against multidrug-resistant (MDR) cancers by dismantling the lysosomal-mTORC1 signaling axis and blocking autophagosome-lysosome fusion[3]. This guide provides a rigorous technical comparison of Verucopeptin against established alternatives, detailing its mechanism of action, comparative performance metrics, and self-validating experimental protocols for preclinical research.

Mechanistic Overview: Dual-Targeting Precision

Verucopeptin operates through a highly specific, multi-nodal mechanism that starves cancer cells of metabolic and survival signals:

  • v-ATPase Inhibition (ATP6V1G Subunit): Verucopeptin competitively binds to the ATP6V1G subunit of v-ATPase. This highly specific interaction distinguishes it from broad-spectrum inhibitors (like Bafilomycin A1) that target the V0 pore[2][4]. This binding rapidly suppresses lysosomal acidification.

  • mTORC1 Abrogation & AMPK Activation: The disruption of lysosomal pH leads to the dissociation of mTOR from the lysosomal membrane, rapidly dephosphorylating downstream translational targets (p-S6K, p-4EBP1)[5]. Concurrently, Verucopeptin activates AMPK via an AXIN- and P18-dependent lysosomal pathway, inducing severe metabolic stress in the tumor cell[6].

  • HIF-1α Suppression: Verucopeptin potently inhibits HIF-1 (IC50 = 0.22 μM), downregulating HIF-1α protein levels and target gene expression without affecting c-Raf, highlighting its specificity compared to Hsp90 inhibitors[7].

MOA V Verucopeptin HIF HIF-1α Protein V->HIF Inhibits (IC50=0.22 μM) VAT v-ATPase (ATP6V1G) V->VAT Binds directly APOP Apoptosis / Cell Death in MDR Cancers HIF->APOP Reduces survival genes LYS Lysosomal Acidification Block VAT->LYS Suppresses MTOR mTORC1 Inhibition (p-S6K & p-4EBP1 ↓) LYS->MTOR Dissociates mTOR AMPK AMPK Activation (AXIN/P18-dependent) LYS->AMPK Activates MTOR->APOP Represses translation AMPK->APOP Metabolic stress

Figure 1: Dual-pathway mechanism of Verucopeptin targeting v-ATPase and HIF-1α.

Comparative Performance Analysis

To contextualize Verucopeptin's utility in drug development, we compare it against standard v-ATPase inhibitors (Bafilomycin A1), HIF-1/Hsp90 inhibitors (Tanespimycin), and standard chemotherapeutics (Paclitaxel/Vincristine).

Table 1: Comparative Profile of Verucopeptin vs. Alternative Agents
FeatureVerucopeptinBafilomycin A1Tanespimycin (17-AAG)Paclitaxel / Vincristine
Primary Target v-ATPase (ATP6V1G), HIF-1v-ATPase (ATP6V0C)Hsp90 (indirect HIF-1 block)Microtubules
HIF-1 Inhibition Potent (IC50 = 0.22 μM)N/AVariable (co-inhibits c-Raf)N/A
MDR Cancer Efficacy High (IC50 = 388 nM in K562R)Moderate (Toxicity limits use)Low to ModerateResistant (>10 μM in K562R)
mTORC1 Inhibition Yes (Dephosphorylates S6K/4EBP1)YesNoNo
In Vivo Toxicity Low (No significant weight loss)High (Systemic toxicity)Moderate (Hepatotoxicity)High (Neuropathy, myelosuppression)

Causality in Performance: Verucopeptin's ability to selectively target the ATP6V1G subunit rather than the universally critical V0 pore (targeted by Bafilomycin A1) explains its highly favorable in vivo toxicity profile[4][5]. Furthermore, its efficacy against MDR cell lines (e.g., K562R, SGC7901/VCR) stems from a synergistic internal blockade: it induces metabolic stress via AMPK activation while simultaneously starving the cell of adaptive survival signals via mTORC1 and HIF-1α suppression[3][6].

Experimental Methodologies: Validated Protocols

To ensure reproducibility, the following protocols outline the self-validating systems required to assess Verucopeptin's dual-inhibitory effects.

Protocol 1: Assessment of Lysosomal Acidification and mTORC1 Inhibition

Objective: To quantify the suppression of v-ATPase activity and subsequent mTORC1 abrogation in MDR cancer cells.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture K562R (imatinib-resistant leukemia) or SGC7901/VCR (vincristine-resistant gastric cancer) cells in RPMI-1640 supplemented with 10% FBS. Seed at 2×105 cells/well in a 6-well plate. Rationale: These specific MDR lines overexpress efflux pumps. Maintaining selective pressure (e.g., low-dose vincristine) prior to the assay ensures the resistance phenotype is preserved[5].

  • Compound Treatment: Treat cells with Verucopeptin at a concentration gradient (10, 50, 100, 200, 500 nM) for 1 hour. Use Bafilomycin A1 (100 nM) as a positive control for lysosomal alkalinization. Rationale: A 1-hour acute treatment isolates the direct biochemical inhibition of v-ATPase from secondary apoptotic effects that occur at later time points[8].

  • Lysosomal pH Measurement (Acridine Orange Staining): Incubate cells with 1 μg/mL Acridine Orange for 15 minutes at 37°C. Wash twice with PBS and analyze via flow cytometry (FL3 channel for red fluorescence). Rationale: Acridine Orange accumulates in acidic vesicles, emitting red fluorescence. A dose-dependent decrease in red fluorescence directly validates v-ATPase inhibition[7].

  • Protein Extraction & Western Blotting: Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Run 30 μg of protein on an SDS-PAGE gel. Probe for p-S6K (Thr389), total S6K, p-4EBP1 (Thr37/46), and total 4EBP1. Rationale: Phosphatase inhibitors are critical here. The rapid dephosphorylation of S6K and 4EBP1 serves as the definitive downstream readout for the dissociation of mTORC1 from the lysosomal membrane[2].

Workflow S1 Cell Culture (K562R / SGC7901/VCR) S2 Verucopeptin Treatment (10-500 nM, 1h) S1->S2 S3 Lysosomal pH Assay (Acridine Orange Flow Cytometry) S2->S3 Validates v-ATPase block S4 Western Blot (p-S6K, p-4EBP1, HIF-1α) S2->S4 Validates mTORC1/HIF-1 block

Figure 2: In vitro experimental workflow for validating Verucopeptin's mechanism of action.

Protocol 2: In Vivo Xenograft Evaluation

Objective: To evaluate the systemic antitumor efficacy and toxicity of Verucopeptin.

  • Model Generation: Inject 5×106 SGC7901/VCR cells subcutaneously into the right flank of 6-week-old BALB/c nude mice.

  • Dosing Regimen: Once tumors reach 100 mm³, randomize mice and administer Verucopeptin via intravenous (IV) injection at 1 mg/kg, twice daily for 7 days[2].

  • Monitoring & Readout: Measure tumor volume and body weight daily. Post-euthanasia, perform H&E staining and IHC for p-S6K on tumor sections to validate target engagement in vivo[5]. Rationale: Twice-daily IV dosing overcomes the rapid clearance of peptide-based drugs, ensuring sustained target suppression without inducing the severe body-weight loss typically seen with broad-spectrum v-ATPase inhibitors[5].

Conclusion

Verucopeptin represents a paradigm shift in targeting multidrug-resistant malignancies. By converging on v-ATPase (ATP6V1G) and HIF-1α, it dismantles the tumor's metabolic and hypoxic adaptations. Its superior therapeutic window compared to classical v-ATPase inhibitors like Bafilomycin A1 positions it as a highly valuable structural lead for researchers developing next-generation interventions against refractory cancers.

References

  • The Journal of Antibiotics (DOI.org) - VERUCOPEPTIN, A NEW ANTITUMOR ANTIBIOTIC ACTIVE AGAINST B16 MELANOMA. Available at:[Link]

  • Organic Letters (ACS Publications) - Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility. Available at:[Link]

  • Cancer Cell International (PMC/NIH) - The V-ATPases in cancer and cell death. Available at: [Link]

  • MedComm (PMC/NIH) - Autophagy in health and disease: From molecular mechanisms to therapeutic target. Available at: [Link]

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